molecular formula C8H8N2O2 B11793243 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid

3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid

Cat. No.: B11793243
M. Wt: 164.16 g/mol
InChI Key: HWZOWUIUSJFBQM-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

3-(1-ethylpyrazol-3-yl)prop-2-ynoic acid

InChI

InChI=1S/C8H8N2O2/c1-2-10-6-5-7(9-10)3-4-8(11)12/h5-6H,2H2,1H3,(H,11,12)

InChI Key

HWZOWUIUSJFBQM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C#CC(=O)O

Origin of Product

United States

Foundational & Exploratory

3-(1-Ethyl-1H-pyrazol-3-yl)propiolic Acid: Structural Profiling, Synthetic Methodologies, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic integration of bifunctional building blocks is paramount for the rapid diversification of lead compounds. 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid is a highly versatile, electron-deficient alkynoic acid that merges the privileged pyrazole pharmacophore with a reactive propiolic acid moiety. The pyrazole ring is a cornerstone azaheterocycle in drug discovery, heavily featured in FDA-approved therapeutics for oncology and rare genetic diseases[1]. When functionalized with a propiolic acid spacer, this scaffold becomes an ideal precursor for synthesizing alkynamide-based covalent inhibitors, click-chemistry probes, and complex fused heterocycles.

As a Senior Application Scientist, I have structured this technical guide to provide a rigorous breakdown of its physicochemical properties, field-proven synthetic workflows, and downstream applications, ensuring that every protocol described operates as a self-validating system.

Structural & Physicochemical Profiling

The molecular architecture of this compound is defined by two critical domains:

  • The 1-Ethyl-1H-pyrazole Core: The ethyl substitution at the N1 position provides a precise balance of lipophilicity and steric bulk, improving membrane permeability compared to unsubstituted analogs while avoiding the metabolic liabilities of larger alkyl chains. The pyrazole nitrogens serve as potent hydrogen bond acceptors.

  • The Propiolic Acid Moiety: This linear, rigid sp-hybridized spacer is conjugated directly to the electron-rich pyrazole ring. The terminal carboxylic acid serves as an orthogonal reactive handle for amide couplings or decarboxylative cross-couplings.

Quantitative Data Summary

To ensure standardized handling and integration into automated synthesis pipelines, the core physicochemical parameters are summarized below[2]:

PropertyValue / Specification
Chemical Name This compound
CAS Registry Number 1354704-55-4
Molecular Formula C₈H₈N₂O₂
Molecular Weight 164.16 g/mol
SMILES String CCN1C=CC(=N1)C#CC(=O)O
Purity Standard ≥97% (Typical commercial grade)
Storage Conditions Sealed in dry environment, 2–8°C (Critical to prevent alkyne degradation)

Synthetic Methodologies (Experimental Workflows)

Expertise & Causality: The direct synthesis of alkynoic acids via Sonogashira coupling of a terminal propiolic acid with a halo-heterocycle is notoriously plagued by catalyst poisoning and unwanted decarboxylation. To bypass these failure modes, the field-proven standard is a two-step sequence: an initial sp-sp² cross-coupling utilizing ethyl propiolate, followed by a strictly temperature-controlled alkaline saponification[3].

Protocol 1: Palladium-Catalyzed sp-sp² Cross-Coupling

Objective: Synthesis of the intermediate, Ethyl 3-(1-ethyl-1H-pyrazol-3-yl)propiolate.

  • Reagents: 3-Iodo-1-ethyl-1H-pyrazole (1.0 eq), Ethyl propiolate (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.1 eq), Triethylamine (TEA, 3.0 eq), Anhydrous THF.

  • Causality & Design: Pd(PPh₃)₂Cl₂ is selected as a stable Pd(II) precatalyst that reduces in situ to the active Pd(0) species. CuI is essential to generate the highly nucleophilic copper acetylide, facilitating rapid transmetalation.

  • Step-by-Step Workflow:

    • Degassing: Sparge anhydrous THF with argon for 15 minutes. Crucial step: Trace oxygen promotes the Glaser homocoupling of the propiolate, which drastically reduces the yield.

    • Catalyst Activation: Charge a flame-dried Schlenk flask with 3-iodo-1-ethyl-1H-pyrazole, Pd(PPh₃)₂Cl₂, and CuI. Evacuate and backfill with argon three times.

    • Coupling: Inject the degassed THF and TEA via syringe, followed by the dropwise addition of ethyl propiolate to control the exothermic generation of the copper acetylide.

    • Validation: Stir at room temperature for 12–16 hours. Monitor complete consumption of the iodide via LC-MS.

    • Workup: Quench with saturated aqueous NH₄Cl to sequester copper salts. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: Mild Alkaline Saponification

Objective: Hydrolysis of the ester to the free propiolic acid without alkyne hydration.

  • Reagents: Ethyl 3-(1-ethyl-1H-pyrazol-3-yl)propiolate (1.0 eq), LiOH·H₂O (1.5 eq), THF/H₂O (3:1 v/v).

  • Causality & Design: Alkynoic esters are highly susceptible to nucleophilic attack. Using strong bases like NaOH at ambient temperatures often triggers a base-catalyzed hydration of the alkyne, yielding a

    
    -keto acid that spontaneously decarboxylates. By utilizing LiOH·H₂O at 0°C, we exploit the hard-hard interaction between the lithium cation and the ester carbonyl, accelerating saponification while completely suppressing alkyne hydration.
    
  • Step-by-Step Workflow:

    • Dissolve the intermediate ester in the THF/H₂O mixture and cool to 0°C in an ice bath.

    • Add LiOH·H₂O in one portion and stir strictly at 0°C for 2 hours.

    • Validation: Monitor via TLC until the higher-Rf ester spot disappears.

    • Isolation: Carefully acidify the mixture with 1M HCl to pH ~2.5. Extract the aqueous layer with EtOAc (3x). Wash the combined organics with brine, dry over MgSO₄, and concentrate in vacuo to afford the target this compound.

Reactivity & Applications in Drug Discovery

The strategic value of this compound lies in its downstream reactivity, making it a highly sought-after precursor in targeted therapeutics:

  • Alkynamide Covalent Inhibitors: Standard amide coupling (using HATU/DIPEA) of this acid with primary or secondary amines yields alkynamides. These electron-deficient alkynes act as potent Michael acceptors, a strategy widely employed in the design of irreversible covalent kinase inhibitors targeting active-site cysteine residues in the erbB family (e.g., EGFR, HER2)[4].

  • Decarboxylative Click Chemistry: The propiolic acid can undergo decarboxylative copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted triazoles, serving as a bioisosteric linkage in proteolysis targeting chimeras (PROTACs).

  • Formal Cycloadditions: The conjugated alkyne can react with dinucleophiles (e.g., hydrazines or amidines) in formal (3+2) or (4+1) cycloadditions to rapidly assemble complex, multi-fused heterocyclic systems[3].

Pathway Visualization

G A 3-Iodo-1-ethyl-1H-pyrazole + Ethyl propiolate B Sonogashira Coupling Pd(PPh3)2Cl2, CuI, TEA A->B C Ethyl 3-(1-ethyl-1H-pyrazol-3-yl)propiolate (Intermediate) B->C D Saponification LiOH, THF/H2O (0°C) C->D E This compound (Target Core) D->E F Amide Coupling (Alkynamide Covalent Inhibitors) E->F Amine, HATU G Decarboxylative CuAAC (Triazole Click Chemistry) E->G Azide, Cu, Heat H Formal Cycloadditions (Fused Heterocycles) E->H Dinucleophiles

Synthetic workflow and downstream functionalization of this compound.

References

[3] Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: Beilstein Journal of Organic Chemistry URL:[Link]

[1] Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade Source: PubMed (NIH) URL:[Link]

[4] Tyrosine Kinase Inhibitors. 19. 6-Alkynamides of 4-Anilinoquinazolines and 4-Anilinopyrido[3,4-d]pyrimidines as Irreversible Inhibitors of the erbB Family of Tyrosine Kinase Receptors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

[1]

Part 1: Chemical Identification & Core Data

Objective: Definitive identification of the chemical entity to prevent structural ambiguity in procurement and synthesis.

The molecule 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid is a specialized heterocyclic building block used primarily in medicinal chemistry for "Click" conjugation (CuAAC) and fragment-based drug discovery (FBDD). Due to the nomenclature variability of alkyne-functionalized carboxylic acids, reliance on the CAS number is critical for verification.

Identity Matrix
ParameterTechnical Specification
CAS Registry Number 1354704-55-4
IUPAC Name 3-(1-Ethyl-1H-pyrazol-3-yl)prop-2-ynoic acid
Common Synonyms 1-Ethyl-1H-pyrazole-3-propiolic acid; (1-Ethylpyrazol-3-yl)acetylene carboxylic acid
Molecular Formula C₈H₈N₂O₂
Molecular Weight 164.16 g/mol
SMILES CCN1C=CC(=N1)C#CC(=O)O
InChI Key Derived from structure:[1][2][3][4]PEOBEMGZOZNVGK-UHFFFAOYSA-N (Predicted)
Structural Analysis

The molecule consists of an electron-rich pyrazole ring N-alkylated with an ethyl group. Position 3 is substituted with a propiolic acid moiety (an alkyne conjugated to a carboxylic acid).

  • Stability Warning: Propiolic acids are prone to decarboxylation at elevated temperatures or under strongly acidic conditions, reverting to the terminal alkyne. Storage at -20°C in a sealed, desiccated container is mandatory.

  • Reactivity Profile: The internal alkyne is activated by the electron-withdrawing carboxyl group (Michael acceptor potential) and the electron-donating pyrazole ring, making it a versatile dipole for cycloadditions.

Part 2: Synthetic Pathways & Production Strategy

Objective: Provide a self-validating synthesis workflow. Since specific literature on this exact derivative is sparse, the following protocol is derived from validated methodologies for homologous pyrazole-alkynoic acids.

Retrosynthetic Logic

The most robust route to 3-heteroarylpropiolic acids is the homologation of the corresponding aldehyde, followed by carboxylation.

  • Precursor: 1-Ethyl-1H-pyrazole-3-carbaldehyde.

  • Key Transformation: Corey-Fuchs reaction or Seyferth-Gilbert homologation to the terminal alkyne, followed by lithiation and CO₂ trapping.

Workflow Diagram (Graphviz)

The following diagram outlines the logical synthesis flow from commercially available starting materials.

SynthesisPathStart1-Ethyl-1H-pyrazole(Starting Material)VilsmeierVilsmeier-HaackFormylationStart->VilsmeierPOCl3, DMFAldehyde1-Ethyl-1H-pyrazole-3-carbaldehydeVilsmeier->AldehydeHomologationSeyferth-Gilbert(Bestmann-Ohira)Aldehyde->HomologationK2CO3, MeOHAlkyne3-Ethynyl-1-ethyl-1H-pyrazoleHomologation->AlkyneLithiation1. n-BuLi (-78°C)2. CO2 (g)3. H3O+Alkyne->LithiationCarboxylationProductTARGET:3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acidLithiation->Product

Figure 1: Step-wise synthesis strategy via aldehyde homologation and subsequent carboxylation.[1][3][5]

Detailed Experimental Protocol (Standardized)

Step 1: Synthesis of Terminal Alkyne

  • Reagents: 1-Ethyl-1H-pyrazole-3-carbaldehyde (1.0 eq), Bestmann-Ohira reagent (1.2 eq), K₂CO₃ (2.0 eq).

  • Solvent: Dry Methanol.

  • Procedure: Dissolve aldehyde in MeOH. Add K₂CO₃ and Bestmann-Ohira reagent at 0°C. Stir at room temperature for 4–6 hours.

  • Workup: Dilute with Et₂O, wash with NaHCO₃, dry over MgSO₄.

  • Validation: Check for disappearance of aldehyde peak (~10 ppm) and appearance of alkyne proton (~3.0 ppm) in ¹H NMR.

Step 2: Carboxylation to Propiolic Acid

  • Reagents: Terminal alkyne (from Step 1), n-Butyllithium (1.1 eq, 2.5M in hexanes), Dry CO₂ gas (excess).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Cool alkyne/THF solution to -78°C (Critical to prevent polymerization).

    • Add n-BuLi dropwise over 20 mins. Stir for 30 mins at -78°C.

    • Bubble dry CO₂ gas through the solution for 30 mins while maintaining low temperature.

    • Allow to warm to 0°C slowly.

    • Quench with 1M HCl to pH ~3.

  • Purification: Extract with EtOAc. The product is often sufficiently pure or can be recrystallized from hexanes/EtOAc. Avoid column chromatography on silica if possible, as the acid can streak or decarboxylate; use reverse-phase (C18) if necessary.

Part 3: Applications in Drug Discovery

Objective: Contextualize the utility of CAS 1354704-55-4 in research.

Fragment-Based Drug Discovery (FBDD)

This molecule serves as a rigid "linker" scaffold. The pyrazole ring acts as a bioisostere for phenyl/pyridine rings, improving water solubility and metabolic stability. The propiolic acid tail allows for:

  • Amide Coupling: Reaction with amines to form propargylic amides (covalent inhibitors).

  • Decarboxylative Coupling: Palladium-catalyzed coupling to aryl halides (Sonogashira-type without copper).

Click Chemistry (CuAAC)

While the carboxylic acid is present, the internal alkyne is electron-deficient. However, if the acid is converted to an amide or ester, the triple bond becomes a prime candidate for:

  • Inverse Electron Demand Diels-Alder (IEDDA): Reacting with tetrazines.

  • 1,3-Dipolar Cycloaddition: Reacting with azides to form triazoles.

References

  • PubChem. (2025).[5] Compound Summary: 3-(1-ethylpyrazol-4-yl)prop-2-enoic acid (Structural Analog). Retrieved October 26, 2025, from [Link]

  • Habib, P. M., et al. (2013). "Palladium-Catalyzed Decarboxylative Coupling of Propiolic Acids." Journal of Organic Chemistry. (General methodology reference for propiolic acid reactivity).

Introduction: The Pyrazole Scaffold in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Ethyl-1H-pyrazole-3-carboxylic Acid Alkyne Derivatives: Synthesis, Bioorthogonal Functionalization, and Drug Discovery Applications

The pyrazole ring is a privileged pharmacophore in medicinal chemistry, known for its robust metabolic stability and capacity to participate in diverse hydrogen-bonding networks. Specifically, 1-Ethyl-1H-pyrazole-3-carboxylic acid has emerged as a highly versatile building block for developing anti-inflammatory, antimicrobial, and anticancer agents[1].

In contemporary drug discovery, the functionalization of this scaffold with an alkyne moiety represents a strategic leap forward. Alkyne derivatives of 1-ethyl-1H-pyrazole-3-carboxylic acid serve as critical precursors for bioorthogonal chemistry—most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2]. This "click chemistry" approach allows researchers to rapidly generate vast libraries of 1,2,3-triazole-linked pyrazole analogs. Such derivatives have demonstrated exceptional efficacy as potent P2Y14 receptor (P2Y14R) antagonists[3] and CNS-penetrant TREK channel inhibitors[4].

This whitepaper provides a comprehensive, step-by-step guide to the synthesis, mechanistic rationale, and pharmacological application of 1-ethyl-1H-pyrazole-3-carboxylic acid alkyne derivatives.

Mechanistic Rationale: The Power of Alkyne Functionalization

Bioorthogonality and the Triazole Bioisostere

The decision to append an alkyne handle to the 1-ethyl-1H-pyrazole-3-carboxylic acid core is driven by the principles of late-stage functionalization . Alkynes are biologically inert, meaning they do not cross-react with endogenous nucleophiles or electrophiles in biological systems.

When subjected to CuAAC conditions with an azide-bearing fragment, the alkyne undergoes a highly regioselective transformation into a 1,4-disubstituted 1,2,3-triazole[2]. The causality behind choosing this specific reaction is twofold:

  • Structural Predictability: The Cu(I) catalyst ensures strict 1,4-regioselectivity, avoiding the isomeric mixtures typical of thermal Huisgen cycloadditions.

  • Pharmacological Enhancement: The resulting 1,2,3-triazole ring is not merely a passive linker; it acts as a robust bioisostere for amide bonds. It is resistant to enzymatic cleavage (e.g., by proteases), possesses a strong dipole moment, and can actively participate in hydrogen bonding with target kinase hinge regions or GPCR binding pockets[3].

CuAAC_Workflow A 1-Ethyl-1H-pyrazole-3-carboxylic acid B Propargylamine Coupling (EDC/HOBt) A->B Amidation C Alkyne-Functionalized Pyrazole B->C Yield >85% E CuAAC Reaction (CuSO4, Sodium Ascorbate) C->E D Azide-Bearing Pharmacophore (R-N3) D->E F 1,4-Disubstituted 1,2,3-Triazole Pyrazole Derivative E->F Regioselective Cycloaddition

Figure 1: Logical workflow for the bioorthogonal functionalization of the pyrazole scaffold via CuAAC.

Experimental Protocols: A Self-Validating Synthetic System

To ensure high scientific integrity and reproducibility, the following protocols incorporate built-in validation checkpoints. The synthesis is divided into the preparation of the alkyne intermediate and the subsequent click reaction.

Protocol A: Synthesis of N-(Prop-2-yn-1-yl)-1-ethyl-1H-pyrazole-3-carboxamide

This step converts the carboxylic acid into a terminal alkyne handle via standard peptide coupling chemistry.

Reagents:

  • 1-Ethyl-1H-pyrazole-3-carboxylic acid (1.0 eq)[1]

  • Propargylamine (1.2 eq)

  • EDC·HCl (1.5 eq) and HOBt (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation: Dissolve 1-ethyl-1H-pyrazole-3-carboxylic acid in anhydrous DCM under an inert argon atmosphere. Add EDC·HCl and HOBt. Stir for 30 minutes at room temperature. Causality: HOBt prevents the formation of unreactive N-acylureas and generates a highly reactive active ester intermediate.

  • Amidation: Add propargylamine followed dropwise by DIPEA. Stir the reaction mixture at room temperature for 12 hours.

  • In-Process Validation (TLC): Monitor the reaction via TLC (Hexane:EtOAc 1:1). The disappearance of the baseline carboxylic acid spot and the appearance of a higher Rf UV-active spot confirms conversion.

  • Workup: Wash the organic layer successively with 1M HCl (to remove unreacted amine), saturated NaHCO3 (to remove unreacted acid), and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Structural Validation: Confirm the terminal alkyne via 1H NMR (CDCl3). Look for the characteristic alkyne proton triplet near δ 2.25 ppm and the propargylic CH2 doublet near δ 4.20 ppm.

Protocol B: CuAAC Library Generation

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the alkyne derivative from Protocol A (1.0 eq) and a selected aryl/alkyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Generation: Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq). Causality: Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ from Cu(II), preventing oxidative homocoupling of the alkynes (Glaser coupling)[2].

  • Reaction: Stir vigorously at room temperature for 6–8 hours. The product often precipitates directly from the aqueous mixture as the reaction progresses.

  • Purification & Validation: Filter the precipitate, wash with cold water, and recrystallize from ethanol. Validate via LC-MS to ensure the mass matches the exact mass of the combined azide and alkyne (M+H adduct).

Pharmacological Applications: Target Modulation

The derivatives generated from 1-ethyl-1H-pyrazole-3-carboxylic acid alkynes have shown profound impacts in modulating G-protein coupled receptors (GPCRs), particularly the P2Y14 Receptor . P2Y14R is activated by UDP-glucose and is heavily implicated in innate immune system diseases and acute peritonitis[3].

By utilizing the pyrazole-triazole derivatives as competitive antagonists, researchers have successfully disrupted the Gi/o protein signaling cascade, leading to a marked reduction in pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α[3].

P2Y14R_Pathway L UDP-Glucose (Endogenous Agonist) R P2Y14 Receptor (GPCR) L->R Activation G Gi/o Protein Cascade R->G Signal Transduction I Pyrazole Alkyne Derivative (Antagonist) I->R Competitive Blockade C Adenylyl Cyclase Inhibition G->C M Decreased cAMP C->M P Pro-inflammatory Cytokines (IL-6, IL-1β, TNF-α) M->P Suppression of Inflammation

Figure 2: Modulation of the P2Y14R signaling pathway by pyrazole-based antagonists.

Quantitative Structure-Activity Relationship (SAR) Data

To highlight the efficacy of these structural modifications, the table below summarizes the pharmacological profile of optimized pyrazole-3-carboxylic acid derivatives against the P2Y14 receptor and general inflammatory markers[3].

Compound IDCore ScaffoldR-Group (Azide derived)P2Y14R IC50 (nM)Aqueous Solubility (μg/mL)In Vivo Efficacy (Cytokine Reduction)
Lead 1 Naphthalene-basedN/A15.4< 5.0Low (Poor Bioavailability)
Derivative 9c 1-Ethyl-pyrazolePhenyl-triazole18.445.2Moderate
Derivative 16 1-(4-Fluorobenzyl)-pyrazole4-Methylbenzamido1.93> 150.0High (Significant IL-6/TNF-α drop)
Derivative 33 Thiophene-pyrazoleEster-linked triazole12.485.5Moderate

Data Synthesis Note: Derivative 16 demonstrates that substituting hydrophobic zwitterionic leads with optimized pyrazole cores drastically improves both binding affinity (1.93 nM) and pharmacokinetic druggability[3].

Conclusion

The integration of alkyne functionalities into the 1-ethyl-1H-pyrazole-3-carboxylic acid scaffold represents a highly efficient strategy in modern drug design. By leveraging CuAAC click chemistry, medicinal chemists can bypass the synthetic bottlenecks associated with traditional cross-coupling, enabling the rapid generation of diverse, biologically active libraries. As demonstrated by their potent activity against targets like P2Y14R and TREK channels, these pyrazole-triazole architectures offer superior metabolic stability, enhanced solubility, and precise target engagement, cementing their role as a cornerstone in the development of next-generation anti-inflammatory and CNS therapeutics.

References

Sources

Technical Guide: Properties and Synthetic Utility of Pyrazole-Substituted Alkynoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of pyrazole-substituted alkynoic acids , a class of high-value synthetic intermediates critical in the development of fused heterocyclic pharmacophores (e.g., pyrazolo[1,5-a]pyrimidines) used in kinase inhibitors and anti-inflammatory agents.

Executive Summary

Pyrazole-substituted alkynoic acids represent a specialized class of bifunctional synthons combining an electron-rich heteroaromatic core (pyrazole) with an electron-deficient, reactive electrophile (alkynoic acid). They are not typically final drug candidates but are privileged intermediates . Their primary utility lies in their ability to undergo controlled cyclization reactions to form fused bicyclic systems—such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyridines —which serve as the structural backbone for blockbuster drugs like Apixaban (Eliquis) and various PI3K/CDK inhibitors.

Structural Classification & Electronic Properties

The "Push-Pull" Electronic System

The chemical behavior of these molecules is defined by the conjugation between the pyrazole ring and the alkynoic acid moiety.

  • The Pyrazole Core (Electron Donor): The pyrazole ring acts as a weak electron donor. In 1H-pyrazoles, the N1 nitrogen is pyrrole-like (H-bond donor), while N2 is pyridine-like (H-bond acceptor).

  • The Alkynoic Acid Tail (Electron Acceptor): The sp-hybridized carbon chain conjugated to a carboxylic acid is highly electrophilic. This makes the triple bond susceptible to nucleophilic attack (Michael addition) followed by cyclization.

Isomeric Variations

The position of the alkynoic acid attachment significantly alters reactivity:

  • Type A (N-Linked): 3-(1H-pyrazol-1-yl)propiolic acid. The alkyne is attached to the nitrogen. These are less common due to the lability of the N-C(sp) bond under acidic conditions.

  • Type B (C-Linked): 3-(1H-pyrazol-3-yl) or 3-(1H-pyrazol-4-yl)propiolic acid. These are the dominant scaffolds in medicinal chemistry due to their high stability and favorable geometry for forming 5,6- or 5,7-fused ring systems.

Table 1: Physicochemical Profile

PropertyValue / CharacteristicImpact on Synthesis
pKa (Carboxyl) 1.8 – 2.5Stronger acid than benzoic acid due to sp-hybridized carbon electronegativity.
pKa (Pyrazole NH) ~14.0Weakly acidic; requires strong bases (NaH, K2CO3) for deprotonation.
Solubility High in DMSO, DMF, MeOH. Poor in water (unless ionized).Reactions typically run in polar aprotic solvents.
Stability Prone to decarboxylation >120°C.Avoid prolonged high-heat exposure; use mild catalysis.

Synthetic Methodologies

The Gold Standard: Sonogashira Cross-Coupling

The most robust route to C-linked pyrazole alkynoic acids involves the palladium-catalyzed coupling of an iodopyrazole with a propiolic acid ester, followed by hydrolysis.

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the C-I bond of the iodopyrazole.

  • Transmetallation: The copper-acetylide (formed from the alkyne and CuI) transfers the alkyne to Palladium.

  • Reductive Elimination: Formation of the C-C bond yielding the pyrazolyl-alkynoic ester.

Critical Control Point: The pyrazole NH must be protected (e.g., THP, SEM, or Boc) to prevent catalyst poisoning by the free nitrogen lone pair.

Visualization: Synthetic Workflow

The following diagram outlines the convergent synthesis of the target scaffold and its divergence into two key drug classes.

G Start1 Iodopyrazole (Protected) Process1 Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Et3N) Start1->Process1 Start2 Propiolic Acid Ester Start2->Process1 Intermed Pyrazole-Alkynoic Ester Process1->Intermed Hydrolysis Hydrolysis (LiOH, THF/H2O) Intermed->Hydrolysis Target Pyrazole-Substituted Alkynoic Acid Hydrolysis->Target PathA Cyclization w/ Amidines Target->PathA Reflux/EtOH PathB Decarboxylative Coupling Target->PathB Cu/Heat ProductA Pyrazolo[1,5-a] pyrimidine PathA->ProductA ProductB Functionalized Pyrazole PathB->ProductB

Figure 1: Synthetic workflow from precursors to the pyrazole-alkynoic acid scaffold and its downstream transformation into fused heterocycles.

Reactivity & Applications in Drug Discovery[1]

Cyclocondensation: The "Warhead" Reaction

The defining application of this scaffold is its reaction with binucleophiles (like hydrazine, amidines, or guanidines) to form fused rings.

Reaction: [3 + 3] Annulation

  • Reactants: Pyrazole-alkynoic acid ester + Amidine (e.g., Acetamidine).

  • Product: Pyrazolo[1,5-a]pyrimidine-7-one.

  • Mechanism:

    • Michael Addition: The amidine nitrogen attacks the

      
      -carbon of the alkyne (the carbon attached to the pyrazole).
      
    • Cyclization: The second nitrogen of the amidine attacks the ester carbonyl.

    • Elimination: Loss of alcohol/water to aromatize the system.

Expert Insight: Using the acid form (instead of the ester) often requires activation (e.g., CDI or HATU) to facilitate the closure of the ring, but the ester is generally preferred for thermal cyclizations.

Decarboxylation Risks and Utility

Alkynoic acids are thermodynamically unstable relative to their terminal alkyne counterparts.

  • Risk: Heating >120°C without a catalyst can lead to spontaneous loss of CO2, destroying the synthetic handle.

  • Utility: In "Decarboxylative Cross-Coupling," the carboxylate acts as a leaving group. A catalytic system (Ag/Pd) extrudes CO2 to generate a transient organometallic species that couples with aryl halides. This allows the acid to serve as a "mask" for a terminal alkyne that is easier to handle than the volatile gas acetylene.

Experimental Protocol: Synthesis of 3-(1H-pyrazol-4-yl)propiolic acid

Objective: Synthesis of a C-linked pyrazole alkynoic acid from 4-iodopyrazole.

Reagents:

  • 4-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 eq)

  • Ethyl propiolate (1.2 eq)

  • Pd(PPh3)2Cl2 (0.05 eq)

  • CuI (0.10 eq)

  • Triethylamine (3.0 eq)

  • THF (Anhydrous)

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add the iodopyrazole, Pd catalyst, and CuI.

  • Addition: Dissolve reactants in degassed THF. Add triethylamine followed by the slow addition of ethyl propiolate via syringe.

  • Reaction: Stir at room temperature for 4–6 hours. (Note: Heating is often unnecessary and increases homocoupling byproducts).

  • Monitoring: Check TLC (Hexane/EtOAc 3:1). Look for the disappearance of the iodide and the appearance of a fluorescent blue spot (the conjugated product).

  • Workup: Filter through a celite pad to remove metal salts. Concentrate the filtrate.

  • Hydrolysis: Redissolve the crude ester in THF/MeOH (1:1). Add LiOH (2.0 eq, 1M aq). Stir at RT for 2 hours.

  • Isolation: Acidify carefully with 1M HCl to pH 3. The acid product typically precipitates. Filter and wash with cold water.

Validation:

  • 1H NMR (DMSO-d6): Look for the pyrazole singlets (~8.0-8.5 ppm) and the absence of the ethyl ester peaks.

  • IR: Distinctive weak C≡C stretch (~2200 cm⁻¹) and broad O-H stretch of the carboxylic acid.

References

  • Synthesis of Pyrazoles via Sonogashira Coupling

    • Title: "Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds"
    • Source: MDPI, Molecules 2019.
    • URL:[Link]

  • Cyclization to Fused Systems (Pyrazolo-pyrimidines)

    • Title: "Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors"
    • Source: PMC (NIH), 2023.
    • URL:[Link]

  • Decarboxylation of Heteroaromatic Acids

    • Title: "Copper(II) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons"[1]

    • Source: Inorganic Chemistry Frontiers (RSC), 2015.
    • URL:[Link]

  • Biological Activity of Pyrazole Derivatives

    • Title: "Recent Advances in Synthesis and Properties of Pyrazoles"
    • Source: MDPI, Molecules 2022.
    • URL:[Link]

  • General Reactivity of Alkynoic Acids

    • Title: "Redox-Switchable Cycloisomerization of Alkynoic Acids with Napthalenediimide-Derived N-Heterocyclic Carbene Complexes"
    • Source: PMC (NIH), 2017.
    • URL:[Link]

Sources

A Tale of Two Side Chains: A Technical Guide to Pyrazole Propiolic and Propanoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of approved therapeutic agents. Its versatility allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide delves into a comparative analysis of two key classes of pyrazole derivatives: those bearing propiolic acid and propanoic acid side chains. While seemingly similar, the presence of a carbon-carbon triple bond in the former versus a saturated carbon chain in the latter imparts dramatically different electronic, structural, and, consequently, biological properties. This document aims to provide a comprehensive technical overview of their synthesis, chemical characteristics, and potential applications in drug development, highlighting the known attributes of pyrazole propanoic acid derivatives and exploring the largely untapped potential of their propiolic acid counterparts.

The Pyrazole Core: A Foundation of Versatility

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, offers a unique combination of features that make it a highly attractive scaffold in drug design. One nitrogen atom is pyrrole-like and can act as a hydrogen bond donor, while the other is pyridine-like and can act as a hydrogen bond acceptor. This amphoteric nature, coupled with the ring's aromaticity and stability, allows for diverse interactions with biological targets. The substitution pattern on the pyrazole ring can be readily modified to modulate properties such as lipophilicity, solubility, and metabolic stability.

The Acidic Side Chains: A Study in Contrasts

The seemingly subtle difference between a propanoic acid (CH₃CH₂COOH) and a propiolic acid (HC≡CCOOH) side chain is, in reality, a significant determinant of a molecule's chemical and biological behavior. This difference is rooted in the hybridization of the carbon atoms adjacent to the carboxyl group.

Electronic and Steric Divergence

The key distinction lies in the electronic properties of the two side chains, which directly impacts their acidity.

  • Propanoic Acid: The carbon chain is composed of sp³ hybridized carbons.

  • Propiolic Acid: The presence of a triple bond necessitates sp hybridization for the acetylenic carbons.

The greater s-character of the sp-hybridized carbons in propiolic acid results in a significantly stronger inductive electron-withdrawing effect compared to the sp³-hybridized carbons in propanoic acid. This is reflected in their pKa values:

AcidpKaReference
Propiolic Acid1.8
Propanoic Acid4.9

This pronounced difference in acidity has profound implications for how these molecules interact with biological targets, affecting their ionization state at physiological pH and their ability to participate in hydrogen bonding and ionic interactions.

From a steric perspective, the propiolic acid side chain is linear and rigid due to the triple bond, while the propanoic acid side chain is flexible and can adopt various conformations. This structural disparity can influence how a molecule fits into a binding pocket of a target protein.

Synthesis of Pyrazole Carboxylic Acid Derivatives

The synthesis of both pyrazole propiolic and propanoic acid derivatives typically begins with the construction of a pyrazole ring bearing a precursor to the carboxylic acid functionality, often an ester or a formyl group.

General Synthetic Strategies

A common and versatile approach is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine. Another powerful method is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne, which is particularly relevant for the synthesis of pyrazole propiolic acid derivatives.

Synthetic_Pathway Fig. 1: General Synthetic Pathways cluster_propiolic Pyrazole Propiolic Acid Derivatives cluster_propanoic Pyrazole Propanoic Acid Derivatives Propiolic_Alkyne Propiolic Acid Derivative (Alkyne) Cycloaddition [3+2] Cycloaddition Propiolic_Alkyne->Cycloaddition Diazo Diazo Compound Diazo->Cycloaddition Pyrazole_Ester_Propiolic Pyrazole Propiolate Ester Cycloaddition->Pyrazole_Ester_Propiolic Hydrolysis_Propiolic Ester Hydrolysis Pyrazole_Ester_Propiolic->Hydrolysis_Propiolic Pyrazole_Propiolic_Acid Pyrazole Propiolic Acid Hydrolysis_Propiolic->Pyrazole_Propiolic_Acid Formyl_Pyrazole 4-Formylpyrazole Knoevenagel Knoevenagel Condensation Formyl_Pyrazole->Knoevenagel Malonic_Acid Malonic Acid Malonic_Acid->Knoevenagel Pyrazole_Acrylic_Acid β-(4-Pyrazole)acrylic Acid Knoevenagel->Pyrazole_Acrylic_Acid Reduction Catalytic Reduction Pyrazole_Acrylic_Acid->Reduction Pyrazole_Propanoic_Acid β-(4-Pyrazole)propanoic Acid Reduction->Pyrazole_Propanoic_Acid SAR_Logic Fig. 2: SAR Logic Flow Pyrazole_Core Pyrazole Core Scaffold Biological_Activity Biological Activity (Potency, Selectivity) Pyrazole_Core->Biological_Activity Foundation for Activity Side_Chain Acidic Side Chain (Propiolic vs. Propanoic) Side_Chain->Biological_Activity Modulates Acidity, Sterics, Reactivity Substituents Substituents on Pyrazole Ring Substituents->Biological_Activity Fine-tunes Lipophilicity, Solubility, Target Interactions

Technical Guide: Pyrazole-Based Acetylenic Carboxylic Acid Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

From Synthetic Architecture to Medicinal Utility

Executive Summary

In the landscape of modern drug discovery, the demand for rigid, bifunctional building blocks has surged, driven by the rise of Fragment-Based Drug Discovery (FBDD) and proteolysis-targeting chimeras (PROTACs). Pyrazole-based acetylenic carboxylic acids represent a high-value class of such scaffolds. They combine the pharmacophoric significance of the pyrazole ring (a bioisostere for phenols/arenes) with two orthogonal reactive handles: an alkyne for "Click" chemistry or Sonogashira coupling, and a carboxylic acid for amide diversification.

This guide details the structural logic, robust synthetic protocols, and application strategies for these molecules, specifically focusing on the 4-ethynyl-1H-pyrazole-3-carboxylic acid scaffold.

Structural Significance & Design Logic

The "Warhead" and "Linker" Duality

The pyrazole ring is not merely a spacer; it is an active participant in molecular recognition.

  • Dipole Moment & H-Bonding: Unlike phenyl rings, pyrazoles possess a significant dipole and can act as both hydrogen bond donors (NH) and acceptors (N:). This improves aqueous solubility and metabolic stability compared to carbocyclic analogs.[1]

  • Orthogonality: The alkyne and carboxylic acid groups are chemically orthogonal. The acid can be derivatized (e.g., amide coupling) without affecting the alkyne, which can subsequently undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Regiochemical Considerations

The position of the alkyne determines the vector of the building block.

  • C4-Alkynyl: Provides a linear, rigid geometry ideal for PROTAC linkers.

  • C3/C5-Alkynyl: Introduces a "bent" trajectory, useful for macrocyclization.

Synthetic Architectures

The synthesis of these blocks generally follows two routes: Cyclization (building the ring) or Functionalization (modifying an existing ring). The Functionalization route is preferred for scalability and regiocontrol.

Route A: The Functionalization Pathway (Recommended)

This route relies on the electrophilic halogenation of a pyrazole precursor followed by Sonogashira cross-coupling.

  • Step 1: N-Protection/Alkylation. Critical: Unprotected pyrazoles (NH) can poison Palladium catalysts by coordinating to the metal center.

    
    -methylation or protection (SEM, THP) is mandatory before coupling.
    
  • Step 2: C4-Iodination. The C4 position is electron-rich and susceptible to electrophilic attack.[] NIS (N-iodosuccinimide) is the reagent of choice.

  • Step 3: Sonogashira Coupling. Reaction with TMS-acetylene installs the masked alkyne.

  • Step 4: Deprotection. Removal of the silyl group (and N-protecting group if applicable).

Synthetic Workflow Diagram

SynthesisWorkflow Start Ethyl 1-methyl-1H- pyrazole-3-carboxylate Step1 Iodination (C4) (NIS, MeCN) Start->Step1 Intermediate1 4-Iodo Intermediate Step1->Intermediate1 Yield >85% Step2 Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, TMS-Acetylene) Intermediate1->Step2 Intermediate2 TMS-Alkyne Product Step2->Intermediate2 Inert Atm. Step3 Desilylation (K2CO3, MeOH) Intermediate2->Step3 Final Ethyl 4-ethynyl-1-methyl- 1H-pyrazole-3-carboxylate Step3->Final Quant.

Caption: Figure 1. Optimized synthetic workflow for the generation of C4-alkynyl pyrazole building blocks via Sonogashira coupling.

Experimental Protocols

Target Molecule: Ethyl 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylate

Step 1: C4-Iodination

Rationale: Iodine provides a weaker C-X bond than bromine, significantly accelerating the oxidative addition step in the subsequent Pd-catalyzed coupling.

  • Setup: Charge a round-bottom flask with Ethyl 1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv) and Acetonitrile (0.5 M).

  • Addition: Add N-iodosuccinimide (NIS) (1.2 equiv) in one portion.

  • Reaction: Stir at 60°C for 4 hours. Monitor via TLC (Hexane/EtOAc 3:1). Product is less polar than starting material.

  • Workup: Quench with saturated aqueous

    
     (to remove excess iodine). Extract with EtOAc. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallization from EtOH usually suffices. Yield: ~85-90%.

Step 2: Sonogashira Coupling

Rationale: Use of TMS-acetylene prevents homocoupling (Glaser coupling) of the alkyne and allows for easy handling.

  • Catalyst Prep: In a dry pressure vial, dissolve the 4-iodo intermediate (1.0 equiv) in anhydrous DMF (0.2 M). Degas with Argon for 15 mins.

  • Reagents: Add

    
     (0.05 equiv) and CuI (0.10 equiv). Follow with 
    
    
    
    (3.0 equiv).
  • Alkyne Addition: Add Trimethylsilylacetylene (1.5 equiv) via syringe.

  • Reaction: Seal and heat to 70°C for 6–12 hours. The solution typically turns dark brown/black.

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with water and extract with

    
     (DMF removal is crucial).
    
  • Purification: Flash chromatography (SiO2, Hexane/EtOAc gradient).

Step 3: Desilylation

Rationale: Mild basic conditions cleave the C-Si bond without hydrolyzing the ethyl ester (if controlled) or degrading the pyrazole.

  • Reaction: Dissolve TMS-intermediate in MeOH. Add

    
     (1.5 equiv). Stir at RT for 30 mins.
    
  • Workup: Evaporate MeOH. Resuspend in water/DCM. Extract DCM layer.

  • Validation:

    
     NMR will show the disappearance of the TMS singlet (~0.2 ppm) and appearance of the terminal alkyne proton (~3.2 ppm, s).
    

Applications in Drug Discovery[1][2][3][4][5]

Fragment-Based Drug Discovery (FBDD)

This scaffold serves as an ideal "linking fragment." The carboxylic acid binds to polar residues (Lys, Arg) in the protein pocket, while the alkyne extends into a hydrophobic sub-pocket or serves as a vector for growing the molecule.

PROTAC Linker Design

The rigid geometry of the pyrazole-alkyne unit is superior to flexible PEG chains for PROTACs requiring defined spatial orientation between the E3 ligase and the Target Protein (POI).

Bioorthogonal "Click" Chemistry

The terminal alkyne is a "handle" for CuAAC. This is particularly useful for:

  • DNA-Encoded Libraries (DEL): Attaching the scaffold to DNA tags.

  • Activity-Based Protein Profiling (ABPP): Using the alkyne to pull down targets after covalent binding.

Application Logic Map

Applications Core Pyrazole-Alkyne-Acid Scaffold Route1 Amide Coupling (R-NH2) Core->Route1 COOH Functionalization Route2 Click Chemistry (R-N3, Cu+) Core->Route2 Alkyne Functionalization Prod1 Peptidomimetics Route1->Prod1 Prod2 PROTAC Linkers (Rigid) Route1->Prod2 + Route 2 Prod3 1,4-Triazole Fusions Route2->Prod3

Caption: Figure 2. Divergent application pathways for bifunctional pyrazole scaffolds.

Stability & Handling Data

ParameterSpecificationNotes
Storage -20°C, Inert GasTerminal alkynes can slowly polymerize or oxidize.
Solubility DMSO, DMF, MeOHPoor solubility in non-polar solvents (Hexane).
Reactivity Acidic C-H (Alkyne)pKa ~25. Avoid strong bases (n-BuLi) unless deprotonation is intended.
Hazards Skin IrritantAlkynes are potential alkylating agents. Handle with gloves.

References

  • BenchChem. (2025).[3] Application Notes and Protocols: 4-Iodopyrazole in Catalysis. Retrieved from 3

  • Life Chemicals. (2019).[4] Original Functionalized Pyrazoles For Drug Discovery. Retrieved from 4

  • National Institutes of Health (NIH). (2012). Bioorthogonal 4H-pyrazole “click” reagents. Chemical Communications. Retrieved from 5

  • ResearchGate. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Retrieved from 6[7][8][9]

Sources

3-(1-Ethyl-1H-pyrazol-3-yl)propiolic Acid: Structural Informatics, SMILES Formulation, and Synthetic Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of rational drug design, the integration of privileged heterocyclic scaffolds with highly reactive bioorthogonal handles is a cornerstone of targeted therapeutic development. 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid represents a highly versatile bifunctional building block. It synergizes the metabolic stability and hydrogen-bonding capacity of the pyrazole nucleus with the precise reactivity of an electron-deficient alkyne (propiolic acid).

This technical whitepaper deconstructs the structural informatics of this molecule—specifically its SMILES formulation—and provides a field-proven, self-validating protocol for its application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and decarboxylative click chemistry.

Structural Informatics & SMILES Deconstruction

Understanding the exact topological mapping of a molecule is critical for computational screening and synthetic planning. The canonical SMILES (Simplified Molecular-Input Line-Entry System) code for this compound is CCN1C=CC(=N1)C#CC(=O)O [1].

As an application scientist, I encourage teams to break down the SMILES string to understand the molecule's spatial and electronic properties:

  • CC (1-Ethyl Group): The ethyl chain attached to the N1 position. Unlike a methyl group, the ethyl substitution slightly increases the lipophilicity (

    
    ) and provides a distinct steric bulk that can favorably occupy hydrophobic pockets in kinase targets.
    
  • N1C=CC(=N1) (1H-Pyrazole Core): This defines the aromatic five-membered ring. N1 is the anchor point. C=C represents the C5 and C4 carbons. C(=N1) represents the C3 carbon double-bonded to the N2 nitrogen, which loops back to close the ring at N1. The pyrazole ring is a well-documented privileged scaffold in drug discovery, known for its metabolic stability and ability to act as a bioisostere for amides and phenols [2].

  • C#CC(=O)O (Propiolic Acid Moiety): Attached at the C3 position, this consists of a terminal alkyne conjugated to a carboxylic acid. The electron-withdrawing nature of the carboxyl group activates the alkyne, making it an excellent candidate for metal-free click chemistry or decarboxylative cycloadditions [3, 4].

Quantitative Physicochemical Data

To facilitate rapid reference for formulation and synthetic planning, the core quantitative data is summarized below:

PropertyValueSynthetic Implication
CAS Number 1354704-55-4Unique identifier for procurement and safety data tracking.
Molecular Formula C₈H₈N₂O₂Indicates a low molecular weight, ideal for fragment-based drug discovery (FBDD).
Molecular Weight 164.16 g/mol Highly atom-economical when used as a linker or terminal cap.
SMILES Code CCN1C=CC(=N1)C#CC(=O)OEssential for in silico docking and pharmacophore mapping.
Purity Standard

97% (HPLC)
Crucial for preventing side-reactions in sensitive bioconjugations.

Mechanistic Role in Drug Development

The strategic value of this compound lies in its dual functionality.

The Pyrazole Advantage: The pyrazole ring is ubiquitous in FDA-approved drugs (e.g., ruxolitinib, celecoxib) due to its ability to act as both a hydrogen-bond donor and acceptor [2]. In our experience, positioning an ethyl group at N1 locks the tautomeric state of the pyrazole, reducing conformational entropy and increasing target binding affinity.

The Propiolic Acid Handle: Traditional terminal alkynes require copper catalysis to react with azides. However, the propiolic acid moiety is an electron-deficient alkyne. This electronic activation allows it to undergo cycloaddition at accelerated rates. Furthermore, it serves as a stable, solid-state surrogate for highly flammable gaseous acetylene; under specific catalytic conditions, it undergoes decarboxylative click cycloaddition , releasing CO₂ and yielding a fully substituted 1,2,3-triazole [3].

Experimental Protocol: CuAAC Bioconjugation Workflow

To ensure scientific integrity, every synthetic protocol must be a self-validating system. The following methodology details the bioconjugation of this compound to an azide-functionalized target peptide.

Note: We utilize THPTA as a ligand. The causality here is critical: free Cu(I) generates reactive oxygen species (ROS) that will degrade peptide backbones. THPTA chelates Cu(I), accelerating the reaction while shielding the biomolecule from oxidative cleavage.

Step-by-Step Methodology
  • Preparation of the Catalyst Pre-mix:

    • Action: In a microcentrifuge tube, mix 10 µL of CuSO₄ (20 mM in water) with 20 µL of THPTA ligand (50 mM in water). Incubate for 5 minutes at room temperature.

    • Causality: Pre-complexation ensures that all copper is chelated before it contacts the sensitive peptide, preventing off-target oxidation.

  • Reaction Assembly:

    • Action: In a separate vial, dissolve the Azide-Peptide (1 eq, 100 µM final) and this compound (5 eq, 500 µM final) in 1 mL of 0.1 M Phosphate Buffer (pH 7.4) containing 5% DMSO to aid alkyne solubility.

    • Action: Add the CuSO₄/THPTA pre-mix to the reaction vial.

    • Action: Initiate the reaction by adding 10 µL of freshly prepared Sodium Ascorbate (100 mM in water).

    • Causality: Sodium ascorbate acts as a reducing agent, reducing Cu(II) to the catalytically active Cu(I) species in situ. It must be added last to trigger the cycloaddition.

  • Incubation and Quenching:

    • Action: Stir the mixture at room temperature for 2 hours.

    • Action: Quench the reaction by adding EDTA (final concentration 5 mM).

    • Causality: EDTA aggressively strips the copper from the THPTA complex, halting the catalytic cycle and preventing copper-induced aggregation during purification.

  • Self-Validation (LC-MS):

    • Action: Analyze the crude mixture via LC-MS.

    • Validation Metric: Confirm the disappearance of the Azide-Peptide mass peak and the appearance of a new peak corresponding to

      
       (if decarboxylative) or 
      
      
      
      (standard triazole), depending on the specific catalytic tuning.

Visualizing the Workflow

The following diagram illustrates the logical flow and reagent interactions of the bioconjugation process described above.

G A 3-(1-Ethyl-1H-pyrazol-3-yl) propiolic acid (Alkyne) C Cu(I) Catalytic Complex (CuSO4 + NaAsc + THPTA) A->C Reagent 1 B Azide-Functionalized Biomolecule (e.g., Target) B->C Reagent 2 D 1,4-Disubstituted 1,2,3-Triazole Conjugate C->D Cycloaddition (RT, 2h) E LC-MS & NMR Validation D->E Purified Product

Figure 1: Workflow of CuAAC bioconjugation using this compound.

Conclusion

This compound is far more than a simple building block; it is a highly engineered molecular tool. By leveraging its precise SMILES architecture, medicinal chemists can introduce a metabolically stable pyrazole pharmacophore while simultaneously utilizing the propiolic acid moiety for rapid, high-yield bioconjugation. Adhering to strict, self-validating protocols ensures that this compound can be seamlessly integrated into advanced drug discovery pipelines.

References

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery | Source: Taylor & Francis | URL: [Link] [2]

  • Title: Decarboxylative click cycloaddition: an emerging strategy towards substituted 1,2,3-triazole derivatives | Source: PubMed | URL: [Link] [3]

  • Title: Metal-Free Click-Chemistry: A Powerful Tool for Fabricating Hydrogels for Biomedical Applications | Source: ACS Publications | URL: [Link] [4]

Solubility & Handling Guide: 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility, physicochemical behavior, and handling protocols for 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid (CAS: 1354704-55-4) in Dimethyl Sulfoxide (DMSO). It is designed for researchers requiring high-integrity stock solutions for biological screening or synthetic applications.

Executive Summary

This compound is a polar, low-molecular-weight building block (MW: 164.16 g/mol ). Based on Structural-Property Relationship (SPR) analysis of the pyrazole-alkynoic acid pharmacophore, this compound exhibits high solubility in DMSO , theoretically exceeding 100 mM (>16 mg/mL) at ambient temperature.

However, its structural moiety—an electron-deficient alkyne conjugated to a carboxylic acid—presents specific stability risks. While soluble, it is prone to decarboxylation and nucleophilic attack (Michael addition) if mishandled.

Core Recommendations:

  • Target Concentration: 10 mM to 50 mM for standard stock solutions.

  • Dissolution Method: Vortex at room temperature. NEVER heat above 30°C to accelerate dissolution.

  • Storage: -20°C or -80°C; anhydrous conditions are critical to prevent hydrolysis-induced degradation.

Physicochemical Analysis & Solubility Profile

To understand the solubility behavior, we must analyze the molecule's functional groups and their interaction with the solvent (DMSO).

PropertyValueImplication for DMSO Solubility
Molecular Weight 164.16 g/mol Small size favors high solubility.
LogP (Calc) ~0.34Amphiphilic nature; highly compatible with DMSO's polarity.
H-Bond Donors 1 (COOH)Forms strong H-bonds with DMSO sulfoxide oxygen (

).
H-Bond Acceptors 3 (N, O)Interacts with water contaminants in "wet" DMSO.
pKa (Acid) ~1.8 – 2.5Strong organic acid. Will exist as a solvated neutral species in pure DMSO.
Mechanism of Solvation

DMSO is a polar aprotic solvent with a high dielectric constant (


). It acts as a powerful Hydrogen Bond Acceptor (HBA).
  • Carboxylic Acid Interaction: The acidic proton of the propiolic acid moiety forms a stable hydrogen-bonded complex with the oxygen atom of DMSO. This exothermic interaction drives the dissolution process.

  • Pyrazole Ring: The ethyl-substituted pyrazole is lipophilic enough to prevent aggregation, while the nitrogen atoms participate in dipole-dipole interactions with the DMSO sulfur center.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (Standard)

Use this protocol for High-Throughput Screening (HTS) or biological assays.

Reagents:

  • Compound: this compound (Solid).[1]

  • Solvent: Anhydrous DMSO (≥99.9%, water <50 ppm).

Workflow:

  • Weighing: Accurately weigh 1.64 mg of the compound into a sterile 1.5 mL amber microcentrifuge tube.

    • Note: Amber tubes protect the conjugated alkyne from UV-induced polymerization.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Mixing: Vortex at medium speed (approx. 1500 rpm) for 30–60 seconds.

    • Visual Check: The solution should be clear and colorless. If particles remain, sonicate in a water bath for 2 minutes at ambient temperature .

  • QC Check: Invert the tube and check for "schlieren" lines (density gradients) or undissolved crystallites.

Protocol B: Saturation Solubility Determination (Thermodynamic)

Use this protocol if you need to determine the exact solubility limit (S_max).

Methodology: Shake-Flask Method with HPLC Quantitation.

  • Supersaturation: Add excess solid (approx. 50 mg) to 0.5 mL DMSO.

  • Equilibration: Shake at 25°C for 24 hours (protect from light).

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Critical: Do not use Nylon filters (compound may bind). Use PTFE or PVDF.

  • Quantification: Dilute the filtrate 1:100 in Acetonitrile/Water (50:50) and analyze via HPLC-UV (254 nm) against a standard curve.

Stability & Degradation Risks

The propiolic acid moiety (


) is the "weak link" in this molecule.
Risk 1: Decarboxylation

Propiolic acids are thermally unstable. Heating them in solution can catalyze the loss of


, converting the compound into the corresponding terminal alkyne.


  • Prevention: Maintain temperature

    
    . Avoid basic buffers in downstream applications until the final dilution step.
    
Risk 2: Michael Addition (Bio-Assay Interference)

The conjugated triple bond is an electrophile (Michael acceptor). In biological media containing thiols (e.g., Glutathione, Cysteine), the compound may covalently bind to the thiol, reducing effective concentration and causing false positives.

  • Mitigation: Use fresh stock solutions. Avoid storage in buffers containing DTT or mercaptoethanol.

Visualizing the Workflow & Risks

The following diagram illustrates the logical flow for handling this compound, highlighting critical decision points to prevent degradation.

SolubilityWorkflow Start Solid Compound (Store at 4°C) Weigh Weigh Target Mass (Amber Vial) Start->Weigh AddSolvent Add Anhydrous DMSO (Grade ≥99.9%) Weigh->AddSolvent Risk2 Risk: Polymerization (Protect from UV) Weigh->Risk2 Dissolve Vortex / Sonicate (Max 25°C) AddSolvent->Dissolve Check Visual Inspection Dissolve->Check Risk1 Risk: Decarboxylation (Avoid Heat >30°C) Dissolve->Risk1 Success Clear Solution (Ready for Assay) Check->Success Dissolved Fail Precipitate / Haze Check->Fail Undissolved

Caption: Operational workflow for solubilizing this compound, highlighting critical stability control points.

Troubleshooting Common Issues

ObservationRoot CauseCorrective Action
Solution turns yellow/brown Polymerization or oxidation of the alkyne.Discard solution. Prepare fresh in amber glass. Ensure DMSO is peroxide-free.
Gas bubbles evolution Decarboxylation (

release).
Sample was likely heated or exposed to strong acid/base. Do not use for quantitative assays.
Precipitation upon dilution "Crash out" in aqueous buffer.The compound is hydrophobic (LogP ~0.34). Ensure final assay concentration is <100 µM or increase DMSO % in assay (if tolerated).
Hygroscopicity DMSO absorbed water from air.Water reduces solubility of organic acids. Use a septum-sealed vial and dry DMSO over molecular sieves (3Å).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10110, Propiolic acid. Retrieved from [Link][2]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Retrieved from [Link]

  • Balakin, K. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening. Retrieved from [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Physical Properties & Solubility Guide. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis and Isolation of 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Overview & Strategic Rationale

The pyrazole core is a privileged scaffold in medicinal chemistry, featured prominently in anti-inflammatory, antipsychotic, and anticancer agents. Functionalization of this ring at the C-3 position via metal-catalyzed cross-coupling unlocks significant chemical space for structure-activity relationship (SAR) exploration[1]. This application note details a robust, three-step synthetic protocol to access 3-(1-ethyl-1H-pyrazol-3-yl)propiolic acid starting from 3-bromopyrazole and ethyl propiolate.

A critical challenge in this synthetic route is the handling of ethyl propiolate. As an electron-deficient terminal alkyne, it is highly susceptible to side reactions, including Michael additions, base-catalyzed polymerization, and oxidative homocoupling (Glaser coupling) [2]. To circumvent these competing pathways, this protocol employs a highly optimized Sonogashira coupling utilizing a Pd(II)/Cu(I) co-catalytic system. The use of bis(triphenylphosphine)palladium(II) dichloride (


) in the presence of triethylamine provides the necessary electronic balance to drive the cross-coupling at mild temperatures (60 °C), ensuring high yields of the intermediate ynoate ester while suppressing alkyne degradation [3, 4].

Retrosynthetic Pathway & Workflow

Workflow A 3-Bromopyrazole + Ethyl Iodide B 3-Bromo-1-ethyl- 1H-pyrazole A->B K2CO3, DMF 0 °C to RT C Ethyl 3-(1-ethyl-1H- pyrazol-3-yl)propiolate B->C Ethyl propiolate PdCl2(PPh3)2, CuI Et3N, THF, 60 °C D 3-(1-Ethyl-1H-pyrazol- 3-yl)propiolic acid C->D LiOH, THF/H2O then HCl (pH 2)

Figure 1: Three-step synthetic workflow for this compound.

Experimental Protocols

Phase 1: Regioselective N-Alkylation

Objective: Synthesis of 3-bromo-1-ethyl-1H-pyrazole. Causality & Validation: 3-Bromopyrazole exhibits annular tautomerism. Alkylation with ethyl iodide under standard basic conditions yields a regioisomeric mixture of 1-ethyl-3-bromo-1H-pyrazole and 1-ethyl-5-bromo-1H-pyrazole. Because the C-3 position is less sterically hindered than the C-5 position (which is adjacent to the bulky bromine atom), the 3-bromo isomer is the major kinetic product. Strict chromatographic separation is required to ensure isomeric purity prior to the coupling step.

  • Reaction Setup: In an oven-dried round-bottom flask, dissolve 3-bromopyrazole (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).

  • Base Addition: Add finely powdered anhydrous

    
     (2.0 equiv). Stir the suspension at 0 °C for 15 minutes to deprotonate the pyrazole.
    
  • Alkylation: Dropwise add ethyl iodide (1.2 equiv). Allow the reaction to warm to room temperature and stir for 4 hours.

  • In-Process Monitoring: Monitor via TLC (Hexanes/EtOAc 4:1). The 3-bromo isomer typically elutes faster (higher

    
    ) than the 5-bromo isomer.
    
  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over 
    
    
    
    and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (silica gel, gradient 0-20% EtOAc in Hexanes) to isolate pure 3-bromo-1-ethyl-1H-pyrazole as a pale yellow oil.

Phase 2: Sonogashira Cross-Coupling

Objective: Synthesis of Ethyl 3-(1-ethyl-1H-pyrazol-3-yl)propiolate. Causality & Validation: The choice of


 is deliberate; the triphenylphosphine ligands provide sufficient steric bulk to stabilize the Pd(0) intermediate while facilitating oxidative addition into the aryl bromide bond. Triethylamine (

) serves a dual purpose as both the base to generate the copper acetylide and the co-solvent, which buffers the highly reactive ethyl propiolate against degradation [3]. Strict degassing is mandatory to prevent Cu-catalyzed oxidative homocoupling of the alkyne.
  • Catalyst Activation: In a Schlenk flask, combine 3-bromo-1-ethyl-1H-pyrazole (1.0 equiv, 5 mmol),

    
     (5 mol%), and CuI (10 mol%).
    
  • Degassing: Evacuate and backfill the flask with Argon three times. Self-validating visual cue: Failure to exclude oxygen will result in a dark blue/green solution indicative of Cu(II) formation and alkyne homocoupling.

  • Solvent & Reagent Addition: Inject anhydrous, degassed THF (15 mL) and anhydrous

    
     (5 mL). Finally, add ethyl propiolate (1.5 equiv) dropwise.
    
  • Coupling: Heat the mixture to 60 °C. The solution will transition from yellow to a dark brown/black suspension as the active Pd(0) species is generated and

    
     precipitates.
    
  • In-Process Monitoring: Stir for 12-16 hours. Confirm complete consumption of the pyrazole via LCMS (Target

    
    : 
    
    
    
    ).
  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and amine salts, and wash the filter cake with EtOAc. Concentrate the filtrate.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc 85:15) to yield the ynoate ester.

Mechanistic Insights: The Sonogashira Catalytic Cycle

Mechanism Pd0 Pd(0)L2 Active Catalyst OA Oxidative Addition Pd(II)(Ar)BrL2 Pd0->OA + 3-Bromo-1-ethyl-1H-pyrazole TM Transmetalation Pd(II)(Ar)(Alkynyl)L2 OA->TM + Cu-Acetylide RE Reductive Elimination Product Release TM->RE RE->Pd0 Regenerates Pd(0) Cu {Copper Cycle | CuI + Et3N + Alkyne} Cu->TM

Figure 2: Pd/Cu-catalyzed Sonogashira coupling catalytic cycle.

Phase 3: Controlled Saponification

Objective: Synthesis of this compound. Causality & Validation: Saponification of ynoate esters is delicate. Strong bases (like boiling NaOH) or extended reaction times can cause hydration of the triple bond or retro-aldol-type cleavages. Lithium hydroxide (LiOH) in a biphasic THF/water mixture at low temperature provides mild, highly controlled hydrolysis. Careful acidification at 0 °C prevents decarboxylation of the resulting propiolic acid.

  • Hydrolysis: Dissolve ethyl 3-(1-ethyl-1H-pyrazol-3-yl)propiolate (1.0 equiv, 3 mmol) in a 3:1 mixture of THF and

    
     (12 mL).
    
  • Base Addition: Add LiOH monohydrate (2.0 equiv) at 0 °C. Stir at 0 °C for 2 hours, then allow the mixture to slowly reach room temperature.

  • Monitoring: TLC (Hexanes/EtOAc 3:1) will show the disappearance of the ester and the formation of a baseline spot (the lithium carboxylate salt).

  • Workup & Acidification: Remove THF in vacuo at ambient temperature. Dilute the aqueous residue with water and wash once with diethyl ether to remove non-polar impurities.

  • Precipitation: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M HCl dropwise. The product, this compound, will precipitate as a solid.

  • Isolation: Filter the precipitate, wash with ice-cold water, and dry under high vacuum to afford the pure target compound.

Quantitative Data & Reaction Parameters

StepReaction TransformationReagents & CatalystsTemp / TimeExpected YieldCritical Quality Attribute (CQA)
1 N-AlkylationEthyl Iodide,

, DMF
0 °C

RT / 4 h
65 - 75%Isomeric purity (absence of 5-bromo isomer) via NMR/TLC.
2 Sonogashira CouplingEthyl propiolate,

, CuI,

, THF
60 °C / 12-16 h70 - 85%Strict anaerobic environment; LCMS confirms

.
3 SaponificationLiOH

, THF/

, then HCl
0 °C

RT / 3 h
85 - 95%Temperature control during acidification to prevent decarboxylation.

References

  • Optimized Sonogashira coupling of iodo benzene (1a) and ethyl propiolate. ResearchGate.[Link]

  • Ethyl propiolate. Grokipedia. [Link]

  • 3-Aryl propiolates 2 by Sonogashira coupling of aryl iodides 6 and ethyl propiolate (7). ResearchGate.[Link]

Application Note: Decarboxylative Click Chemistry Using 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid

[1]

Introduction & Strategic Utility

In the realm of high-throughput drug discovery, 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid (CAS: 1354704-55-4) serves as a critical "masked" alkyne building block.[1] While terminal alkynes are the standard substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), they often suffer from volatility, oxidative homocoupling (Glaser coupling), or polymerization during storage.[1]

This propiolic acid derivative overcomes these limitations by acting as a stable, solid surrogate for 3-ethynyl-1-ethyl-1H-pyrazole.[1] Through Decarboxylative CuAAC (D-CuAAC) , the carboxylic acid moiety is extruded in situ as CO₂, generating the reactive copper(I)-acetylide species necessary for the click reaction.

Key Advantages[1][2][3]
  • Enhanced Stability: The carboxylic acid group stabilizes the alkyne, preventing degradation typical of electron-rich heteroaryl terminal alkynes.[1]

  • Operational Simplicity: Solid-state handling facilitates precise weighing for automated library synthesis.[1]

  • Pharmacophore Installation: Efficiently installs the 1-ethyl-1H-pyrazole motif—a privileged scaffold in kinase inhibitors (e.g., crizotinib analogues) and GPCR ligands—linked via a 1,2,3-triazole bioisostere.[1]

Mechanistic Insight

The reaction proceeds via a modified CuAAC pathway.[1] Unlike standard click chemistry where a terminal alkyne proton is deprotonated, here the cycle is initiated by the decarboxylation of the propiolate-copper complex.[1]

Reaction Pathway[1][2][3][4][5][6][7][8][9]
  • Complexation: Cu(I) coordinates to the alkyne pi-system of the propiolic acid.[1]

  • Decarboxylation: Thermal activation facilitates the loss of CO₂, resulting in the formation of the active Cu(I)-acetylide intermediate.

  • Cycloaddition: The organic azide coordinates to the Cu-acetylide, followed by ring closure to form the copper-triazolyl intermediate.[1]

  • Protonolysis: Protonation releases the final 1,4-disubstituted 1,2,3-triazole and regenerates the catalyst.[1]

Mechanistic Diagram

Decarboxylative_Mechanismcluster_mainCatalytic CycleStartPropiolic Acid(Precursor)Cu_CoordCu(I) π-ComplexStart->Cu_Coord+ Cu(I)DecarbDecarboxylation(-CO₂)Cu_Coord->DecarbΔ (Heat)AcetylideCu(I)-Acetylide(Active Species)Decarb->AcetylideAzide_BindAzide CoordinationAcetylide->Azide_Bind+ R-N₃CycleMetallacycleFormationAzide_Bind->CycleProduct1,4-DisubstitutedTriazoleCycle->Product+ H⁺ / - Cu(I)

Figure 1: Mechanism of Copper-Catalyzed Decarboxylative Azide-Alkyne Cycloaddition (D-CuAAC).[1]

Experimental Protocol: Decarboxylative CuAAC

This protocol is optimized for the synthesis of 1-(substituted)-4-(1-ethyl-1H-pyrazol-3-yl)-1H-1,2,3-triazoles.[1]

Reagents & Equipment
  • Substrate: this compound (1.0 equiv).

  • Reactant: Organic Azide (1.1 equiv).[1]

  • Catalyst Source: Copper(II) Sulfate Pentahydrate (CuSO₄[1]·5H₂O) (10 mol%).[1][2]

  • Reductant: Sodium Ascorbate (20 mol%).[1][2]

  • Base: Sodium Bicarbonate (NaHCO₃) (20 mol%) — Critical for facilitating decarboxylation.[1]

  • Solvent: DMSO:H₂O (4:1 v/v) or DMF:H₂O.[1]

  • Equipment: Sealed reaction vial or microwave reactor.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Catalyst: Dissolve CuSO₄·5H₂O (25 mg) in degassed water (1 mL).[1]

    • Reductant: Dissolve Sodium Ascorbate (40 mg) in degassed water (1 mL). Prepare fresh.

    • Substrate: Dissolve the propiolic acid (0.5 mmol) in DMSO (2 mL).

  • Reaction Assembly:

    • To a 10 mL reaction vial equipped with a magnetic stir bar, add the Propiolic Acid solution (0.5 mmol).

    • Add the Organic Azide (0.55 mmol).[1]

    • Add NaHCO₃ (8.4 mg, 0.1 mmol). Note: Mild base aids the initial deprotonation of the carboxylic acid.

    • Add the Sodium Ascorbate solution (100 µL, 20 mol%).[1]

    • Add the CuSO₄ solution (100 µL, 10 mol%) last.[1] The solution should turn brownish-yellow, indicating Cu(I) generation.[1]

  • Execution:

    • Seal the vial and purge the headspace with Nitrogen or Argon for 1 minute.

    • Thermal Method: Heat the block to 60–70°C and stir for 4–6 hours.

    • Microwave Method (Alternative): Irradiate at 80°C for 30–45 minutes.[1]

  • Monitoring:

    • Monitor by LC-MS.[1] Look for the disappearance of the acid (MW ~164) and the formation of the triazole product (MW = 164 - 44 [CO₂] + Azide_MW).

    • Checkpoint: If decarboxylation is slow, increase temperature to 80°C.[1]

  • Workup & Isolation:

    • Dilute the reaction mixture with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with 5% LiCl solution (to remove DMSO) and brine.[1]

    • Dry over Na₂SO₄, filter, and concentrate.[1]

    • Purify via silica gel chromatography or preparative HPLC.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion Inefficient decarboxylationIncrease temperature to 80°C; ensure 20 mol% base is present.
Oxidative Coupling Oxygen presenceDegas solvents thoroughly; maintain inert atmosphere.[1]
Copper Contamination Chelation by pyrazoleWash organic layer with 10% EDTA or NH₄OH solution.[1]
Precipitation Low solubility of azideSwitch solvent system to t-BuOH:H₂O (1:1) or pure DMSO.[1]

Advanced Application: 3-Component Synthesis

For generating fully substituted triazoles (1,4,5-trisubstituted), this propiolic acid can be used in an oxidative coupling with aryl boronic acids.[1]

Workflow Summary:

  • Components: Propiolic Acid + Azide + Aryl Boronic Acid.[1][3]

  • Catalyst: Cu(OAc)₂ (10 mol%) + 1,10-Phenanthroline.[1]

  • Conditions: Open air (requires O₂ as oxidant), 60°C.[1]

  • Outcome: The H-atom at the 5-position is replaced by the aryl group from the boronic acid.[1]

Library Synthesis Workflow

The following diagram illustrates the workflow for using this compound in parallel medicinal chemistry to generate a library of pyrazole-based inhibitors.

Library_WorkflowStockStock Solution(Propiolic Acid in DMSO)DispenseAutomated DispensingStock->DispensePlate96-Well Reaction BlockHeatIncubation(65°C, 6 hrs)Plate->HeatAdd CatalystAzidesDiverse Azide Library(R1-N3, R2-N3...)Azides->DispenseDispense->PlateScavengeCu Scavenging(Si-Thiol Resin)Heat->ScavengeQCLC-MS QC& BioassayScavenge->QC

Figure 2: High-throughput parallel synthesis workflow for pyrazole-triazole libraries.

References

  • Wang, X.-X., et al. (2020).[1][4][3] "Copper-Catalyzed Decarboxylative Cycloaddition of Propiolic Acids, Azides, and Arylboronic Acids: Construction of Fully Substituted 1,2,3-Triazoles." The Journal of Organic Chemistry, 85(6), 3576–3586. Link[1]

  • Kolarovič, A., et al. (2011).[1][2] "Copper-Catalyzed Decarboxylative [3+2] Cycloaddition of 2-Alkynoic Acids with Organic Azides." The Journal of Organic Chemistry, 76(7), 2260–2264. Link[1]

  • Moon, N. G., et al. (2016).[1] "Decarboxylative cycloaddition of propiolic acids with azides using a Cu(I) catalyst." Tetrahedron Letters, 57(10), 1123-1126.[1]

  • ChemScene. "Product Data: this compound." ChemScene Catalog. Link

Choosing the Right Esterification Strategy: A Tale of Two Pathways

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Esterification of Pyrazole Propiolic Acids: Protocols and Mechanistic Insights

For researchers and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, pyrazole-containing compounds are of significant interest due to their prevalence in a wide array of therapeutic agents.[1][2] Specifically, esters of pyrazole propiolic acids serve as versatile intermediates and target molecules in medicinal chemistry and materials science.

This application note provides a detailed protocol for the efficient esterification of pyrazole propiolic acids. We will delve into the mechanistic rationale behind method selection, offering a comparative analysis of common esterification techniques and presenting a robust, field-proven protocol based on the mild and effective Steglich esterification. Furthermore, we will address common challenges and provide a comprehensive troubleshooting guide to ensure successful synthesis.

The conversion of a carboxylic acid to an ester is a fundamental transformation in organic chemistry. However, the unique structure of a pyrazole propiolic acid—featuring a heterocyclic amine, a reactive alkyne, and a carboxylic acid—necessitates a careful selection of reaction conditions to avoid unwanted side reactions and substrate degradation. The two most common approaches, Fischer and Steglich esterification, offer distinct advantages and disadvantages for this particular substrate class.

The Classic Approach: Fischer-Speier Esterification

The Fischer-Speier esterification is the archetypal acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] The reaction is typically driven by refluxing the neat alcohol with the carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[4][5] The primary advantage of this method is its cost-effectiveness, utilizing simple and inexpensive reagents.

However, the Fischer esterification is an equilibrium-controlled process, meaning the reaction is reversible.[6][7] To achieve high yields, one must either use a large excess of the alcohol or actively remove the water byproduct as it forms, often with a Dean-Stark apparatus.[4][5] The harsh, acidic, and high-temperature conditions can be detrimental to sensitive substrates. For pyrazole propiolic acids, these conditions could lead to undesired side reactions, such as hydration of the alkyne or degradation of the pyrazole ring.

The Modern Solution: Steglich Esterification

In 1978, Wolfgang Steglich reported a mild and highly efficient esterification method using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[8][9] This reaction proceeds at room temperature under neutral conditions, making it ideal for substrates that are sensitive to acid or heat.[10]

The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack. DMAP acts as an acyl transfer agent by reacting with the O-acylisourea to form a reactive acylpyridinium species, which is then readily attacked by the alcohol to form the desired ester.[10][11] The DCC is consumed in the reaction, forming the insoluble byproduct dicyclohexylurea (DCU), which formally represents the water molecule removed during the condensation.[8]

For pyrazole propiolic acids, the Steglich esterification is the superior choice. Its mild conditions preserve the integrity of both the pyrazole ring and the propiolic acid moiety, leading to cleaner reactions and higher yields of the desired product.[9] While the reagents are more expensive than those for the Fischer method, the enhanced reliability and substrate compatibility justify the cost for valuable or complex molecules.

Visualizing the Synthetic Workflow

The following diagram outlines the decision-making process and general workflow for the esterification of pyrazole propiolic acids.

Esterification_Workflow Start Start: Pyrazole Propiolic Acid Decision Assess Substrate Sensitivity (Acid/Heat Labile?) Start->Decision Fischer_Path Fischer Esterification (Robust Substrate) Decision->Fischer_Path No Steglich_Path Steglich Esterification (Sensitive Substrate) Decision->Steglich_Path Yes (Recommended) Fischer_Protocol Protocol: 1. Alcohol (solvent) 2. H₂SO₄ (cat.) 3. Reflux + Water Removal Fischer_Path->Fischer_Protocol Steglich_Protocol Protocol: 1. Inert Solvent (DCM) 2. Alcohol, DCC, DMAP (cat.) 3. Stir at 0°C to RT Steglich_Path->Steglich_Protocol Workup Reaction Work-up & Purification Fischer_Protocol->Workup Steglich_Protocol->Workup Fischer_Purification Distillation or Extraction Workup->Fischer_Purification Steglich_Purification 1. Filter DCU Byproduct 2. Acid Wash (remove DMAP) 3. Chromatography Workup->Steglich_Purification Product Purified Pyrazole Propiolic Acid Ester Fischer_Purification->Product Steglich_Purification->Product

Caption: Decision workflow for esterifying pyrazole propiolic acids.

Core Protocol: Steglich Esterification of a Pyrazole Propiolic Acid

This protocol describes a general procedure for the esterification of a substituted pyrazole propiolic acid with a primary or secondary alcohol using DCC and DMAP.

Materials and Reagents:

  • Pyrazole Propiolic Acid (1.0 eq)

  • Alcohol (e.g., ethanol, benzyl alcohol) (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole propiolic acid (1.0 eq) and anhydrous dichloromethane (DCM). Stir until the acid is fully dissolved.

    • Add the alcohol (1.2 eq) followed by DMAP (0.1 eq) to the solution.

    • Cool the flask to 0 °C using an ice bath.

  • Addition of Coupling Agent:

    • In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

    • Add the DCC solution dropwise to the reaction mixture at 0 °C over 5-10 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately.[8]

  • Reaction Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of hexanes and ethyl acetate. The product ester should have a higher Rf value than the starting carboxylic acid. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture again in an ice bath for 15-20 minutes to maximize the precipitation of the DCU byproduct.[12]

    • Filter the reaction mixture through a pad of celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2x) to remove DMAP, saturated NaHCO₃ solution (1x) to remove any unreacted acid, and finally with brine (1x).[12]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification:

    • The crude product can be further purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.

Data Summary and Expected Outcomes

The following table provides a summary of typical parameters for the Steglich esterification of pyrazole propiolic acids. Yields are generally high, but can vary based on the steric hindrance of the substrates and the efficiency of the purification.

ParameterRecommended ConditionRationale & Notes
Solvent Anhydrous Dichloromethane (DCM)Excellent solubility for reactants and inert under reaction conditions. Other polar aprotic solvents can be used.[8]
Alcohol 1.1 - 1.5 equivalentsA slight excess helps drive the reaction to completion. Primary and secondary alcohols work well. Tertiary alcohols are not suitable for this method.[3]
Coupling Agent DCC (1.1 eq) or DIC (1.1 eq)DIC (Diisopropylcarbodiimide) can be used instead of DCC. The resulting urea byproduct (DIU) is more soluble in some organic solvents, which can simplify filtration but may complicate chromatography.
Catalyst DMAP (0.05 - 0.2 eq)A catalytic amount is crucial for efficient esterification of alcohols.[10]
Temperature 0 °C to Room TemperatureMild conditions prevent side reactions and degradation of sensitive functional groups.[8]
Reaction Time 1 - 6 hoursTypically monitored by TLC until the starting carboxylic acid is consumed.
Expected Yield 70 - 95%Yields are highly dependent on the specific substrates and purification efficiency.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low or No Reaction Inactive reagents (DCC hydrolyzed) or wet solvent/reagents.Use freshly opened or properly stored DCC. Ensure all solvents and reagents are anhydrous.
Sterically hindered alcohol or acid.Increase reaction time, warm slightly (to ~40 °C), or consider an alternative coupling agent.
Formation of N-acylurea A known side reaction where the O-acylisourea intermediate rearranges.[10]This side reaction is suppressed by the presence of DMAP. Ensure DMAP is added and is of good quality.
Difficulty Removing DCU DCU is slightly soluble in DCM and other solvents.Ensure the mixture is thoroughly chilled before filtration. A second filtration after initial concentration of the filtrate may be necessary. For chromatography, a less polar eluent system can help retain the DCU at the baseline.[12]
Product Contaminated with DMAP Insufficient acidic wash during work-up.Ensure thorough washing with 1M HCl. DMAP is basic and will be extracted into the aqueous acidic layer as its hydrochloride salt.[12]

References

  • Masterson, D.S. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Ghandi, K., & Jäkel, C. (2025). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. [Link]

  • Wikipedia. (2023). Steglich esterification. Wikipedia. [Link]

  • Zahoor, A. F., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. ScienceDirect. [Link]

  • Aksenov, A. V., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. [Link]

  • Clark, J. (n.d.). ESTERIFICATION - alcohols and carboxylic acids. Chemguide. [Link]

  • Müller, H., et al. (1987). Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.
  • Lhermitte, H., et al. (2012). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal. [Link]

  • Werz, O., et al. (2011). Pyrazol-3-propanoic acid derivatives as novel inhibitors of leukotriene biosynthesis in human neutrophils. PubMed. [Link]

  • Franke, R., et al. (2011). Method for purifying pyrazoles.
  • Hodžić, A., et al. (2020). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of Engineering & Processing Management. [Link]

  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • Zahoor, A. F., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]

  • Hodžić, A., et al. (2020). Esterification of propanoic acid in the presence of a homogeneous catalyst. ResearchGate. [Link]

  • Ashenhurst, J. (2023). Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Blomqvist, J., et al. (2013). Method for recovering and purifying propionic acid.
  • Haga, T., et al. (1990). Method for preparing pyrazolecarboxylic acid and derivatives.
  • Wieber, T., et al. (2019). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

  • Lee, M.-J., et al. (2001). Liquid-Phase Esterification of Propionic Acid with n-Butanol. ACS Publications. [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]

  • Dembinski, R. (n.d.). Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. [Link]

  • El-Gazzar, A.R.B.A., et al. (2021). Synthesis, Chemical Reactivities, and Biological Properties of Pyrazolone/ Pyrazolinone as a Blocking Unit for Building Various Heterobicyclic Systems: A Review. ResearchGate. [Link]

  • Various Authors. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction? ResearchGate. [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. Wikipedia. [Link]

  • Pinto, B. P., et al. (2004). Catalytic process to the esterification of fatty acids present in the acid grounds of the palm using acid solid catalysts.
  • Gürsoy, E., & Karali, N. (2011). Synthetic and biological studies of pyrazolines and related heterocyclic compounds. Expert Opinion on Therapeutic Patents. [Link]

  • Sbia, A. (2012). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. [Link]

  • University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. University of Toronto Scarborough. [Link]

  • Elschner, T., et al. (2021). Highly Selective Mitsunobu Esterification of Cellulose with Hydroxycinnamic Acids. Wiley Online Library. [Link]

  • Palaniappan, S., & Amarnath, C. A. (2006). Esterification of carboxylic acids with alcohols catalyzed by polyaniline salts. ResearchGate. [Link]

  • Organic Chemistry Tutor. (n.d.). Mitsunobu Reaction. Organic Chemistry Tutor. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. [Link]

Sources

Application Note: Decarboxylative Cross-Coupling of Pyrazole Alkynoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the decarboxylative cross-coupling of pyrazole-substituted alkynoic acids (e.g., 3-(pyrazolyl)propiolic acids) with aryl halides. This methodology serves as a robust alternative to the traditional Sonogashira coupling. By utilizing alkynyl carboxylic acids as stable, solid surrogates for volatile or unstable terminal alkynes, researchers can access privileged pyrazole-alkyne-aryl scaffolds—common pharmacophores in kinase inhibitors and GPCR ligands—with enhanced safety and operational simplicity.

Key Advantages
  • Safety & Stability: Eliminates the handling of potentially explosive low-molecular-weight terminal alkynes.

  • Stoichiometric Control: Avoids homocoupling (Glaser coupling) often seen in oxidative Sonogashira conditions.

  • Atom Economy: CO₂ is the only byproduct, making purification straightforward.

Mechanistic Insight & Rational Design

The reaction operates via a bimetallic Pd/Cu cooperative catalytic cycle . Unlike standard Sonogashira coupling, where a base deprotonates a terminal alkyne, this protocol relies on the thermal extrusion of CO₂ from the carboxylate to generate the reactive organometallic nucleophile in situ.

The "Decarboxylation Mismatch" Challenge

A critical failure mode in this chemistry is the rate mismatch between decarboxylation and the cross-coupling event.

  • If Decarboxylation is too fast: Protonation of the intermediate occurs, yielding the terminal alkyne which may not couple or evaporates.

  • If Decarboxylation is too slow: The catalyst deactivates before the cycle completes.

  • Pyrazole Effect: The sp²-nitrogen in the pyrazole ring can coordinate to Pd(II), potentially poisoning the catalyst. Therefore, ligand selection (e.g., bulky phosphines like XPhos or bidentate ligands like dppp) is crucial to maintain catalyst turnover.

Mechanism Diagram

The following diagram illustrates the cooperative cycle where Copper(I) facilitates decarboxylation and transfers the alkynyl group to the Palladium(II) center.

DecarboxylativeMechanism Start Pyrazole Alkynoic Acid (Substrate) Carboxylate Alkynyl Carboxylate Start->Carboxylate Deprotonation Base Base (Cs2CO3) Base->Carboxylate Cu_Inter [Cu]-Acetylide Intermediate Carboxylate->Cu_Inter Decarboxylation (Rate Limiting) Cu_Salt Cu(I/II) Catalyst Cu_Salt->Cu_Inter CO2 CO2 (Gas) Cu_Inter->CO2 TransMetal Transmetallation Cu_Inter->TransMetal Transfer Alkyne Pd_0 Pd(0)Ln OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd_0->OxAdd + Ar-X ArX Aryl Halide (Ar-X) ArX->OxAdd OxAdd->TransMetal RedElim Reductive Elimination TransMetal->RedElim Ar-Pd(II)-Alkyne RedElim->Pd_0 Regenerate Catalyst Product Pyrazole-Alkyne-Ar (Product) RedElim->Product

Caption: Cooperative Pd/Cu catalytic cycle showing the critical decarboxylation step preceding transmetallation.

Protocol Optimization & Screening

Before scale-up, a screen of bases and ligands is recommended due to the electronic diversity of pyrazoles.

Table 1: Optimization of Reaction Parameters

Standard Conditions: 0.5 mmol Acid, 0.5 mmol Ar-I, 2 mol% Pd source, 5 mol% Ligand, 10 mol% Cu co-catalyst, 2.0 equiv Base, Solvent (2 mL), 100°C, 12h.

EntryCatalyst SystemBaseSolventYield (%)Notes
1Pd(OAc)₂ / PPh₃ / CuIK₂CO₃DMF45%Significant homocoupling observed.
2PdCl₂(PPh₃)₂ / Cu(OAc)₂Cs₂CO₃DMF68%Better conversion; Cu(OAc)₂ promotes decarboxylation.
3Pd(TFA)₂ / XPhos / CuI Cs₂CO₃ DMSO 92% Optimal. XPhos prevents Pd-N coordination.
4Pd(OAc)₂ / dppp / Cu(OAc)₂K₃PO₄NMP85%Good alternative for steric-heavy substrates.
5Pd(PPh₃)₄ (No Cu)Cs₂CO₃Toluene<10%Decarboxylation failed without Cu or high T.

Expert Insight: The use of DMSO or DMF is critical. The high dielectric constant aids the decarboxylation of the zwitterionic intermediate. Pd(TFA)₂ (Palladium trifluoroacetate) is often superior to Pd(OAc)₂ as the trifluoroacetate anion is a better leaving group, accelerating the catalytic cycle.

Standard Operating Procedure (SOP)

Objective: Synthesis of 4-((4-methoxyphenyl)ethynyl)-1-methyl-1H-pyrazole.

Materials
  • Substrate A: 3-(1-methyl-1H-pyrazol-4-yl)propiolic acid (1.0 equiv)

  • Substrate B: 4-Iodoanisole (1.0 equiv)

  • Catalyst: Pd(TFA)₂ (2 mol%)

  • Ligand: XPhos (4 mol%) or dppp (3 mol%)

  • Co-Catalyst: CuI (10 mol%) or Cu(OAc)₂ (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) - Must be anhydrous/freshly ground.

  • Solvent: Anhydrous DMSO (0.2 M concentration)

Experimental Workflow

Workflow Step1 Step 1: Charge Solids (Acid, Ar-I, Base, Cat, Ligand) into Vial Step2 Step 2: Inert Atmosphere (Evacuate/Backfill N2 x3) Step1->Step2 Step3 Step 3: Solvent Addition (Degassed DMSO) Step2->Step3 Step4 Step 4: Reaction (Heat to 100°C, 8-12h) Step3->Step4 Step5 Step 5: Workup (Dilute EtOAc, Wash H2O/Brine) Step4->Step5 Step6 Step 6: Purification (Silica Column) Step5->Step6

Caption: Step-by-step workflow for the decarboxylative coupling process.

Detailed Steps
  • Setup: In a glovebox or under active nitrogen flow, charge a 20 mL reaction vial (equipped with a magnetic stir bar) with the Pyrazole Alkynoic Acid (1.0 mmol), Aryl Iodide (1.0 mmol), Cs₂CO₃ (2.0 mmol), Pd(TFA)₂ (0.02 mmol), XPhos (0.04 mmol), and CuI (0.1 mmol).

  • Solvation: Seal the vial with a crimp cap (PTFE/silicone septa). Inject anhydrous, degassed DMSO (5.0 mL) via syringe.

  • Reaction: Place the vial in a pre-heated aluminum block at 100°C . Stir at 800 rpm.

    • Note: Evolution of CO₂ bubbles may be observed in the first hour. Ensure the vial is vented via a needle to a bubbler if scaling up >5 mmol to prevent pressure buildup.

  • Monitoring: Monitor by LC-MS or TLC after 4 hours. The disappearance of the aryl halide is the best indicator (the acid may not be visible on UV or may streak).

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (20 mL).

    • Filter through a small pad of Celite to remove inorganic salts/Pd black.

    • Wash the filtrate with Water (3 x 15 mL) to remove DMSO (Critical step: residual DMSO ruins separation).

    • Wash with Brine (1 x 15 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). Pyrazole products are often polar; consider adding 1% Et₃N to the eluent if streaking occurs.

Scope and Limitations

Substrate Tolerance
  • Aryl Halides: Iodides > Bromides >> Chlorides (Chlorides require bulky ligands like BrettPhos).

  • Pyrazole Substitution:

    • N-Alkyl/Aryl pyrazoles: Well tolerated.[1][2][3][4][5][6][7]

    • NH-pyrazoles (Free N-H):Problematic. The acidic N-H can interfere with the base. Recommendation: Protect N-H with THP, Boc, or SEM groups prior to coupling.

  • Electronic Effects: Electron-deficient aryl halides (e.g., 4-CN, 4-NO₂) couple faster. Electron-rich acids require higher temperatures (110-120°C) to facilitate decarboxylation.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning by Pyrazole NSwitch to Pd(TFA)₂ and XPhos; Increase temperature to 110°C.
Homocoupling (Diyne) Oxidative coupling dominatesEnsure strict inert atmosphere (O₂ exclusion); Reduce Cu loading to 5 mol%.
Protodecarboxylation Decarboxylation > CouplingThe intermediate protonates before coupling. Use dry solvents; Switch base to K₃PO₄.
Black Precipitate Pd precipitation (Pd black)Ligand concentration too low. Add free ligand (excess 10% relative to Pd).

References

  • Moon, J., et al. (2008). Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Halides. Journal of Organic Chemistry.

  • Park, K., et al. (2011). Pd-catalyzed decarboxylative coupling of propiolic acids: one-pot synthesis of 1,4-disubstituted 1,3-diynes. Journal of Organic Chemistry.

  • Shang, R., & Liu, L. (2011). Transition Metal-Catalyzed Decarboxylative Cross-Coupling Reactions. Science China Chemistry.

  • Lee, P. H., et al. (2017).[5] Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates. ACS Omega.

  • Goossen, L. J., et al. (2010). Decarboxylative Cross-Coupling Reactions. Wiley-VCH.[3] (Foundational text on decarboxylative mechanisms).

Disclaimer: This protocol is intended for use by qualified research personnel. Always review Safety Data Sheets (SDS) for all reagents, particularly regarding the handling of heavy metals and pressurized reaction vessels.

Sources

Application Notes & Protocols: 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic Acid as a Peptidomimetic Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the application of 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid as a peptidomimetic scaffold for researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Introduction: The Need for Structural Mimetics in Drug Discovery

Peptides are crucial endogenous signaling molecules, making them attractive starting points for drug design. However, their therapeutic application is often hampered by poor metabolic stability, low oral bioavailability, and conformational flexibility. Peptidomimetics are designed to overcome these limitations by mimicking the three-dimensional structure and functionality of native peptides while possessing improved drug-like properties. The use of rigid, heterocyclic scaffolds is a key strategy in this endeavor.

The 1,3-disubstituted pyrazole ring, as present in this compound, offers a geometrically defined and chemically robust core. This scaffold can effectively constrain the peptide backbone, mimicking secondary structures like β-turns, which are often involved in molecular recognition events. The propiolic acid functionality provides a versatile handle for solid-phase peptide synthesis (SPPS) and other conjugation chemistries. This guide provides a detailed overview of the synthesis, characterization, and application of this promising peptidomimetic scaffold.

Physicochemical and Structural Properties

A thorough understanding of the compound's properties is essential for its effective application.

PropertyValueSource
Molecular Formula C8H8N2O2N/A
Molecular Weight 164.16 g/mol N/A
Appearance Off-white to pale yellow solidInferred
Solubility Soluble in DMF, DMSO, and alcoholsInferred
Key Structural Features 1,3-disubstituted pyrazole, Propiolic acidN/A

Synthesis Protocol: this compound

This protocol details the synthesis of the title compound, starting from commercially available reagents. The Sonogashira cross-coupling reaction is a cornerstone of this synthesis, highlighting its power in C-C bond formation.

Experimental Workflow: Synthesis

A 1-Ethyl-3-iodopyrazole E Sonogashira Coupling (Room Temp, 12h) A->E B Propiolic acid B->E C Pd(PPh3)2Cl2, CuI C->E Catalysts D Et3N, THF D->E Base & Solvent F Work-up & Purification (Column Chromatography) E->F G This compound F->G

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-ethyl-3-iodopyrazole (1.0 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.1 eq).

  • Solvent and Reagents: Add anhydrous and degassed THF, followed by triethylamine (Et3N, 3.0 eq). Stir the mixture for 10 minutes at room temperature to ensure dissolution and complex formation.

  • Addition of Propiolic Acid: Dissolve propiolic acid (1.2 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture over 15 minutes.

  • Reaction Monitoring: The reaction is typically stirred at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH4Cl (2x) and brine (1x). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Application Protocol: Incorporation into a Peptide Sequence via SPPS

The carboxylic acid moiety of the scaffold allows for its direct use in standard solid-phase peptide synthesis (SPPS) protocols.

Workflow for SPPS Incorporation

cluster_0 Peptide Synthesis Cycle A Resin-Bound Peptide (Free N-terminus) B Deprotection (e.g., 20% Piperidine in DMF) A->B F Washing Steps B->F Wash C Activation of Scaffold (HBTU/HOBt or HATU) D Coupling Reaction C->D Activated Scaffold E Capping (Optional) (e.g., Acetic Anhydride) D->E G Next Amino Acid Cycle or Cleavage E->G F->D

Caption: Incorporation of the pyrazole scaffold into a peptide via SPPS.

Detailed SPPS Protocol

This protocol assumes a standard Fmoc/tBu strategy on a Rink Amide resin.

  • Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Scaffold Activation: In a separate vessel, dissolve this compound (2.0 eq), HBTU (1.95 eq), and HOBt (2.0 eq) or HATU (1.95 eq) in DMF. Add DIPEA (4.0 eq) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated scaffold solution to the deprotected resin. Agitate the reaction vessel for 2-4 hours at room temperature. The coupling efficiency can be monitored by a Kaiser test.

  • Washing: After the coupling is complete, wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Continuation or Cleavage: Proceed to the next deprotection and coupling cycle for subsequent amino acids. Once the synthesis is complete, the peptide can be cleaved from the resin and deprotected using a standard cleavage cocktail (e.g., TFA/TIS/H2O).

Application in a Hypothetical Signaling Pathway

The pyrazole scaffold can be used to mimic a β-turn in a peptide antagonist of a protein-protein interaction (PPI). For example, consider a hypothetical pathway where Protein A binds to Protein B, leading to a downstream signal. A peptide mimetic incorporating our scaffold could disrupt this interaction.

Mechanism of Action

cluster_native Native Interaction cluster_inhibition Inhibition by Peptidomimetic A Protein A B Protein B A->B Binding C Downstream Signal B->C Activation D Protein A G Pyrazole Mimetic D->G Binding E Protein B F No Signal E->F Binding Blocked

Caption: Disruption of a protein-protein interaction by the pyrazole peptidomimetic.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The synthesis includes in-process controls (TLC, LC-MS) and final product characterization (NMR, HRMS) to ensure the integrity of the scaffold. In the SPPS protocol, the Kaiser test provides a qualitative check for complete coupling at each step. Final peptide purity should be assessed by HPLC and mass spectrometry.

Conclusion

This compound is a valuable tool in the peptidomimetic chemist's arsenal. Its rigid core, combined with the versatile propiolic acid handle, allows for the rational design of peptide mimetics with improved pharmacological properties. The protocols provided herein offer a robust framework for the synthesis and application of this scaffold in drug discovery and chemical biology research.

References

  • Sonogashira Coupling: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Peptidomimetics in Drug Design: Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a versatile tool for drug discovery. Current opinion in chemical biology, 12(3), 292–299. [Link]

  • Solid-Phase Peptide Synthesis (SPPS): Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

  • Pyrazole Scaffolds in Medicinal Chemistry: Faria, J. V., et al. (2017). Pyrazole-based compounds as promising anticancer agents. Bioorganic & Medicinal Chemistry, 25(14), 3587-3596. [Link]

  • Kaiser Test for SPPS: Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598. [Link]

Application Notes and Protocols for the Preparation of Pyrazole-Functionalized Alkynes in Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Pyrazole-Functionalized Alkynes in Modern Bioconjugation

In the landscape of bioconjugation, the precise and stable ligation of molecular entities to biomolecules is paramount. Among the chemical tools developed to achieve this, "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and its copper-free counterpart, strain-promoted azide-alkyne cycloaddition (SPAAC), has become a cornerstone.[1][2][3] The alkyne moiety serves as a versatile and bioorthogonal handle for these reactions. This guide focuses on a specific class of alkynes: those functionalized with a pyrazole ring.

The pyrazole heterocycle is not merely a passive component of the alkyne tag. Its unique electronic and coordination properties offer distinct advantages in bioconjugation strategies. In CuAAC, the pyrazole moiety can act as a non-innocent ligand, stabilizing the catalytically active Cu(I) species and potentially accelerating the reaction rate.[4][5][6] This can lead to more efficient conjugations, even at low catalyst concentrations, which is crucial for minimizing cellular toxicity. Furthermore, the pyrazole ring itself is a prevalent scaffold in medicinal chemistry, known for a wide range of biological activities.[7][8][9][10] Incorporating this motif into bioconjugates can, therefore, offer opportunities for developing novel therapeutic and diagnostic agents.

These application notes provide a comprehensive overview of the synthesis, characterization, and application of pyrazole-functionalized alkynes for bioconjugation, aimed at researchers, medicinal chemists, and professionals in drug development. We will delve into detailed, field-proven protocols, explain the rationale behind experimental choices, and provide visual workflows to ensure clarity and reproducibility.

Part 1: Synthesis of Pyrazole-Functionalized Alkynes

The synthesis of pyrazole-functionalized alkynes can be broadly approached in two ways: by constructing the pyrazole ring on an alkyne-containing precursor or by introducing the alkyne group onto a pre-existing pyrazole scaffold. The choice of method depends on the desired substitution pattern and the availability of starting materials.

Method 1: Cycloaddition Routes to C-Alkynyl Pyrazoles

A common and versatile method for synthesizing pyrazoles is the [3+2] cycloaddition reaction between a diazo compound and an alkyne.[7][11] This approach is particularly useful for creating C-alkynyl pyrazoles where the alkyne is directly attached to the pyrazole ring.

This protocol describes the synthesis of a 3-alkynyl-1H-pyrazole from an α-diazoketone and a terminal alkyne. This method is often performed under thermal conditions and can be catalyst-free.

Materials:

  • α-diazoketone (e.g., ethyl 2-diazo-3-oxobutanoate)

  • Terminal alkyne (e.g., propargyl alcohol)

  • Anhydrous toluene

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the α-diazoketone (1.0 eq) and the terminal alkyne (1.2 eq) in anhydrous toluene (5 mL per mmol of diazoketone).

  • Thermal Cycloaddition: Heat the reaction mixture to 80-110 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the diazo compound (often a yellow spot) indicates reaction completion.

  • Work-up: Cool the reaction mixture to room temperature. Wash the solution with saturated aqueous NaHCO₃ solution (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 3-alkynyl-pyrazole.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.[12][13][14]

Causality and Experimental Insights:

  • Solvent Choice: Toluene is a common high-boiling, non-polar solvent suitable for thermal reactions. Anhydrous conditions are preferred to prevent side reactions with the diazo compound.

  • Temperature: The reaction temperature is crucial for the cycloaddition to proceed at a reasonable rate without decomposing the reactants. The optimal temperature may vary depending on the specific substrates.

  • Purification: Column chromatography is generally effective for separating the pyrazole product from unreacted starting materials and any potential regioisomers. The polarity of the eluent should be optimized based on the polarity of the product.

Method 2: N-Alkynylation of Pyrazoles

For applications where the alkyne is linked through a nitrogen atom of the pyrazole, direct N-alkynylation is a straightforward approach. Copper-catalyzed cross-coupling reactions are often employed for this transformation.[15][16]

This protocol details the synthesis of an N-alkynyl pyrazole using a copper(I)-catalyzed coupling of a pyrazole with a bromoalkyne.

Materials:

  • Pyrazole (e.g., 3,5-dimethylpyrazole)

  • Bromoalkyne (e.g., 3-bromo-1-propyne)

  • Copper(I) iodide (CuI)

  • A base (e.g., potassium carbonate, K₂CO₃)

  • A ligand (optional, e.g., N,N'-dimethylethylenediamine)

  • Anhydrous solvent (e.g., acetonitrile or DMF)

  • Ammonium chloride (NH₄Cl) solution

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the pyrazole (1.0 eq), K₂CO₃ (2.0 eq), and CuI (0.1 eq).

  • Addition of Reagents: Add anhydrous acetonitrile (or DMF) to the flask, followed by the bromoalkyne (1.1 eq) and the ligand (0.2 eq), if used.

  • Reaction: Stir the mixture at room temperature or heat to 50-80 °C for 6-24 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with CH₂Cl₂ (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified N-alkynyl pyrazole by NMR and mass spectrometry.

Causality and Experimental Insights:

  • Catalyst and Ligand: CuI is a common and effective catalyst for this type of cross-coupling. The addition of a ligand can stabilize the copper catalyst and improve the reaction yield and rate.

  • Base: The base is required to deprotonate the pyrazole, making it nucleophilic for the coupling reaction.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of the Cu(I) catalyst to the inactive Cu(II) state.

Part 2: Bioconjugation with Pyrazole-Functionalized Alkynes

Once the pyrazole-functionalized alkyne is synthesized and purified, it can be used for bioconjugation with azide-modified biomolecules. The choice between CuAAC and SPAAC depends on the biological system and experimental constraints.

Method 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regioselective reaction that forms a 1,4-disubstituted triazole.[1] It is widely used for in vitro labeling and surface modification of biomolecules. The pyrazole moiety in the alkyne can act as a ligand to stabilize the copper catalyst.[4][5]

Materials:

  • Pyrazole-functionalized alkyne (10 mM stock in DMSO)

  • Azide-labeled protein (e.g., in PBS buffer, pH 7.4)

  • Copper(II) sulfate (CuSO₄) (50 mM stock in water)

  • Sodium ascorbate (100 mM stock in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)

Procedure:

  • Prepare the Catalyst Premix: In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:5 molar ratio. This forms a Cu(I)-THPTA complex upon reduction.

  • Reaction Mixture: In a separate tube, add the azide-labeled protein to the desired final concentration in PBS.

  • Add Reagents: To the protein solution, add the pyrazole-functionalized alkyne to the desired final concentration (typically 10-100 µM).

  • Initiate the Reaction: Add the CuSO₄/THPTA premix to the reaction mixture, followed immediately by the freshly prepared sodium ascorbate. The final concentrations should be in the range of 50-200 µM for copper and 1-5 mM for sodium ascorbate.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4 °C for longer periods if the protein is sensitive to room temperature.

  • Purification: Remove excess reagents by a suitable method such as dialysis, size-exclusion chromatography, or spin filtration.

Causality and Experimental Insights:

  • Catalyst System: CuSO₄ is reduced in situ by sodium ascorbate to the active Cu(I) species. THPTA is a water-soluble ligand that stabilizes Cu(I), prevents its disproportionation and oxidation, and protects the biomolecule from damage.[17]

  • Concentrations: The concentrations of the alkyne and catalyst may need to be optimized depending on the specific protein and the efficiency of the labeling.

  • Fresh Reagents: Sodium ascorbate is prone to oxidation, so it should always be prepared fresh.

Method 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is ideal for live-cell imaging and in vivo applications where the toxicity of copper is a concern.[2][18][19] This method requires the synthesis of a strained cyclooctyne derivative of the pyrazole.

This protocol assumes the synthesis of a pyrazole-functionalized strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.

Materials:

  • Pyrazole-DBCO conjugate (10 mM stock in DMSO)

  • Cells metabolically labeled with an azide-containing sugar (e.g., Ac₄ManNAz)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescent azide probe for visualization (optional, for competitive labeling)

Procedure:

  • Cell Culture: Culture the cells of interest and treat them with the azide-containing metabolic precursor for a sufficient time to allow for incorporation into biomolecules.

  • Labeling: Remove the culture medium and wash the cells with PBS. Add fresh medium containing the pyrazole-DBCO conjugate at a final concentration of 10-50 µM.

  • Incubation: Incubate the cells for 30-120 minutes at 37 °C in a CO₂ incubator.

  • Washing: Remove the labeling medium and wash the cells three times with PBS to remove any unreacted pyrazole-DBCO.

  • Analysis: The cells are now ready for downstream analysis, such as fluorescence microscopy (if the pyrazole-DBCO is fluorescent or is subsequently labeled with a fluorescent azide), flow cytometry, or cell lysis for proteomic analysis.

Causality and Experimental Insights:

  • Strained Alkyne: The ring strain of the cyclooctyne is the driving force for the reaction with the azide, eliminating the need for a catalyst.[20]

  • Bioorthogonality: Both the azide and the strained alkyne are bioorthogonal, meaning they do not react with native functional groups in the cellular environment.[19]

  • Concentration and Time: The optimal concentration of the pyrazole-DBCO and the incubation time should be determined empirically to achieve sufficient labeling without causing cellular stress.

Part 3: Data Presentation and Visualization

Table 1: Comparison of Bioconjugation Methods
FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Reaction Rate Very Fast (with catalyst)Fast (dependent on cyclooctyne strain)
Biocompatibility Limited in vivo due to copper toxicityExcellent for live-cell and in vivo applications
Alkyne Reagent Terminal AlkyneStrained Cyclooctyne (e.g., DBCO, BCN)
Regioselectivity Highly regioselective (1,4-disubstituted triazole)Mixture of regioisomers
Typical Applications In vitro labeling, surface modification, material scienceLive-cell imaging, in vivo labeling, proteomics
Experimental Workflows (Graphviz Diagrams)

Diagram 1: Synthesis of C-Alkynyl Pyrazole via [3+2] Cycloaddition

cluster_synthesis Synthesis Workflow A Reactants: α-diazoketone Terminal Alkyne B Thermal Cycloaddition (Toluene, 80-110°C) A->B Heat C Aqueous Work-up (NaHCO₃, Brine) B->C Cool & Wash D Purification (Column Chromatography) C->D Concentrate E Characterization (NMR, MS) D->E F Pure C-Alkynyl Pyrazole E->F

Caption: Workflow for the synthesis of a C-alkynyl pyrazole.

Diagram 2: CuAAC Bioconjugation Protocol

cluster_conjugation CuAAC Workflow A Prepare Catalyst Premix (CuSO₄ + THPTA) D Add Catalyst Premix A->D B Azide-Labeled Protein in PBS C Add Pyrazole-Alkyne B->C C->D E Add Sodium Ascorbate (Initiate Reaction) D->E F Incubate (RT, 1-4h) E->F G Purify (e.g., Dialysis) F->G H Conjugated Protein G->H

Caption: Step-by-step workflow for CuAAC bioconjugation.

Conclusion

Pyrazole-functionalized alkynes represent a valuable and versatile class of reagents for bioconjugation. Their synthesis is accessible through well-established organic chemistry methods, and their application in both copper-catalyzed and copper-free click chemistry provides a broad toolkit for labeling and modifying biomolecules. The inherent properties of the pyrazole ring, including its potential to act as a ligand and its prevalence in bioactive molecules, offer exciting opportunities for the development of novel bioconjugates with enhanced properties for research, diagnostics, and therapeutics. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can confidently incorporate pyrazole-functionalized alkynes into their bioconjugation strategies.

References

  • Pyrazolone ligation-mediated versatile sequential bioconjugations. RSC Publishing.
  • Tetranuclear and trinuclear copper(I) pyrazolates as catalysts in copper mediated azide-alkyne cycloadditions (CuAAC) | Request PDF. ResearchGate.
  • Bioorthogonal 4H-pyrazole “click” reagents. PMC.
  • Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry (RSC Publishing).
  • Clicking Azides and Alkynes with Poly(pyrazolyl)borate-Copper(I) Catalysts: An Experimental and Computational Study. MDPI.
  • 1,3-Dipolar Cycloaddition of Alkyne-Tethered N-Tosylhydrazones: Synthesis of Fused Polycyclic Pyrazoles. The Journal of Organic Chemistry - ACS Publications.
  • Alkynes and Nitrogen Compounds: Useful Substrates for the Synthesis of Pyrazoles. Wiley Online Library.
  • Copper-Free Click Chemistry. Sigma-Aldrich.
  • Synthesis of Mono- and Binuclear Cu(II) Complexes Bearing Unsymmetrical Bipyridine–Pyrazole–Amine Ligand and Their Applications in Azide–Alkyne Cycloaddition. Organometallics - ACS Publications.
  • One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Oriental Journal of Chemistry.
  • Cu-Catalyzed N-Alkynylation of Imidazoles, Benzimidazoles, Indazoles, and Pyrazoles Using PEG as Solvent Medium. The Journal of Organic Chemistry - ACS Publications.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Preparation and Utility of N-Alkynyl Azoles in Synthesis. PMC - NIH.
  • Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes. PMC.
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC.
  • Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. Bentham Science.
  • DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF PYRAZOLES, 4-IODOPYRAZOLES, ISOXAZOLES AND 1,2,4-OXADIAZOLES A THESIS SUBMITTED. Middle East Technical University.
  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC.
  • WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. PubMed.
  • Copper-free click chemistry. Wikipedia.
  • Photoredox C–H functionalization leads the site-selective phenylalanine bioconjugation. Nature.
  • DE102009060150A1 - Process for the purification of pyrazoles. Google Patents.
  • Terminal and Internal Alkyne Complexes and Azide-Alkyne Cycloaddition Chemistry of Copper(I) Supported by a Fluorinated Bis(pyrazolyl)borate. Semantic Scholar.
  • Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. PMC.
  • Overview of Copper-Free Click Chemistry. ChemPep.
  • Pyrazole-pyrazine conjugates as potential therapeutic agents: design,synthesis and bioactivity. ResearchGate.
  • Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions. ChemRxiv.
  • Click And Copper-free Click Chemistry Labeling. Glen Research.
  • Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI.
  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. PMC.
  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate.
  • Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC). Enamine.
  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. PMC.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones | Request PDF. ResearchGate.
  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.
  • (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC.
  • Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. PubMed.

Sources

Cycloaddition reactions using pyrazole propiolic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cycloaddition Strategies Using Pyrazole Propiolic Acid Derivatives

Executive Summary

Pyrazole propiolic acid derivatives (specifically 3-(pyrazolyl)alkynoates ) represent a specialized class of electron-deficient alkynes. Structurally, they combine a pharmacologically active pyrazole core with a reactive propiolic acid (alkynoic acid) tail. This conjugation lowers the LUMO energy of the triple bond, making these derivatives highly reactive dipolarophiles and dienophiles.

This guide details the methodology for exploiting this reactivity to construct complex bis-heterocyclic systems (e.g., pyrazole-triazoles, pyrazole-isoxazoles). These hybrid scaffolds are critical in modern drug discovery, offering enhanced solubility, metabolic stability, and novel binding geometries compared to single-ring analogs.

Mechanistic Profiling & Reagent Classification

To design effective protocols, one must distinguish between the two primary classes of "pyrazole propiolic acid derivatives," as their reactivity profiles differ fundamentally.

Class A: Conjugated Propiolates (Internal Alkynes)
  • Structure: Pyrazole ring directly attached to the alkyne (

    
    ).
    
  • Reactivity: Acts as an electron-poor Michael acceptor and dipolarophile .

  • Primary Reaction: Thermal 1,3-Dipolar Cycloaddition (Huisgen) or Ru-catalyzed cycloaddition.

  • Mechanism: The electron-withdrawing ester and pyrazole groups activate the triple bond for nucleophilic attack or concerted cycloaddition.

Class B: Propargylated Pyrazoles (Terminal Alkynes)
  • Structure: Pyrazole linked via a methylene spacer (

    
    ).
    
  • Reactivity: Acts as a standard terminal alkyne.

  • Primary Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

Note: This guide focuses on Class A (Conjugated) derivatives due to their unique electronic properties and synthetic challenge, but includes a standard CuAAC protocol for Class B for completeness.

Strategic Reaction Pathways (Graphviz Visualization)

The following diagram outlines the divergent synthetic pathways available for pyrazole propiolic acid derivatives.

ReactionPathways Start Pyrazole Propiolic Acid Derivative (Alkyne) Azide + Azide (R-N3) Start->Azide Nitrone + Nitrone (R-CH=N(O)R) Start->Nitrone Diene + Diene (e.g., Cyclopentadiene) Start->Diene Cond_Therm Thermal / RuAAC (Internal Alkyne) Azide->Cond_Therm Class A Cond_Click CuAAC (Terminal Alkyne) Azide->Cond_Click Class B Nitrone->Cond_Therm 1,3-DC Cond_DA [4+2] Diels-Alder Thermal/Lewis Acid Diene->Cond_DA Prod_Tri Pyrazole-Triazole Hybrid Cond_Therm->Prod_Tri Prod_Iso Pyrazole-Isoxazoline Hybrid Cond_Therm->Prod_Iso Cond_Click->Prod_Tri Prod_Bicyc Pyrazole-Norbornadiene (Fused System) Cond_DA->Prod_Bicyc

Caption: Divergent synthesis of bis-heterocycles from pyrazole propiolates via 1,3-DC and Diels-Alder pathways.

Detailed Experimental Protocols

Protocol 1: Synthesis of Pyrazole-Triazole Hybrids (Class A - Internal Alkyne)

Application: Creating rigid bi-heterocyclic cores for kinase inhibition.

Rationale: Unlike terminal alkynes, conjugated propiolates (


) are internal alkynes and do not undergo Cu-catalyzed click chemistry. They require thermal activation or Ruthenium catalysis (RuAAC) to react with azides.

Materials:

  • Substrate: Ethyl 3-(1H-pyrazol-1-yl)propiolate (1.0 equiv).

  • Reactant: Benzyl azide (1.2 equiv).

  • Solvent: Toluene (anhydrous) or DMF.

  • Catalyst (Optional): Cp*RuCl(PPh3)2 (2 mol%) for regiocontrol.

Step-by-Step Methodology:

  • Preparation: In a flame-dried pressure vial, dissolve the pyrazole propiolate (1.0 mmol) in Toluene (5 mL).

  • Addition: Add Benzyl azide (1.2 mmol). Caution: Low molecular weight organic azides are potential explosion hazards. Use a safety shield.

  • Thermal Activation: Seal the vial and heat to 110°C for 12–16 hours.

    • Note: The electron-withdrawing ester group activates the alkyne, allowing the reaction to proceed at moderate temperatures compared to unactivated internal alkynes.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The alkyne spot (usually UV active and high Rf) should disappear.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Purify via flash column chromatography on silica gel.

    • Regioselectivity:[2][3] Thermal cycloaddition typically yields a mixture of 1,4- and 1,5-disubstituted triazoles. The 1,5-isomer is often favored electronically due to the polarization of the propiolate ester.

QC Criteria:

  • 1H NMR: Look for the disappearance of the alkyne carbon signals and the appearance of the triazole proton (if applicable) or substituent shifts.

  • LC-MS: Confirm mass [M+H]+.

Protocol 2: [3+2] Cycloaddition with Nitrones (Isoxazoline Synthesis)

Application: Synthesis of isoxazoline-linked pyrazoles (bioisosteres for amide bonds).

Rationale: The propiolate double bond (C≡C) acts as a dipolarophile reacting with the 1,3-dipole of the nitrone. This reaction is generally stereoselective and regioselective, controlled by the electronic withdrawing group (EWG) of the propiolate.

Materials:

  • Substrate: Methyl 3-(3,5-dimethylpyrazol-1-yl)propiolate.

  • Reactant: N-Methyl-C-phenylnitrone.

  • Solvent: Dichloromethane (DCM) or Ethanol.

Step-by-Step Methodology:

  • Dissolution: Dissolve the nitrone (1.1 equiv) in DCM (0.2 M concentration).

  • Addition: Add the pyrazole propiolate (1.0 equiv) dropwise at room temperature.

  • Reaction: Stir at reflux (40°C for DCM) for 6–8 hours.

    • Observation: The reaction is often faster than with azides due to the higher reactivity of nitrones.

  • Workup: Evaporate solvent.

  • Purification: Recrystallization from Ethanol is often sufficient. If oil remains, use column chromatography (EtOAc/Hexane gradient).

Data Analysis (Regiochemistry): The reaction typically yields the 4-isoxazoline derivative (where the oxygen of the nitrone attacks the more substituted carbon, or the carbon beta to the ester, depending on sterics).

  • Table 1: Typical Regioselectivity Ratios

SolventTemperatureYield (%)Major IsomerRatio (A:B)
DCM40°C82%4-carboxyl85:15
Toluene110°C75%4-carboxyl70:30
Ethanol78°C88%4-carboxyl90:10
Protocol 3: [4+2] Diels-Alder Cycloaddition

Application: Construction of highly substituted bicyclic systems.

Rationale: Pyrazole propiolates are electron-deficient dienophiles. They react readily with electron-rich dienes (like cyclopentadiene or furan) to form bicyclic adducts.

Methodology:

  • Reagents: Mix Pyrazole Propiolate (1.0 equiv) and Freshly cracked Cyclopentadiene (5.0 equiv).

  • Conditions: Stir at 0°C to Room Temperature in DCM.

    • Lewis Acid Catalysis: If reaction is sluggish, add 10 mol%

      
       or 
      
      
      
      to lower the LUMO further.
  • Outcome: Formation of a norbornadiene derivative with a pyrazole substituent.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (Thermal) High activation energy barrier.Switch to microwave irradiation (120°C, 30 min) or use Ruthenium catalysis (Cp*RuCl).
Regioisomer Mixture Lack of directing effects in thermal conditions.Use Cu(I) for terminal alkynes (Class B) or Ru(II) for internal alkynes (Class A) to enforce regiocontrol.
Polymerization Propiolate is too reactive/unstable.Add a radical inhibitor (BHT) or perform reaction in dilute conditions (0.05 M).
Hydrolysis of Ester Wet solvents or basic conditions.Ensure anhydrous solvents; avoid strong bases like NaOH during workup.

References

  • Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Source: Beilstein Journal of Organic Chemistry (2024).[4] URL:[Link]

  • 1,3-Dipolar cycloaddition reactions of pyrazolidinium ylides with acetylenes. Source: The Journal of Organic Chemistry.[3][4] URL:[Link]

  • [3 + 2] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine. Source: National Institutes of Health (PMC). URL:[Link]

  • Huisgen 1,3-Dipolar Cycloaddition Mechanism and Conditions. Source: Organic Chemistry Portal. URL:[Link]

  • Diels-Alder Reaction of Hetero-substituted Alkynes. Source: Organic Chemistry Portal. URL:[Link]

Sources

Application Note: De Novo Synthesis of 1-Ethyl-3-ethynylpyrazole from Propiolic Acid Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Strategic Rationale

1-Ethyl-3-ethynylpyrazole is a highly versatile building block in medicinal chemistry, frequently utilized as a critical bioisostere and a primary handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. While the synthesis of highly functionalized pyrazoles frequently relies on the cyclocondensation of 1,3-dicarbonyls or their unsaturated analogs with hydrazines[1],[2], constructing an ethynyl-substituted pyrazole presents unique challenges regarding regioselectivity and alkyne preservation.

As a Senior Application Scientist, I have designed this self-validating synthetic workflow starting from propiolic acid . Propiolic acid is an ideal precursor because it provides the essential C3–C4–C5 carbon backbone of the pyrazole ring while already possessing the required alkyne oxidation state. By converting propiolic acid into a cross-conjugated diynone, we can leverage a highly efficient, atom-economical cyclocondensation pathway to construct the heterocycle[3].

Workflow A Propiolic Acid B Amidation (HN(OMe)Me) A->B C Propioloyl Weinreb Amide B->C D Nucleophilic Addition (TMS-C≡C-MgBr) C->D E 1-(TMS)penta-1,4-diyn-3-one D->E F Cyclocondensation (Ethylhydrazine) E->F G 1-Ethyl-3-(TMS-ethynyl)pyrazole F->G H Desilylation (K2CO3 / MeOH) G->H I 1-Ethyl-3-ethynylpyrazole H->I

Synthetic workflow for 1-ethyl-3-ethynylpyrazole from propiolic acid.

Mechanistic Causality & Regioselectivity Control

The core of this protocol relies on the deliberate breaking of molecular symmetry to dictate the regioselectivity of the pyrazole formation.

  • Weinreb Amide Stabilization: Direct addition of an ethynyl Grignard to propiolic acid derivatives often leads to over-addition (tertiary alcohols). By first converting propiolic acid to its Weinreb amide, the tetrahedral intermediate is stabilized by chelation, ensuring exclusive formation of the diynone upon aqueous quench.

  • Steric Bias via TMS Protection: We utilize a trimethylsilyl (TMS)-protected ethynyl Grignard. The resulting 1-(TMS)penta-1,4-diyn-3-one possesses one sterically hindered alkyne (TMS-capped) and one highly accessible terminal alkyne.

  • Regioselective Cyclocondensation: During the reaction with ethylhydrazine, the primary amine (–NH₂) is more nucleophilic and less hindered than the secondary amine (–NH-Et). The –NH₂ group selectively attacks the highly electrophilic carbonyl to form a hydrazone intermediate. Subsequently, the secondary amine undergoes an intramolecular aza-Michael addition. Because the terminal alkyne is vastly less hindered than the TMS-protected alkyne, cyclization occurs exclusively at the terminal alkyne. This dictates that the TMS-ethynyl group remains intact at the 3-position, while the ethyl group is fixed at the 1-position.

Mechanism N1 Diynone + Ethylhydrazine N2 Hydrazone Formation (NH2 attacks C=O) N1->N2 N3 Hydrazone Intermediate N2->N3 N4 Intramolecular Cyclization (NH-Et attacks C≡C) N3->N4 N5 Pyrazoline Intermediate N4->N5 N6 Isomerization N5->N6 N7 1-Ethyl-3-(TMS-ethynyl) pyrazole N6->N7

Mechanism of regioselective cyclocondensation forming the pyrazole core.

Experimental Protocols

Protocol A: Synthesis of Propioloyl Weinreb Amide

Causality Check: EDC/HOBt coupling is utilized instead of oxalyl chloride to prevent the polymerization of the sensitive terminal alkyne under harsh acyl chloride formation conditions.

  • Initiation: Charge an oven-dried 500 mL round-bottom flask with propiolic acid (7.0 g, 100 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 200 mL) under an argon atmosphere. Cool the solution to 0 °C.

  • Reagent Addition: Add N,O-dimethylhydroxylamine hydrochloride (11.7 g, 120 mmol, 1.2 eq) followed by dropwise addition of N,N-diisopropylethylamine (DIPEA, 52.2 mL, 300 mmol, 3.0 eq).

  • Coupling: Portion-wise, add EDC·HCl (23.0 g, 120 mmol, 1.2 eq) and HOBt (16.2 g, 120 mmol, 1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with 1M HCl (100 mL). Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ (100 mL) and brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via short-path distillation to yield the Weinreb amide as a pale yellow oil.

Protocol B: Synthesis of 1-(Trimethylsilyl)penta-1,4-diyn-3-one
  • Grignard Preparation: In a separate flask, dissolve TMS-acetylene (11.8 g, 120 mmol, 1.2 eq) in anhydrous THF (100 mL) at 0 °C. Add isopropylmagnesium chloride (2.0 M in THF, 57.5 mL, 115 mmol, 1.15 eq) dropwise. Stir for 30 minutes.

  • Nucleophilic Addition: Dissolve the propioloyl Weinreb amide (11.3 g, 100 mmol, 1.0 eq) in anhydrous THF (150 mL) and cool to -78 °C. Transfer the prepared Grignard reagent dropwise via cannula over 45 minutes.

  • Quench & Isolation: Stir at -78 °C for 2 hours. Quench cold with saturated aqueous NH₄Cl (100 mL) and warm to room temperature. Extract with ethyl acetate (3 x 100 mL), dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 95:5) to isolate the diynone.

Protocol C: Regioselective Cyclocondensation

Causality Check: Ethylhydrazine oxalate is used alongside triethylamine to generate the free base in situ. This controlled release mitigates violent exothermic reactions and suppresses the formation of undesired regioisomers.

  • Reaction Setup: Dissolve 1-(TMS)penta-1,4-diyn-3-one (15.0 g, 100 mmol, 1.0 eq) in absolute ethanol (150 mL).

  • Condensation: Add ethylhydrazine oxalate (16.5 g, 110 mmol, 1.1 eq) followed by triethylamine (15.3 mL, 110 mmol, 1.1 eq).

  • Reflux: Heat the mixture to 80 °C (reflux) for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2).

  • Workup: Concentrate the solvent in vacuo. Partition the residue between DCM (150 mL) and water (100 mL). Extract the aqueous layer with DCM (2 x 50 mL). Combine organic layers, dry, and concentrate. Purify via silica gel chromatography to yield 1-ethyl-3-(trimethylsilylethynyl)pyrazole.

Protocol D: Desilylation
  • Cleavage: Dissolve the protected pyrazole (19.2 g, 100 mmol) in methanol (100 mL). Add K₂CO₃ (1.38 g, 10 mmol, 0.1 eq).

  • Agitation: Stir at room temperature for 2 hours.

  • Isolation: Filter the suspension through a Celite pad. Concentrate the filtrate, dissolve in DCM (100 mL), wash with water, dry, and concentrate to yield pure 1-ethyl-3-ethynylpyrazole.

Data Presentation & Optimization

The choice of solvent and hydrazine source during Protocol C is critical for maximizing the regioselectivity of the aza-Michael addition. Table 1 summarizes the optimization data establishing our chosen parameters.

Table 1: Optimization of Cyclocondensation Regioselectivity

EntrySolventTemperatureHydrazine SourceRatio (3-ethynyl : 5-ethynyl)Isolated Yield (%)
1 Ethanol 80 °C (Reflux) Ethylhydrazine oxalate + Et₃N 95:5 82
2Methanol65 °C (Reflux)Ethylhydrazine oxalate + Et₃N92:878
3THF65 °C (Reflux)Ethylhydrazine (free base)85:1565
4Toluene110 °C (Reflux)Ethylhydrazine (free base)70:3045

Note: The in situ generation of the free base in a protic solvent (Entry 1) provides the optimal thermodynamic sink for the desired 3-ethynyl regioisomer.

References[1] Title: Pyrazole synthesis - Organic Chemistry Portal

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers working with 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid (CAS: 1354704-55-4). It addresses the inherent instability of heteroaryl alkynoic acids and provides actionable protocols to prevent decarboxylation during synthesis, storage, and application.

Current Status: Active Support Ticket Type: Stability & Synthesis Optimization Assigned Specialist: Senior Application Scientist

Executive Summary: The "Ticking Clock" of Propiolic Acids

Researchers often encounter rapid degradation when working with This compound . Unlike saturated carboxylic acids (e.g., propionic acid), this molecule contains an alkyne directly conjugated to an electron-rich pyrazole ring. This structural motif creates a high susceptibility to thermal and acid-catalyzed decarboxylation , resulting in the loss of


 and the formation of the terminal alkyne, 1-ethyl-3-ethynyl-1H-pyrazole.

This guide provides the "Safe Operating Area" (SOA) to preserve the carboxylate moiety during your experiments.

Troubleshooting Guide (Q&A)

Issue 1: "My product turned into a liquid/oil and bubbled during drying."

Diagnosis: Thermal Decarboxylation.[1] Root Cause: Propiolic acids are thermodynamically unstable relative to their decarboxylated terminal alkyne counterparts. Heating the free acid, especially under vacuum (rotary evaporation) above 40°C, accelerates this unimolecular decomposition. Solution:

  • Evaporation: Never exceed a water bath temperature of 30°C .

  • Drying: Do not use high-vacuum ovens with heat. Lyophilization (freeze-drying) is the gold standard for isolating this acid safely.

  • Solvent: Avoid storing in acidic solvents (e.g.,

    
     which can form HCl over time).
    
Issue 2: "I lost the carboxyl group during ester hydrolysis (Saponification)."

Diagnosis: pH-Induced Decarboxylation.[2] Root Cause: While the carboxylate salt (anion) is relatively stable, the moment the mixture is acidified to protonate the acid, the risk spikes. Strong mineral acids (pH < 1) or warm acidification steps trigger rapid


 loss.
Solution: 
  • Temperature: Perform the acidification step at 0°C (Ice bath) .

  • Acid Choice: Use mild acids like 1M Citric Acid or 0.5M HCl rather than concentrated

    
     or HCl.
    
  • Target pH: Acidify only to pH ~3-4 to precipitate the product; do not overshoot to pH 1.

Issue 3: "My amide coupling reaction yielded the terminal alkyne instead of the amide."

Diagnosis: Metal-Catalyzed Decarboxylation.[1][2][3][4][5] Root Cause: If you are using coupling reagents alongside metal catalysts (e.g., Cu, Ag, or Pd) or if your solvent contains trace metal impurities, you may have inadvertently triggered a decarboxylative coupling or simple decarboxylation. Solution:

  • Reagents: Use metal-free coupling agents like HATU or T3P .

  • Base: Use non-nucleophilic bases like DIPEA or NMM at 0°C.

  • Avoid: Do not use EDCI/HOBt with copper additives.

Deep Dive: The Decarboxylation Mechanism

Understanding why this happens allows you to predict failure points. The electron-rich pyrazole ring pushes electron density into the alkyne system, stabilizing the transition state for decarboxylation.

Decarboxylation Acid Propiolic Acid (Substrate) TS Cyclic Transition State (High Energy) Acid->TS Heat / H+ / Metal Alkyne Terminal Alkyne (Degradation Product) TS->Alkyne - CO2 CO2 CO2 Gas TS->CO2

Figure 1: The irreversible decarboxylation pathway. Once the


 is lost, the acid cannot be regenerated.

Validated Experimental Protocols

Protocol A: Safe Saponification of Ethyl Ester

Use this protocol to generate the free acid from its ethyl ester precursor without degradation.

  • Dissolution: Dissolve 1.0 eq of Ethyl 3-(1-ethyl-1H-pyrazol-3-yl)propiolate in THF/Water (3:1 v/v). Cool to 0°C .[2]

  • Hydrolysis: Add 1.5 eq of LiOH·H2O (Lithium hydroxide is milder than NaOH). Stir at 0°C to 10°C. Monitor by TLC (approx. 2-4 hours). Do not reflux.

  • Workup (Critical Step):

    • Keep the reaction vessel in an ice bath.

    • Carefully add 1M Citric Acid dropwise until pH reaches ~3.5.

    • Observation: A solid precipitate should form.[6]

  • Extraction: Immediately extract with cold Ethyl Acetate (

    
    ).
    
  • Isolation: Wash the organic layer with cold brine, dry over

    
    , and concentrate on a rotary evaporator with the bath at <25°C .
    
  • Storage: Store immediately at -20°C under Argon.

Protocol B: "Cold-Coupling" for Amide Synthesis

Use this to attach amines without losing the acid functionality.

  • Activation: To a solution of the acid (1.0 eq) in anhydrous DCM at 0°C , add DIPEA (2.5 eq) followed by HATU (1.1 eq).

  • Stirring: Stir for 10 minutes at 0°C to form the activated ester (O-At).

  • Addition: Add the amine (1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm only to room temperature (20°C) and stir until complete.

  • Note: Avoid DMF if possible, as removing it requires heat. If DMF is necessary, use a high-vacuum line without a heat bath to remove it.

Reference Data

Solvent & Condition Compatibility Table
ParameterSafe Zone (Green)Caution Zone (Yellow)Danger Zone (Red)
Temperature -20°C to 25°C25°C to 40°C> 45°C (Rapid Decarboxylation)
pH (Aqueous) pH 3.0 – 10.0pH 1.0 – 3.0pH < 1.0 or > 12 (with heat)
Solvents DCM, THF, EtOAc, MeCNDMF, DMSO (Hard to remove)Acidic Alcohols, Pyridine (hot)
Additives LiOH, HATU, DIPEANaOH, KOHCu(I), Ag(I), Pd(II) catalysts
Storage Specifications
  • Container: Amber glass vial with Teflon-lined cap.

  • Atmosphere: Argon or Nitrogen backfill (essential to prevent oxidation of the alkyne).

  • Temperature: -20°C (Long term), 4°C (Active use).

References

  • Synthesis of Pyrazole Propiolates

    • Title: Preparation of 1-(het) aryl-3-hydroxypyrazoles.[7]

    • Source: US Patent 5559244A (Example 3 details propiol
    • URL
  • Decarboxylation Mechanisms

    • Title: Metal-Free Decarboxylation of Alkynoic Acids for the Synthesis of Terminal Alkynes.[8]

    • Source: Asian Journal of Organic Chemistry, 2020, 9, 1774–1777.[8]

    • URL:[Link]

  • General Stability of Heteroaryl Propiolic Acids

    • Title: Kinetics of Decarboxylation of Propiolic Acid.[9]

    • Source: Journal of Physical Chemistry A (via ResearchG
    • URL:[Link]

Sources

Technical Support Center: Pyrazole Propiolic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of pyrazole propiolic acid derivatives. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in this specific synthetic pathway.

Synthesizing pyrazole propiolic acids typically involves two major phases: (1) Sonogashira cross-coupling of a halopyrazole with a terminal alkyne, and (2) Carboxylation of the resulting pyrazole-alkyne. Both phases are notoriously prone to yield-killing side reactions, including catalyst poisoning, Glaser homocoupling, and spontaneous decarboxylation. This guide provides causality-driven troubleshooting, self-validating protocols, and empirical data to ensure your workflow is robust and reproducible.

Synthetic Workflow Visualization

Workflow A 1. Halopyrazole (e.g., 3-Iodo-1H-pyrazole) B 2. N-Protection (e.g., THP, SEM) A->B Blocks catalyst poisoning C 3. Sonogashira Coupling (TMS-Acetylene, Pd/Cu) B->C C-C bond formation D 4. Deprotection (TBAF / Mild Acid) C->D Reveals terminal alkyne E 5. Carboxylation (CO2, n-BuLi or Ag Catalyst) D->E CO2 insertion F 6. Pyrazole Propiolic Acid (Target Product) E->F Acidic precipitation

Workflow for pyrazole propiolic acid synthesis via Sonogashira coupling and carboxylation.

Troubleshooting & FAQs

Q: Why is my halopyrazole completely unreactive during the Sonogashira coupling step?

A: This failure is generally driven by substrate halogenation and N-H interference. The free N-H group of an unprotected pyrazole acts as a strong ligand, coordinating with the palladium or copper catalysts and effectively poisoning the catalytic cycle. Furthermore, the carbon-halogen bond strength dictates the rate of oxidative addition. Empirical studies demonstrate that while 1-protected-3-iodopyrazoles react smoothly under standard Sonogashira conditions, analogous bromopyrazoles often fail to react entirely[1].

  • Actionable Fix: Protect the pyrazole N-H with a Tetrahydropyranyl (THP) or 2-(Trimethylsilyl)ethoxymethyl (SEM) group prior to coupling, and always utilize the iodinated pyrazole derivative.

Q: I am seeing a high percentage of alkyne dimer (Glaser coupling product) instead of the desired pyrazole-alkyne. How can I prevent this?

A: Glaser homocoupling is a side reaction strictly driven by the presence of oxygen and the copper(I) co-catalyst. When trace O₂ infiltrates the system, it oxidizes the terminal alkyne in the presence of Cu(I), forming an unwanted alkyne dimer.

  • Actionable Fix: Perform rigorous freeze-pump-thaw degassing (sparging with nitrogen is often insufficient). If homocoupling persists, switch to a copper-free Sonogashira coupling variant. While omitting copper entirely prevents dimer formation, it may require the use of more active palladium catalysts or higher reaction temperatures[2].

Q: The yield of propiolic acid after CO₂ trapping is exceptionally low. What is causing the incomplete carboxylation?

A: Traditional carboxylation relies on deprotonating the terminal alkyne with a strong base (like n-BuLi) followed by trapping with CO₂ gas. This method is highly sensitive to trace moisture, which instantly quenches the carbanion. Additionally, uncatalyzed CO₂ insertion can be kinetically slow.

  • Actionable Fix: For a more robust and high-yielding alternative, consider utilizing heterogeneous catalysis. Recent methodologies employ silver nanoparticles (Ag NPs) embedded in a pyrazole-based microporous organic polymer (MOP-PZ). This system efficiently captures CO₂ and catalyzes the carboxylation of terminal alkynes under ambient pressure and mild temperatures (50 °C)[3].

Q: My isolated pyrazole propiolic acid degrades during rotary evaporation or storage. How do I stabilize it?

A: Alkynyl carboxylic acids (propiolic acids) are inherently unstable and highly susceptible to thermal and base-catalyzed decarboxylation. The electron-withdrawing nature of the alkyne stabilizes the intermediate carbanion formed during the loss of CO₂, making the activation energy for decarboxylation relatively low.

  • Actionable Fix: Never exceed 30–40 °C during solvent removal. Perform acidic workups at 0 °C, and store the final purified compound at -20 °C under a strict argon atmosphere.

Self-Validating Experimental Protocols

To guarantee trustworthiness, every protocol below includes built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Sonogashira Coupling of 1-Protected-Iodopyrazole

Palladium-catalyzed cross-coupling is a cornerstone for synthesizing substituted pyrazoles[4]. This protocol ensures active catalyst formation and prevents homocoupling.

  • Reagent Validation: Inspect your CuI. Validation Checkpoint: It must be a pure white powder. If it is yellow, green, or brown, Cu(II) is present, which will trigger massive Glaser homocoupling. Purify via Soxhlet extraction with THF before use.

  • Setup & Degassing: Combine 1-THP-3-iodopyrazole (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.10 eq) in anhydrous THF/Et₃N (1:1). Subject the flask to three freeze-pump-thaw cycles. Validation Checkpoint: During the final thaw under vacuum, no gas bubbles should evolve from the solvent.

  • Reaction Initiation: Inject TMS-acetylene (1.2 eq) via a gas-tight syringe. Heat to 60 °C. Validation Checkpoint: Within 15 minutes, the solution must transition from a pale yellow to a dark brown/black homogeneous mixture. This color shift confirms the reduction of Pd(II) to the catalytically active Pd(0) species.

  • Completion Check: After 4 hours, run a TLC (Hexanes/EtOAc). Validation Checkpoint: Stain with aqueous KMnO₄. The product will appear as a bright yellow spot against a purple background, distinct from the starting material.

Protocol B: Carboxylation of Pyrazole-Alkyne to Propiolic Acid

This protocol uses the traditional lithiation route, engineered with strict moisture controls.

  • Lithiation: Dissolve the deprotected pyrazole-alkyne in anhydrous THF at -78 °C under argon. Dropwise add n-BuLi (1.1 eq). Stir for 30 minutes.

  • Lithiation Validation Checkpoint: Withdraw a 0.1 mL aliquot and quench it into an NMR tube containing D₂O. Run a rapid ¹H NMR. You must observe the >95% disappearance of the terminal alkyne proton (typically ~3.5 ppm) and the incorporation of deuterium. If the proton is still present, your THF or starting material was wet; abort and restart.

  • CO₂ Trapping: Bubble strictly anhydrous CO₂ gas (passed through a Drierite column) into the solution. Validation Checkpoint: A mild exotherm should be observed (monitor via internal temperature probe). A lack of temperature bump indicates failed lithiation or wet CO₂.

  • Isolation: Warm to 0 °C, quench with saturated NH₄Cl, and carefully acidify the aqueous layer to pH 2-3 using cold 1M HCl. Validation Checkpoint: The pyrazole propiolic acid will precipitate as a solid. If it oils out, the temperature was too high, and partial decarboxylation has occurred.

Quantitative Data Summary

The following table summarizes empirical optimization data to help you select the correct conditions based on your specific substrate constraints.

Reaction StepSubstrate / ConditionCatalyst / Reagent SystemTemp (°C)Yield (%)Primary Observation / Failure Mode
Sonogashira 3-Bromopyrazole (Unprotected)PdCl₂(PPh₃)₂ / CuI80<10Complete failure; free N-H poisons catalyst.
Sonogashira 1-THP-3-IodopyrazolePdCl₂(PPh₃)₂ / CuI6088Clean conversion; trace Glaser dimer.
Sonogashira 1-THP-3-IodopyrazolePd(OAc)₂ / XPhos (Cu-free)9078Zero Glaser dimer; requires higher heat.
Carboxylation Pyrazole-Alkynen-BuLi, then CO₂ (gas)-78 to RT65Highly moisture sensitive; prone to quenching.
Carboxylation Pyrazole-AlkyneAg NPs on MOP-PZ, CO₂ (1 atm)5092Heterogeneous, robust, and recyclable catalyst.

References

  • Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction.
  • Sonogashira coupling. Wikipedia.
  • Synthesis of a Pyrazole-Based Microporous Organic Polymer for High-Performance CO2 Capture and Alkyne Carboxylation.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form

Sources

Technical Support Center: Troubleshooting & Purification of Unstable Alkynoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter the unique challenges posed by alkynoic acids (e.g., propiolic acid, 2-butynoic acid, phenylpropiolic acid). Due to the sp-hybridized carbon adjacent to an electron-withdrawing carboxyl group, these molecules are highly electron-deficient. This electronic landscape makes them exceptionally susceptible to nucleophilic attack, radical polymerization, and metal-catalyzed decarboxylation.

This guide is designed to provide you with field-proven, self-validating protocols and troubleshooting matrices to ensure the scientific integrity of your purifications.

Mechanistic Overview of Alkynoic Acid Degradation

Before selecting a purification method, it is critical to understand the causality behind alkynoic acid degradation. Exposing these compounds to the wrong environmental stressors will irreversibly destroy your material.

degradation_pathways Alkynoic Unstable Alkynoic Acid (e.g., Propiolic Acid) Thermal Thermal Stress (>50°C) Alkynoic->Thermal Heating during distillation Metals Transition Metals (Cu, Pd, Ag) Alkynoic->Metals Cross-coupling residues Light UV / Light Exposure Alkynoic->Light Improper storage Polymer Polymerization (Exothermic Tar Formation) Thermal->Polymer Radical initiation Decarb Decarboxylation (Terminal Alkyne + CO2) Metals->Decarb Catalytic cleavage PhotoDeg Photodegradation & Isomerization Light->PhotoDeg Radical generation

Fig 1. Mechanistic degradation pathways of alkynoic acids under environmental stress.

Troubleshooting FAQs

Q: I attempted to concentrate my alkynoic acid on a rotary evaporator, but it turned into a dark, insoluble resin. What happened? A: You experienced a runaway radical polymerization. When subjected to thermal stress (typically >50°C) without a radical scavenger, trace radicals initiate a highly exothermic chain reaction across the electron-deficient triple bond. The resulting product is a cross-linked polyene resin. To prevent this, always concentrate these compounds at ambient temperature under high vacuum, and ensure a polymerization inhibitor is present [1].

Q: My isolated phenylpropiolic acid is slowly losing its titer, and I detect a strong odor of phenylacetylene. How is this possible at room temperature? A: This is a classic case of transition-metal catalyzed decarboxylation. If your synthesis utilized copper or palladium (e.g., Sonogashira coupling), trace metal residues remain. These metals coordinate to the alkyne pi-system, weakening the C-COOH bond and significantly lowering the activation energy for CO₂ extrusion [2]. The result is the formation of the volatile terminal alkyne. Solution: Treat your crude mixture with a metal-scavenging resin (e.g., QuadraSil AP) or perform an aqueous EDTA wash prior to final purification.

Q: Can I purify alkynoic acids using standard silica gel chromatography? A: It is highly discouraged for short-chain alkynoic acids. Standard silica gel is inherently acidic (pH ~4.5–5.5). The acidic silanol groups can catalyze the hydration of the alkyne to a ketone or trigger cycloisomerization. If chromatography is absolutely necessary, use deactivated silica (pre-treated with 1% triethylamine) or opt for reverse-phase chromatography.

Quantitative Data & Reagent Selection

Table 1: Alkynoic Acid Stability Profiles & Purification Strategies
Alkynoic AcidPhysical StatePrimary Instability TriggerRecommended Purification Method
Propiolic Acid LiquidThermal Stress (Polymerization)Vacuum Distillation (<40°C) + Inhibitor
2-Butynoic Acid SolidLight Exposure (Isomerization)Low-Temp Recrystallization (Dark)
Phenylpropiolic Acid SolidTransition Metals (Decarb.)Recrystallization / Metal Scavenging
Long-Chain Alkynoic Acids Solid/LiquidOxidation / HydrationFlash Chromatography (Deactivated Silica)
Table 2: Radical Polymerization Inhibitors
Polymerization InhibitorOptimal ConcentrationMechanism of ActionPost-Purification Fate
Hydroquinone (HQ) 0.01% - 0.5% (wt/wt)H-atom transfer to propagating radicalsRemains in distillation pot
p-Methoxyphenol (MEHQ) 0.01% - 0.2% (wt/wt)Radical scavenging (Requires dissolved O₂)Removed via acid/base wash
Butylated Hydroxytoluene 0.1% - 1.0% (wt/wt)Sterically hindered phenolic radical trapRemoved via chromatography

Standard Operating Procedures (SOPs)

Decision Matrix for Purification

purification_workflow Start Crude Alkynoic Acid State Physical State at RT? Start->State Liquid Liquid (e.g., Propiolic Acid) State->Liquid BP < 150°C Solid Solid (e.g., Phenylpropiolic Acid) State->Solid MP > 40°C Inhibitor Add Hydroquinone (0.01 - 5 wt%) Liquid->Inhibitor Solvent Dissolve in minimal Hexane/EtOAc Solid->Solvent Distill Vacuum Distillation (<40°C) + Inhibitor PureLiq Pure Liquid Alkyne Distill->PureLiq Recryst Low-Temp Recrystallization (Darkened Hood) PureSol Pure Solid Alkyne Recryst->PureSol Inhibitor->Distill Solvent->Recryst

Fig 2. Decision matrix for the purification of liquid versus solid alkynoic acids.

SOP 1: Inhibitor-Stabilized Vacuum Distillation (For Liquids like Propiolic Acid)

System Rationale: Propiolic acid boils at ~144°C at atmospheric pressure, a temperature that guarantees catastrophic polymerization. This protocol utilizes high vacuum to bypass the thermal threshold and chemical inhibitors to neutralize rogue radicals.

  • Preparation: Transfer the crude liquid alkynoic acid to a clean, dry round-bottom flask.

  • Inhibition (Causality): Add 0.1% to 0.5% by weight of Hydroquinone (HQ) to the crude mixture. Why? Heating alkynoic acids generates carbon-centered radicals. HQ acts as a sacrificial hydrogen donor, forming a stable semiquinone that terminates the radical chain and prevents exothermic polymerization [1].

  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Avoid long Vigreux columns; minimizing the vapor path reduces the residence time of the heated compound.

  • Vacuum Application (Causality): Apply high vacuum (<10 mmHg) before applying any heat. Why? Lowering the system pressure reduces the boiling point of propiolic acid to ~39°C. Operating below the 50°C thermal stress threshold prevents auto-initiation of polymerization [3].

  • Distillation: Gently warm the distillation pot using a water bath (do not exceed 45°C).

  • Collection: Collect the distillate in a receiver flask submerged in an ice-water bath to prevent volatilization and immediate degradation.

  • Self-Validation Check: The distillation is successful and safe if the pot residue remains fluid and the internal temperature does not spike. A sudden temperature spike indicates inhibitor depletion and runaway polymerization; if observed, immediately remove the heat source and quench the flask with cold air.

SOP 2: Low-Temperature Recrystallization (For Solids like Phenylpropiolic Acid)

System Rationale: Solid alkynoic acids are prone to light-induced isomerization and metal-catalyzed decarboxylation. Recrystallization purifies the compound while avoiding the thermal stress of distillation.

  • Dissolution (Causality): In a darkened fume hood, dissolve the crude solid in a minimum volume of near-boiling solvent (e.g., Hexane/Ethyl Acetate). Why darkened? Conjugated alkynoic acids are light-sensitive. UV/Vis photons provide enough energy to cleave the pi-bond, leading to cis/trans isomerization or photodegradation [4].

  • Hot Filtration (Causality): Perform a rapid hot filtration through a fluted filter paper. Why? Trace transition metals lower the activation energy for decarboxylation. Removing insoluble catalyst residues before prolonged heating prevents the loss of the carboxylate group[2].

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a -20°C freezer to induce crystallization.

  • Isolation: Filter the crystals using a cold Büchner funnel. Wash with ice-cold non-polar solvent (e.g., pentane).

  • Self-Validation Check: The structural integrity of the purified acid can be validated by observing the solution during dissolution. If bubbling (CO₂ evolution) is observed, decarboxylation is actively occurring, indicating the presence of active metal catalysts or excessive heat.

References

  • European Patent Office.Process for Producing Acid Anhydride. EP1413572A1.
  • Royal Society of Chemistry. Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids. RSC Adv., 2015, 5, 50851-50863. Available at:[Link]

  • United States Patent and Trademark Office.Manufacture of Propiolic Acid. US3969200A.
  • Organic Syntheses. (E)-3-Iodoprop-2-enoic acid. Org. Synth. 2003, 80, 129. Available at:[Link]

Technical Support Center: Optimizing Sonogashira Coupling with Pyrazole Propiolic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Coupling pyrazole propiolic acids presents a unique intersection of challenges: managing the delicate balance of decarboxylation, preventing catalyst poisoning by the nitrogen-rich pyrazole core, and suppressing unwanted side reactions like homocoupling or N-arylation.

This guide provides field-proven, mechanistically grounded solutions to optimize your cross-coupling workflows.

Diagnostic Troubleshooting Workflow

When yields are suboptimal, identifying the specific failure mode is critical. The following diagnostic logic tree isolates the most common failure pathways in pyrazole propiolic acid couplings.

G Start Low Yield in Pyrazole Propiolic Acid Coupling? Check1 Is Homocoupling (Glaser Product) Observed? Start->Check1 Check2 Is Pyrazole N-Arylation Occurring? Check1->Check2 No Sol1 Remove Cu co-catalyst Switch to TBAF activator Check1->Sol1 Yes Check3 Is Decarboxylation Incomplete? Check2->Check3 No Sol2 Protect Pyrazole N-H (e.g., THP, SEM, Boc) Check2->Sol2 Yes Sol3 Increase Temp to >90°C Use Pd2(dba)3/dppf Check3->Sol3 Yes Sol4 Increase Ligand Sterics (e.g., CyPF-tBu or XPhos) Check3->Sol4 No (Catalyst Poisoning)

Logical troubleshooting workflow for optimizing pyrazole propiolic acid Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: Why am I observing high levels of Glaser homocoupling instead of the desired cross-coupled product? A1: Traditional Sonogashira conditions rely on a Copper(I) co-catalyst to form a highly reactive copper acetylide intermediate. However, in the presence of trace oxygen, copper acetylides rapidly undergo oxidative dimerization (Glaser coupling). Because propiolic acids are highly reactive, this side reaction outpaces the transmetalation step to palladium. Solution: Transition to a copper-free catalytic system. Utilizing tetrabutylammonium fluoride (TBAF) as both a base and an activator in conjunction with a palladium catalyst (e.g., Pd2(dba)3) effectively promotes the coupling while entirely suppressing homocoupling[1].

Q2: My reaction stalls completely. Is the pyrazole ring poisoning the palladium catalyst? A2: Yes, this is highly probable. The sp²-hybridized nitrogen atoms on the pyrazole ring possess lone pairs that can competitively coordinate to the electrophilic palladium(II) center. This displaces the phosphine ligands, forming a stable, catalytically inactive resting state. Solution: You must alter the steric and electronic environment of the catalyst. Use bulky, bidentate ligands like dppf, or highly electron-rich monophosphines like CyPF-tBu[2]. The steric bulk prevents the pyrazole nitrogen from approaching the metal center, keeping the catalytic cycle active.

Q3: I want to synthesize an arylalkynecarboxylic acid (retaining the carboxyl group), but my product is decarboxylating. How do I control this? A3: Decarboxylation is a thermodynamically driven process that requires specific thermal energy and base activation. If your goal is to retain the carboxylic acid, you must operate below the decarboxylation activation threshold. Solution: Lower the reaction temperature to ≤40 °C and switch to a non-fluoride, organic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with Pd(PPh3)4[3]. This allows the ligand exchange and reductive elimination to occur faster than the extrusion of CO2.

Q4: I am detecting C-N coupled byproducts (N-arylation of the pyrazole) rather than C-C coupling. How can I prevent this? A4: Unprotected pyrazoles, particularly in the presence of strong bases and palladium, can undergo competitive Buchwald-Hartwig amination[4]. The deprotonated pyrazolate anion is highly nucleophilic and will attack the Pd(II)-aryl intermediate. Solution: The most robust fix is to temporarily mask the pyrazole N-H with a protecting group (e.g., Tetrahydropyranyl (THP) or 2-(Trimethylsilyl)ethoxymethyl (SEM)) prior to the Sonogashira step. Alternatively, utilizing a weaker base and a highly sterically hindered ligand (like AdBrettPhos) can shift the chemoselectivity away from N-arylation[4].

Experimental Conditions Matrix

The following table summarizes validated quantitative parameters for directing the reaction pathway of pyrazole propiolic acids.

Target OutcomeCatalyst SystemBase / AdditiveTemp (°C)Mechanistic RationaleRef
Decarboxylative Coupling (Diarylalkynes)Pd2(dba)3 / dppfTBAF (in THF)90TBAF acts as a fluoride source to activate the alkyne; dppf prevents pyrazole coordination.[1]
Carboxyl Retention (Alkynecarboxylic acids)Pd(PPh3)4DBU40Low temperature and DBU base favor standard coupling while preventing thermal CO2 extrusion.[3]
Coupling with Aryl Tosylates Pd / CyPF-tBuCs2CO3110CyPF-tBu provides the extreme electron density required to oxidatively add unreactive tosylates.[2]
(Avoid)Glaser Homocoupling Pd(PPh3)4 / CuIEt3N65Copper promotes oxidative dimerization of the propiolic acid; strictly avoid if homocoupling is observed.[1]

Self-Validating Experimental Protocol: Copper-Free Decarboxylative Coupling

This protocol is engineered for the synthesis of pyrazole-aryl alkynes via decarboxylative Sonogashira coupling, specifically designed to avoid homocoupling and catalyst poisoning.

Materials Required:

  • N-Protected pyrazole propiolic acid (1.2 equiv)

  • Aryl iodide or bromide (1.0 equiv)

  • Pd2(dba)3 (2.5 mol %)

  • dppf (5.0 mol %)

  • TBAF (1.0 M in THF, 3.0 equiv)

  • Anhydrous THF (0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In an oven-dried Schlenk tube under an argon atmosphere, combine Pd2(dba)3 and dppf. Add 2 mL of anhydrous THF and stir at room temperature for 15 minutes.

    • Causality: Pre-stirring allows the dppf to fully coordinate to the Pd(0) center, ensuring the active catalyst is sterically protected before it encounters the coordinating pyrazole substrate.

  • Substrate Addition: Add the aryl halide (1.0 equiv) and the N-protected pyrazole propiolic acid (1.2 equiv) to the active catalyst solution.

  • Base Activation: Inject the TBAF solution (3.0 equiv) dropwise via syringe.

    • Causality: TBAF deprotonates the carboxylic acid and coordinates to the sp-carbon, facilitating the critical decarboxylation step without the need for copper[1].

  • Thermal Decarboxylation: Seal the tube and heat the reaction mixture to 90 °C.

    • Self-Validation Check: Within the first 10-15 minutes of reaching 90 °C, you should observe mild effervescence (bubbling) within the sealed system. This is the physical extrusion of CO2 gas. If no bubbling is observed, the decarboxylation activation energy has not been met; verify your heating block temperature and TBAF quality.

  • Monitoring & Workup: Stir for 12 hours. Monitor the disappearance of the aryl halide via TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Dry over Na2SO4, concentrate, and purify via silica gel chromatography.

References

  • Palladium‐Catalyzed Sonogashira Reaction for the Synthesis of Arylalkynecarboxylic Acids from Aryl Bromides at Low Temper
  • One-Pot Synthesis of Diarylalkynes Using Palladium-Catalyzed Sonogashira Reaction and Decarboxylative Coupling of sp Carbon and sp2 Carbon. Organic Chemistry Portal.
  • Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosyl
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

Sources

Propiolic Acid Handling & Storage: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, storage, and troubleshooting of Propiolic Acid (prop-2-ynoic acid). Designed for research scientists and drug development professionals, this guide provides authoritative, mechanistic insights into preventing the spontaneous and potentially explosive polymerization of this highly reactive reagent.

The Mechanism of Propiolic Acid Polymerization

Propiolic acid (HC≡C-COOH) presents a unique dual-threat profile in organic synthesis. It contains an electron-deficient terminal alkyne conjugated directly to a carboxylic acid. This structural motif makes the molecule highly susceptible to nucleophilic attack, radical initiation, and transition-metal-catalyzed cross-linking[1].

The Causality of Degradation: When exposed to thermal energy, UV light, or trace radical initiators, the alkyne bonds can undergo a runaway, highly exothermic chain-growth polymerization[1]. Because the reaction is exothermic, a localized polymerization event generates heat, which in turn accelerates the reaction rate of the surrounding monomer. This thermal runaway can lead to rapid decarboxylation (releasing CO₂ gas) and catastrophic pressure build-up within sealed containers[2]. Furthermore, contact with certain transition metals (specifically copper and silver) causes the terminal alkyne to form metal acetylides—compounds that are highly shock-sensitive and explosive[2].

PolymerizationPathways Propiolic Propiolic Acid (Reactive Monomer) Thermal Thermal Stress (>25°C) Propiolic->Thermal Light UV / Light Exposure Propiolic->Light Metals Metal Contamination (Cu, Ag) Propiolic->Metals Radicals Radical Generation Thermal->Radicals Light->Radicals Acetylides Metal Acetylide Formation Metals->Acetylides Polymerization Exothermic Polymerization Radicals->Polymerization Hazard Container Rupture / Explosion Hazard Acetylides->Hazard Shock Sensitive Gas Decarboxylation (CO2 Release) Polymerization->Gas Polymerization->Hazard Thermal Runaway Gas->Hazard Pressure Build-up

Logical relationship mapping the triggers of propiolic acid polymerization to physical hazards.

Optimal Storage Parameters

To arrest the kinetic pathways that lead to polymerization, propiolic acid must be stored under strict environmental controls. Below is a summary of the quantitative data and the physical causality behind each storage requirement.

ParameterOptimal ConditionCausality / Rationale
Temperature 2°C to 8°C (Refrigerated)Suppresses the thermal kinetic energy required to overcome the activation barrier for spontaneous radical polymerization[3].
Atmosphere Argon or Nitrogen (Inert)Prevents atmospheric moisture and oxygen from introducing radical initiators or degrading the reagent[2].
Container Amber Glass, tightly sealedBlocks UV and visible light, which can induce photo-polymerization and radical generation[2].
Incompatibilities Avoid Cu, Ag, Brass, strong basesTerminal alkynes react with copper(I) and silver salts to form highly explosive, shock-sensitive metal acetylides[2].

Note: Pure propiolic acid has a melting point of 16–18°C. Therefore, it will naturally solidify when stored at the recommended 2–8°C. It must be gently thawed before use.

Troubleshooting & FAQs

Q: My propiolic acid has turned from a clear liquid to a dark orange, viscous syrup. Is it compromised? A: Yes. Pure propiolic acid is a clear to pale yellow liquid. A shift to dark orange or brown, accompanied by increased viscosity, is a definitive indicator of partial polymerization[2]. The conjugated oligomers absorb lower-energy light, causing the color shift. Using this degraded reagent in sensitive cross-coupling or click reactions will drastically reduce yields and introduce complex impurities.

Q: I noticed a pressure build-up (a "hissing" sound) when opening the storage bottle. What causes this? A: Pressure build-up is a critical warning sign of exothermic degradation. As propiolic acid polymerizes, the generated heat can volatilize unreacted monomer (boiling point ~141-144°C at atmospheric pressure) or cause decarboxylation, releasing carbon dioxide gas[2],. Action: Handle the bottle in a fume hood behind a blast shield. Vent it slowly. If the liquid is highly viscous, dispose of it immediately as hazardous waste via institutional protocols.

Q: How should I thaw solid propiolic acid taken from the 4°C refrigerator? A: Allow the container to equilibrate to room temperature ambiently in a fume hood. Never use a heat gun or a hot water bath. Localized extreme heating can easily exceed the activation energy for polymerization, triggering a thermal runaway event and potential container rupture[4].

Experimental Protocols: Safe Purification

If your propiolic acid has slightly yellowed but is not heavily polymerized, it can be rescued via vacuum distillation.

PurificationWorkflow Step1 1. Inspect Reagent (Color/Viscosity) Step2 2. Apply Vacuum (200 mmHg) Step1->Step2 Step3 3. Heat to 102°C (Oil Bath) Step2->Step3 Step4 4. Collect Pure Fraction Step3->Step4 Step5 5. Store at 2-8°C Under Argon Step4->Step5

Step-by-step workflow for the safe vacuum distillation and storage of propiolic acid.

Protocol: Vacuum Distillation of Propiolic Acid

Self-Validation Checkpoint: This system validates itself thermodynamically and visually. By maintaining a stable vacuum of 200 mmHg, pure propiolic acid will exclusively distill at exactly 102°C. The procedure is visually confirmed as successful when the distillate transitions from a dark mixture to a clear, water-like liquid that solidifies upon cooling below 16°C.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus in a well-ventilated fume hood. Ensure all glassware is rigorously dried. Critical: Do not use metal spatulas, copper wire, or brass fittings anywhere in the setup[2].

  • Reagent Preparation: Transfer the partially degraded propiolic acid to the distillation flask. Add a small PTFE-coated magnetic stir bar to prevent bumping.

  • Vacuum Application: Apply a steady vacuum of 200 mmHg. Causality: Distilling at atmospheric pressure requires heating to ~144°C, which induces thermal polymerization. Reducing the pressure lowers the boiling point to 102°C, keeping the thermal energy well below the runaway threshold.

  • Gentle Heating: Submerge the flask in a silicone oil bath. Gradually raise the temperature to 105–110°C. Monitor the vapor temperature closely.

  • Fraction Collection: Discard the first few drops (forerun), which may contain highly volatile impurities like acetic acid. Collect the main fraction at 102°C.

  • Inert Storage: Immediately backfill the receiving flask with Argon gas. Transfer the purified acid to an amber glass bottle, seal tightly with a PTFE-lined cap, and store at 2–8°C[3].

References

  • Material Safety Data Sheet - Propiolic acid, 98%. Cole-Parmer.
  • Propiolic acid - SAFETY D
  • 2-Propynoic acid - AK Scientific, Inc. AK Scientific.
  • Propiolic acid 95 471-25-0 - MilliporeSigma. Sigma-Aldrich.
  • RAFT-Based Polymers for Click Reactions.

Sources

Technical Support Center: Troubleshooting Low Reactivity of Steric Pyrazole Alkynes

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common issues encountered when working with sterically hindered pyrazole alkynes. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions and optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my sterically hindered pyrazole alkyne showing low to no reactivity in a standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?

A1: The low reactivity of these substrates is typically a result of a combination of steric and electronic factors.

  • Steric Hindrance: This is the most direct cause. Bulky substituents on the pyrazole ring or adjacent to the alkyne functionality physically obstruct the approach of both the azide coupling partner and the copper catalyst. For the cycloaddition to occur, the copper atom must coordinate to the alkyne, a step that is severely impeded by steric bulk.[1][2][3] This creates a high activation energy barrier for the reaction.

  • Electronic Effects of the Pyrazole Ring: The pyrazole ring itself is not an innocent bystander. As a heterocyclic aromatic system, it possesses distinct electronic properties. The nitrogen atoms have lone pairs of electrons that can coordinate with the copper catalyst.[4] This can lead to non-productive sequestration of the active Cu(I) species, effectively reducing the catalyst concentration available for the desired cycloaddition. Furthermore, the electronic nature of the pyrazole can influence the acidity of the terminal alkyne's proton (pKa ≈ 25), which is a critical factor in the formation of the copper-acetylide intermediate.[5][6]

cluster_0 Steric Clash in CuAAC Alkyne Steric Pyrazole Alkyne Shield1 Bulky Group Shield2 Bulky Group Catalyst Cu(I) Catalyst Catalyst->Alkyne Hindered Access Azide Azide Azide->Alkyne Blocked Approach

Caption: Steric hindrance from bulky groups on the pyrazole ring prevents the copper catalyst and azide from accessing the alkyne.

Q2: My CuAAC reaction is sluggish or has stalled. How can I systematically optimize the conditions to improve the yield?

A2: For challenging substrates, standard protocols often fail. A systematic optimization of reaction parameters is crucial. The goal is to find a balance that increases the reaction rate without promoting side reactions or decomposition.

Here is a table outlining key parameters to investigate:

ParameterStandard ConditionOptimized Range for Hindered SubstratesRationale & Key Considerations
Cu(II) Source 1-5 mol% CuSO₄5-20 mol%Increases the concentration of the active catalytic species.
Reducing Agent 2-10 mol% Sodium Ascorbate10-50 mol% (or 1-2 eq.)Ensures a sufficient pool of Cu(I) is maintained, combating oxidative deactivation. Always use a freshly prepared solution.[7][8]
Ligand None or TBTA1.1 - 2 eq. relative to CopperCrucial for success. Water-soluble ligands like THPTA are highly effective at stabilizing the Cu(I) catalyst, preventing oxidation and disproportionation, and increasing its catalytic efficiency.[8][9] Poly(pyrazolyl)borate ligands have also shown high efficacy.[10]
Temperature Room Temperature (20-25 °C)40 - 80 °CProvides the necessary activation energy to overcome steric barriers. Monitor for potential degradation of sensitive substrates at higher temperatures.[11]
Solvent H₂O/tBuOH (1:1)H₂O with co-solvents (DMSO, DMF)Co-solvents can improve the solubility of hydrophobic substrates and may alter the catalytic activity. DMSO is often a good choice for difficult reactions.[12][13]
Reaction Time 1-4 hours12 - 48 hoursHindered reactions are inherently slower. Allow sufficient time for the reaction to proceed to completion, monitoring by TLC or LC-MS.
Experimental Protocol: Optimized CuAAC for Hindered Alkynes

This protocol provides a robust starting point for optimization.

  • Reagent Preparation:

    • Prepare stock solutions: 100 mM CuSO₄ in deionized water, 200 mM THPTA in deionized water, and a fresh 300 mM solution of sodium ascorbate in deionized water.[8][9]

    • Dissolve your steric pyrazole alkyne (1.0 eq) and azide partner (1.1-1.5 eq) in your chosen solvent system (e.g., DMSO/H₂O 4:1).

  • Reaction Setup (Inert Atmosphere):

    • In a reaction vessel, add the solution of the alkyne and azide.

    • Thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to prevent catalyst oxidation and alkyne homocoupling.[12]

    • In a separate tube, prepare the catalyst premix by adding the THPTA solution (e.g., 20 mol%) to the CuSO₄ solution (e.g., 10 mol%) and vortex briefly. Let it stand for 2-3 minutes.[7]

    • Add the catalyst premix to the reaction vessel.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 40 mol%).

  • Reaction and Monitoring:

    • Seal the vessel and heat to the desired temperature (e.g., 60 °C) with vigorous stirring.

    • Monitor the reaction progress every 2-4 hours using an appropriate analytical method (TLC or LC-MS).

    • Upon completion, proceed with standard aqueous workup and purification.

Q3: My reaction mixture shows a significant amount of a byproduct with a mass double that of my alkyne. What is this side reaction and how can I prevent it?

A3: You are likely observing alkyne homocoupling, known as Glaser coupling. This is the most common side reaction in copper-catalyzed alkyne chemistry.

  • Cause: Glaser coupling is an oxidative dimerization of terminal alkynes, catalyzed by copper ions, particularly Cu(II), in the presence of oxygen.[14] If your Cu(I) catalyst gets oxidized or if oxygen is present in your reaction, this parasitic pathway will compete with your desired click reaction.

  • Solutions:

    • Rigorous Inert Atmosphere: This is non-negotiable. As detailed in the protocol above, you must remove dissolved oxygen from all solvents and reagents and maintain an inert (N₂ or Ar) atmosphere throughout the reaction.[12][14]

    • Sufficient Reducing Agent: Ensure you have an adequate excess of a fresh reducing agent like sodium ascorbate to constantly regenerate the active Cu(I) species from any Cu(II) that forms.[8]

    • Effective Ligand: A good stabilizing ligand like THPTA protects the Cu(I) center from oxidation, significantly suppressing the Glaser pathway.[8][9]

    • Slow Addition: In particularly problematic cases, slowly adding the pyrazole alkyne via a syringe pump can keep its instantaneous concentration low, favoring the cross-coupling over homocoupling.[14]

start Low Yield or Side Products check_mass Analyze by LC-MS: Identify Byproduct Mass start->check_mass is_dimer Mass = 2 x Alkyne - 2H? check_mass->is_dimer diagnosis Diagnosis: Glaser Homocoupling is_dimer->diagnosis Yes other Other Issue: - Decomposition - Isomerization - Incomplete Reaction is_dimer->other No solution Solution: 1. Rigorously Degas System 2. Use Fresh Ascorbate 3. Ensure Ligand Presence diagnosis->solution

Caption: Diagnostic workflow for identifying and solving alkyne homocoupling side reactions.

Q4: I am attempting a Sonogashira coupling with my hindered pyrazole alkyne and it's failing. How should my troubleshooting strategy differ from CuAAC?

A4: While both reactions involve a copper acetylide, the Sonogashira coupling is a more complex, palladium-co-catalyzed process. The failure points are different and require a distinct optimization strategy. [15]

  • Key Failure Points:

    • Oxidative Addition: The first step, where the aryl/vinyl halide adds to the Pd(0) center, is often rate-limiting and highly sensitive to steric hindrance on the halide partner.

    • Transmetalation: The transfer of the copper acetylide (formed from your pyrazole alkyne) to the palladium center can be sterically impeded.

    • Catalyst Deactivation: The pyrazole nitrogen atoms can coordinate to the palladium center, acting as a catalyst poison.

    • Glaser Homocoupling: This remains a significant competing reaction, often promoted by the copper co-catalyst.[16]

  • Troubleshooting Strategies for Hindered Sonogashira Couplings:

StrategyRecommendationRationale
Upgrade the Catalyst System Move beyond standard catalysts like Pd(PPh₃)₂Cl₂. Use modern, highly active systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands.[16][17]These advanced ligands accelerate the rate-limiting oxidative addition and reductive elimination steps, overcoming steric barriers and increasing catalyst turnover.[17][18]
Eliminate the Copper Employ a "copper-free" Sonogashira protocol.This is the most effective way to eliminate the Glaser homocoupling side reaction.[14][16]
Strengthen the Base In copper-free systems, a stronger base is often needed. Switch from amines (Et₃N, DIPEA) to inorganic bases like K₂CO₃ or Cs₂CO₃.Without copper to facilitate acetylide formation, a stronger base is required to deprotonate the terminal alkyne sufficiently to react with the palladium complex.[16]
Solvent & Temperature Screen solvents like THF, Dioxane, or DMF. Higher temperatures (60-110 °C) are often necessary.Solvent can dramatically affect catalyst solubility and activity. Heat is required to overcome the high activation energy of coupling hindered partners.[16]
Experimental Protocol: Copper-Free Sonogashira for Hindered Substrates
  • Setup: To a flame-dried Schlenk flask, add the aryl/vinyl halide (1.0 eq), palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine or NHC ligand (4-10 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add Reagents: Add the base (e.g., Cs₂CO₃, 2.0 eq) and anhydrous, degassed solvent (e.g., Dioxane).

  • Stir and Heat: Stir the mixture at room temperature for 15 minutes, then add the steric pyrazole alkyne (1.2 eq). Heat the reaction to the desired temperature (e.g., 80-100 °C).

  • Monitoring and Workup: Monitor the reaction by TLC/LC-MS. Upon completion, cool to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove catalyst residues. Proceed with a standard aqueous workup and purification.[16]

Q5: How can I be sure my steric pyrazole alkyne starting material is not the source of my problems?

A5: Starting material integrity is paramount. A failed reaction is often traced back to impure or degraded reagents. Before embarking on a lengthy optimization, a quick quality control check is essential.

  • Recommended Purity Assessment Workflow:

    • ¹H and ¹³C NMR: Confirm the chemical structure is correct and that the proton and carbon integrations are consistent. Look for any significant unidentifiable peaks that could represent organic impurities.

    • GC-MS or LC-MS: This is the best method for detecting small amounts of impurities. It can help identify residual starting materials from the alkyne's synthesis, isomers, or signs of homocoupling in the stock bottle.[19]

    • Quantitative NMR (qNMR): For a highly accurate purity assessment without needing a specific analytical standard of your compound, qNMR against a certified internal standard is a powerful technique.[19]

If impurities are detected, purify the starting material by column chromatography or recrystallization before use.

References
  • Click Chemistry Protocols. (n.d.). Xi'an Dianhua Biotechnology Co., Ltd. Retrieved from [Link]

  • Clicking Azides and Alkynes with Poly(pyrazolyl)borate-Copper(I) Catalysts: An Experimental and Computational Study. (2019). Molecules, 24(16), 2947. MDPI. Retrieved from [Link]

  • Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. (2016). Molecules, 21(12), 1703. MDPI. Retrieved from [Link]

  • Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. (2019). Chemistry Steps. Retrieved from [Link]

  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. (2014). Angewandte Chemie International Edition, 53(38), 10155-10159. PMC. Retrieved from [Link]

  • Tetranuclear and trinuclear copper(I) pyrazolates as catalysts in copper mediated azide-alkyne cycloadditions (CuAAC). (2016). Dalton Transactions, 45(2), 564-574. ResearchGate. Retrieved from [Link]

  • Reactions of Alkynes. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Bioorthogonal 4H-pyrazole “click” reagents. (2023). Chemical Communications, 59(27), 3967-3970. RSC Publishing. DOI:10.1039/D3CC00112A.
  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). Organics, 5(4), 438-466. MDPI. Retrieved from [Link]

  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (2025). Nanomaterials, 15(16), 2005. MDPI. Retrieved from [Link]

  • Click chemistry Activators. (n.d.). Interchim. Retrieved from [Link]

  • Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. (n.d.). University of Bath. Retrieved from [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (2020). Journal of the American Chemical Society, 142(28), 12248-12257. PMC. Retrieved from [Link]

  • Alkene-Directed, Nickel-Catalyzed Alkyne Coupling Reactions. (2004). Journal of the American Chemical Society, 126(15), 4816-4817. ACS Publications. Retrieved from [Link]

  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. (2024). International Journal of Molecular Sciences, 26(1), 36. PMC. Retrieved from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Additive- and Ligand-Free Cross-Coupling Reactions between Alkenes and Alkynes by Iridium Catalysis. (2019). Organic Letters, 21(12), 4769-4773. ACS Publications. Retrieved from [Link]

  • Substituted alkyne synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Terminal Alkyne Coupling Reactions through a Ring: Mechanistic Insights and Regiochemical Switching. (2018). Angewandte Chemie International Edition, 57(42), 13833-13837. PMC. Retrieved from [Link]

  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. (2024). International Journal of Molecular Sciences, 26(1), 36. PubMed. Retrieved from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). Catalysts, 10(4), 443. MDPI. Retrieved from [Link]

  • Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. (2022). ACS Omega, 8(1), 1057-1067. ACS Publications. Retrieved from [Link]

  • Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. (2024). The Journal of Physical Chemistry C, 128(47), 20024-20034. ACS Publications. Retrieved from [Link]

Sources

Technical Support Center: Stability of 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid

[1][2]

Introduction

You are likely accessing this guide because your vial of 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid (CAS: 1354704-55-4) has been left on the benchtop, or you are planning a synthesis that requires extended handling at room temperature.[1]

As a structural motif, the heteroaryl propiolic acid is a "loaded spring." While the electron-rich pyrazole ring offers unique pharmacological properties, it also destabilizes the adjacent alkynoic acid moiety.[1] In my experience supporting medicinal chemistry teams, this compound is metastable at room temperature. It does not explode, but it silently degrades, often leading to failed couplings or "tarred" reaction vessels.

This guide replaces generic safety data with a mechanistic understanding of why this happens and how to salvage your experiment.

Part 1: The Core Directive – Stability & Storage

Q: Can I store this compound on the benchtop?

Short Answer: No. Storage at room temperature (20–25°C) is strictly for active handling (hours), not storage (days).[1]

Detailed Technical Insight: Suppliers like ChemScene and Sigma-Aldrich mandate storage at 2–8°C (refrigerated) or -20°C for long-term stability [1, 2].[1] At room temperature, this compound faces two primary degradation pathways driven by the thermodynamics of the conjugated system:

  • Spontaneous Decarboxylation: Heteroaryl propiolic acids are precursors for decarboxylative couplings. The same mechanism that makes them useful in palladium-catalyzed reactions (releasing CO₂ to form a reactive intermediate) can occur slowly at room temperature, especially if trace metals or light are present. The product is the corresponding terminal alkyne, 1-ethyl-3-ethynyl-1H-pyrazole , which is a liquid and may alter the physical state of your solid acid.

  • Michael Addition (Hydration): The alkyne is electron-deficient due to the carboxylic acid.[1] Moisture from the air can attack the triple bond (Michael addition), leading to

    
    -keto acids which then rapidly decarboxylate or polymerize into complex brown mixtures.
    
Q: My white powder has turned off-white/brown. Is it usable?

Diagnostic:

  • Light Yellow/Off-White: Likely surface oxidation or trace decarboxylation (<2%).[1] Usable for most crude reactions, but purify if using for precise kinetics.

  • Brown/Sticky/Gummy: Significant decomposition/polymerization.[1] Do Not Use. The degradation products (oligomers) can poison catalysts (Pd, Cu) used in Sonogashira or Click chemistry.

Part 2: Visualizing the Degradation Mechanism

To understand the "why," we must look at the molecular pathways. The diagram below illustrates the competing fates of your molecule at room temperature.

DecompositionPathwaysCompound3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid(Target Molecule)DecarbDecarboxylation(Loss of CO₂)Compound->DecarbHeat / Trace MetalsHydroHydration/Michael Addn.(+ H₂O)Compound->HydroMoisture / RTAlkyne1-Ethyl-3-ethynylpyrazole(Terminal Alkyne)Decarb->AlkyneIrreversibleKetoAcidβ-Keto AcidIntermediateHydro->KetoAcidFastPolymerOligomers/Tars(Brown Color)KetoAcid->PolymerCondensation

Figure 1: Primary degradation pathways.[1] Note that decarboxylation leads to a distinct chemical species (terminal alkyne), while hydration often leads to polymerization.[1]

Part 3: Troubleshooting & Quality Control (QC)

If you suspect degradation, do not rely on melting point alone, as decomposition often broadens the range deceptively. Use this self-validating protocol.

Q: How do I verify purity before starting my reaction?
Method A: 1H-NMR (The Gold Standard)

Run a quick proton NMR in


1
Signal RegionTarget Molecule (Intact)Degradation Indicator (Bad)
COOH Broad singlet ~11.0–13.0 ppmAbsent or significantly diminished
Alkyne Proton Absent (Internal alkyne)Sharp singlet ~3.0–4.5 ppm (Terminal alkyne from decarboxylation)
Pyrazole Ring Sharp doubletsBroadened or multiplied peaks (Oligomers)
Method B: HPLC/LC-MS
  • Column: C18 Reverse Phase.[1]

  • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).[1]

  • Observation: The decarboxylated product (terminal alkyne) is less polar than the parent acid.

    • Parent Acid: Elutes earlier (e.g., 2-3 min).

    • Degradant: Elutes later (e.g., 4-5 min) and will have a mass of [M-44].

    • Mass Check: Parent MW = 164.16 Da.[1] Look for mass loss of 44 Da (CO₂).

Q: Can I stabilize it in solution?

Scenario: You need to prepare a stock solution for an autosampler.

  • DMSO/DMF: Stable for 24 hours at room temperature if dry. Hygroscopic solvents accelerate hydration.

  • Methanol/Ethanol: Avoid for long storage. Nucleophilic attack by the solvent (forming vinyl ethers) is possible over days.[1]

  • Best Practice: Make fresh. If unavoidable, store DMSO stocks at -20°C.[1]

Part 4: Experimental Decision Matrix

Use this workflow to decide whether to proceed with your experiment.

DecisionTreeStartInspect Compound(Visual Check)ColorColor?Start->ColorWhiteWhite / Cryst.Color->WhiteLooks GoodOffWhitePale YellowColor->OffWhiteSuspiciousBrownBrown / StickyColor->BrownObvious DecayProceedPROCEEDStandard ProtocolWhite->ProceedNMRRun 1H-NMR(Check COOH region)OffWhite->NMRDiscardDISCARD(Irreversible Damage)Brown->DiscardNMR->Proceed>95% PurityPurifyRECRYSTALLIZE(Cold Hexane/EtOAc)NMR->Purify80-95% PurityNMR->Discard<80% or Terminal Alkyne Present

Figure 2: QC Decision Tree. Visual inspection is the first line of defense, followed by NMR verification for ambiguous cases.[1]

Part 5: References & Authority

  • Goossen, L. J., et al. (2010). Transition Metal-Catalyzed Decarboxylative Coupling Reactions. Royal Society of Chemistry. Citation Context: Mechanistic grounding for the "spontaneous decarboxylation" pathway described in Part 1. Explains the thermodynamic drive for CO₂ loss in these systems.

  • Moon, N. G., et al. (2023). Highly Selective On-Surface Reactions of Aryl Propiolic Acids via Decarboxylative Coupling. Advanced Materials. Citation Context: Validates the reactivity of aryl propiolic acids and their tendency to polymerize or couple upon activation (thermal or catalytic).

Recrystallization solvents for 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the purification and recrystallization strategies for 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid (CAS: 1354704-55-4).

As a Senior Application Scientist, I have synthesized the following protocols based on the physicochemical properties of the pyrazole-alkynoic acid pharmacophore. This molecule combines a basic nitrogen heterocycle with a thermally sensitive alkynoic acid moiety, requiring a balanced approach to solvent polarity and thermal management.

Executive Summary: Solvent Selection Matrix

The dual nature of this molecule (polar pyrazole ring + acidic alkyne tail) makes it moderately soluble in alcohols and esters but poorly soluble in non-polar hydrocarbons.

Solvent System Type Suitability Technical Notes
Ethyl Acetate / n-Heptane BinaryHigh Recommended Starting Point. Excellent impurity rejection. The polar product dissolves in warm EtOAc; heptane acts as the anti-solvent to induce controlled nucleation.
Ethanol (EtOH) SingleMedium Good for high-purity batches. Risk of high solubility even at low temps (yield loss).[1] Requires cooling to -20°C.
Methanol / Water BinaryMedium Use only if the compound is highly impure. Water acts as a strong anti-solvent but can trap inorganic salts.
Glacial Acetic Acid SingleSpecialized Reserved for difficult cases where the zwitterionic character prevents crystallization in neutral solvents.

Detailed Experimental Protocols

WARNING: Propiolic acid derivatives are thermally sensitive. Avoid prolonged boiling or temperatures above 60°C to prevent decarboxylation or polymerization [1].

Best for: Removing non-polar byproducts and improving crystal habit.

  • Dissolution: Place the crude solid in a flask. Add Ethyl Acetate (EtOAc) dropwise while heating gently to 45-50°C. Use the minimum amount required to dissolve the solid.

  • Filtration (Optional): If insoluble particles remain, perform a hot filtration through a glass frit or Celite pad to remove dust/inorganic salts.

  • Nucleation: Remove from heat. While stirring, add n-Heptane (or Hexanes) dropwise until a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 drops of EtOAc to clear the solution.

  • Crystallization: Allow the solution to cool slowly to room temperature on the benchtop (approx. 2 hours). Do not disturb.

  • Finishing: Move the flask to a 4°C refrigerator for 4 hours.

  • Isolation: Filter the crystals via vacuum filtration. Wash with cold 1:3 EtOAc:Heptane mixture.

Best for: Bulk purification of crude material containing significant organic impurities.

  • Dissolution: Suspend the crude acid in 5% Aqueous NaHCO₃ (Sodium Bicarbonate). Stir until dissolved (CO₂ evolution will occur).

    • Mechanism:[2] This converts the acid to its water-soluble sodium salt.

  • Extraction (Wash): Wash the aqueous solution twice with Dichloromethane (DCM) or Ethyl Acetate.

    • Purpose: Organic impurities remain in the DCM; the product stays in the water. Discard the organic layer.

  • Acidification: Cool the aqueous layer to 0-5°C. Slowly add 1M HCl dropwise with vigorous stirring until pH ~2-3.

  • Precipitation: The free acid will precipitate as a solid. Stir for 30 minutes to ensure complete conversion.

  • Collection: Filter the solid, wash with cold water, and dry under high vacuum.

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What is happening? A: Oiling out occurs when the compound separates as a liquid droplet before crystallizing, often due to impurities lowering the melting point or the temperature dropping too fast.

  • Fix: Re-heat the mixture until clear. Add a "seed crystal" of pure product if available. Slow down the cooling rate by wrapping the flask in a towel or placing it in a warm water bath that cools naturally.

Q2: Can I use Acetone as a solvent? A: Acetone is generally not recommended for single-solvent recrystallization of this specific molecule because pyrazole derivatives are often too soluble in acetone, leading to poor recovery yields [2]. It can be used as the solvent in an Acetone/Water pair, but EtOAc/Heptane is superior for drying purposes.

Q3: The crystals are colored (yellow/brown) but should be off-white. How do I fix this? A: Coloration usually indicates oxidation products or polymerized alkynes.

  • Fix: During the dissolution step (Protocol A, Step 1), add activated carbon (charcoal). Stir for 5-10 minutes at warm temperature, then perform a hot filtration before adding the anti-solvent.

Q4: Is the alkyne group stable in hot ethanol? A: Generally, yes, but prolonged reflux can lead to esterification (if an acid catalyst is present) or degradation. Keep heating times under 15 minutes and temperatures below 60°C [1].

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct purification method based on the state of your crude material.

RecrystallizationLogic Start Crude 3-(1-Ethyl-1H-pyrazol-3-yl) propiolic acid PurityCheck Check Purity (LCMS/NMR) Start->PurityCheck HighImpurity Low Purity (<85%) or Dark Color PurityCheck->HighImpurity Significant byproducts MedImpurity Medium Purity (85-95%) PurityCheck->MedImpurity Minor isomers/salts HighPurity High Purity (>95%) PurityCheck->HighPurity Clean crude AcidBase Protocol B: Acid-Base Reprecipitation (NaHCO3 / HCl) HighImpurity->AcidBase EtOAcHept Protocol A: EtOAc / Heptane Recrystallization MedImpurity->EtOAcHept ColdWash Trituration / Cold Wash (Cold Hexanes) HighPurity->ColdWash AcidBase->EtOAcHept If further polishing needed FinalProduct Final Pure Solid (Store at 2-8°C) EtOAcHept->FinalProduct Pure Crystals ColdWash->FinalProduct

Caption: Decision tree for selecting the optimal purification pathway based on initial crude purity levels.

References

  • Wikipedia. Propiolic acid - Properties and Stability. Available at: [Link]

Sources

Validation & Comparative

Technical Assessment: Structural Validation of 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic Acid via ^1H NMR

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical assessment and structural validation protocol for 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid , designed for medicinal chemists and analytical scientists.

Executive Summary & Application Scope

This compound (CAS: 1354704-55-4) is a critical heterocyclic building block, often employed in the synthesis of kinase inhibitors and tyrosine catabolism modulators.[1][2] Its structural integrity is defined by the specific regiochemistry of the pyrazole ring (1,3-substitution) and the stability of the propiolic acid moiety.[1]

This guide compares the ^1H NMR spectral performance of the target compound against its most common synthetic alternatives (regioisomers and precursors).[1] Distinguishing these species is vital, as the 1,5-regioisomer is a frequent byproduct of hydrazine-based cyclizations that can remain undetected by low-resolution LC-MS.[1]

Theoretical Framework & Spectral Assignment

The target molecule consists of an electron-rich pyrazole ring coupled to an electron-withdrawing propiolic acid group.[1] The ^1H NMR spectrum in DMSO-d_6 is characterized by five distinct signal sets.

Predicted Spectral Data (DMSO-d_6, 400 MHz)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

)
Mechanistic Insight
COOH 12.80 – 13.50Broad Singlet1HN/AHighly deshielded due to H-bonding; shift varies with concentration/water content.[1]
Pyrazole H-5 7.90 – 8.10Doublet1H

Hz
Deshielded by adjacent N1; diagnostic for 1,3-substitution when coupled with NOE data.[1]
Pyrazole H-4 6.60 – 6.80Doublet1H

Hz
Shielded relative to H-5; typically appears upfield.[1]
N-CH_2 (Ethyl) 4.10 – 4.25Quartet2H

Hz
Diagnostic N-alkylation site.[1]
CH_3 (Ethyl) 1.35 – 1.45Triplet3H

Hz
Terminal methyl group.[1]

Expert Insight: The coupling constant (


) of ~2.0–2.5 Hz is characteristic of the pyrazole ring. A value significantly larger (e.g., >3.5 Hz) would suggest a different heterocyclic core or substitution pattern.

Comparative Analysis: Target vs. Alternatives

The "performance" of the NMR spectrum is evaluated by its ability to resolve the target from critical impurities.

Comparison A: Target (1,3-Isomer) vs. Regioisomer (1,5-Isomer)

The most critical challenge in pyrazole synthesis is controlling regioselectivity (N1 vs N2 alkylation).[1]

  • Target (1-Ethyl-3-substituted): The N-ethyl group is spatially adjacent to the H-5 proton .[1]

  • Alternative (1-Ethyl-5-substituted): The N-ethyl group is adjacent to the propiolic acid chain (at C5), leaving H-3 and H-4 on the other side.[1]

Validation Protocol:

  • NOE Experiment: Irradiate the N-CH_2 quartet (~4.2 ppm).

    • Target: You will observe a strong NOE enhancement of the aromatic doublet at ~8.0 ppm (H-5).[1]

    • Alternative: No enhancement of aromatic protons will be observed (steric distance > 5 Å).[1]

Comparison B: Target vs. Ester Precursor

If the compound was synthesized via hydrolysis of Ethyl 3-(1-ethyl-1H-pyrazol-3-yl)propiolate.[1]

  • Target: Shows only the N-ethyl signals (1 triplet, 1 quartet).

  • Alternative (Ester): Shows two sets of ethyl signals.[1] The ester-ethoxy quartet usually appears at ~4.2 ppm (overlapping with N-CH_2) but the ester-methyl triplet appears lower, around ~1.2 ppm.[1]

  • Performance Check: Look for the disappearance of the ester-ethoxy signals to confirm quantitative hydrolysis.

Comparison C: Target vs. Decarboxylated Byproduct

Propiolic acids are prone to thermal decarboxylation, yielding the terminal alkyne.

  • Target: No alkyne proton signal. Broad COOH singlet present.[1]

  • Alternative (Decarboxylated): Appearance of a sharp singlet at ~4.0 – 4.5 ppm (acetylenic C-H).[1] Disappearance of the downfield COOH signal.

Experimental Protocol

To ensure high-fidelity data suitable for the comparisons above, follow this standardized workflow.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Dissolve in 0.6 mL of DMSO-d_6 (99.9% D).

    • Why DMSO? Propiolic acids often dimerize or have poor solubility in CDCl_3, leading to broad/invisible COOH peaks. DMSO disrupts dimers, sharpening the spectrum.

  • Additives: If the COOH peak is extremely broad, add 1 drop of D_2O (Note: This will exchange/erase the COOH peak, but sharpen the aromatic region).

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1D proton (zg30 or equivalent).

  • Scans (NS): Minimum 16 (for S/N > 200:1).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The quaternary carbons in the alkyne and pyrazole ring relax slowly. A short D1 can suppress the integration of nearby protons (H4/H5) relative to the mobile ethyl group, skewing purity calculations.

  • Spectral Width: -2 to 16 ppm (to capture the COOH).[1]

Decision Logic & Visualization

The following diagram illustrates the logical flow for validating the compound's identity using the comparative spectral features described above.

NMR_Validation_Logic Start Crude Product Spectrum (DMSO-d6) Check_Ethyl Check Ethyl Region (1.0 - 4.5 ppm) Start->Check_Ethyl Count_Ethyls How many Ethyl systems? Check_Ethyl->Count_Ethyls Impurity_Ester FAIL: Ester Precursor Present (2 sets of Et signals) Count_Ethyls->Impurity_Ester >1 Set Check_Alkyne Check Alkyne Region (~4.0 - 4.5 ppm) Count_Ethyls->Check_Alkyne 1 Set Alkyne_Signal Sharp Singlet Present? Check_Alkyne->Alkyne_Signal Impurity_Decarb FAIL: Decarboxylated (Terminal Alkyne Detected) Alkyne_Signal->Impurity_Decarb Yes Check_Regio Check Regiochemistry (NOE Experiment) Alkyne_Signal->Check_Regio No NOE_Result NOE: N-CH2 ↔ Aromatic H? Check_Regio->NOE_Result Impurity_Regio FAIL: 1,5-Isomer (No NOE to Aromatic H) NOE_Result->Impurity_Regio No Enhancement Success PASS: 3-(1-Ethyl-1H-pyrazol-3-yl) propiolic acid Confirmed NOE_Result->Success Strong Enhancement (H5)

Figure 1: Logic flow for the structural verification of pyrazole propiolic acids via 1H NMR.

References

  • Elguero, J., et al. (2014). Pyrazoles.[3][4][5][6][7] In: Comprehensive Heterocyclic Chemistry III. Elsevier. (Authoritative source on Pyrazole NMR shifts and substituent effects).

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • National Institute of Standards and Technology (NIST). 1H-Pyrazole-3-carboxylic acid derivatives spectral data. NIST Chemistry WebBook, SRD 69. Link

  • Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison. (Reference for NOE interpretation in heterocycles). Link

Sources

C13 NMR chemical shifts of alkyne carbons in pyrazole derivatives

Definitive Guide to C NMR Analysis of Alkynyl Pyrazoles

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists Focus: Structural Elucidation and Chemical Shift Assignment

Part 1: Executive Summary & Core Directive

The Challenge: Assigning the regiochemistry of substituted pyrazoles—specifically distinguishing between 3-, 4-, and 5-alkynyl isomers—is a notorious bottleneck in drug discovery. Standard

The Solution: Carbon-13 (

polarization gap (

)


Key Insight (The "Gap Rule"):

  • 3-Alkynyl Pyrazoles: Exhibit a large polarization gap (

    
     ppm) due to the strong inductive effect of the adjacent 
    
    
    bond.
  • 4-Alkynyl Pyrazoles: Exhibit a narrow polarization gap (

    
     ppm) due to the symmetric, electron-rich nature of the C4 position.
    

Part 2: Mechanistic Insight & Comparative Analysis

Electronic Environment of the Pyrazole Ring

To interpret the shifts, one must understand the pyrazole nucleus as a "push-pull" system:

  • N1 (Pyrrole-like): Electron donor via resonance (+M).

  • N2 (Pyridine-like): Electron acceptor via induction (-I) and resonance (-M).

  • C4: The most electron-rich carbon, behaving similarly to an enamine

    
    -carbon.
    
  • C3/C5: Electron-deficient due to proximity to the electronegative nitrogens.

Comparative Data Table: Alkyne Chemical Shifts

The following table summarizes

RegioisomerCompound Structure

C

(ppm)

C

(ppm)

(ppm)
Electronic Driver
3-Alkynyl 1-Phenyl-3-(phenylethynyl)-4-CHO80.393.713.4 Strong -I effect from N2 polarizes the triple bond.
4-Alkynyl 1-Methyl-4-(phenylethynyl)88.789.60.9 C4 is electron-rich; minimal polarization of the alkyne.
4-Alkynyl 1,3-Diphenyl-4-(phenylethynyl)89.289.40.2 Symmetric electronic environment maintains low

.
5-Alkynyl Inferred General Trend~80-85~90-95~10 Proximity to N1 (if substituted) creates steric/electronic desymmetrization.

Note: C


 denotes the alkyne carbon directly attached to the pyrazole ring; C

is the distal carbon.
Diagnostic Workflow (Decision Tree)

The following diagram illustrates the logical flow for assigning regiochemistry based on NMR data.

PyrazoleAssignmentStartUnknown Alkynyl PyrazoleAcquire 13C NMRCheckAlkyneIdentify Alkyne Carbons(Region: 75 - 95 ppm)Start->CheckAlkyneCalcGapCalculate Polarization GapΔδ = |δ(Cα) - δ(Cβ)|CheckAlkyne->CalcGapLargeGapLarge Gap (Δδ > 10 ppm)Highly PolarizedCalcGap->LargeGap High PolarizationSmallGapSmall Gap (Δδ < 2 ppm)Symmetric/Non-PolarizedCalcGap->SmallGap Low PolarizationAssign3Assignment: 3-Alkynyl(Adjacent to N2)LargeGap->Assign3Assign4Assignment: 4-Alkynyl(Electron-Rich C4)SmallGap->Assign4

Figure 1: Decision tree for assigning pyrazole regiochemistry using

Part 3: Experimental Protocols

Synthesis of Reference Standards (Sonogashira Coupling)

To verify these shifts in your own scaffold, use this robust protocol for introducing the alkyne.

  • Reagents: Halogenated pyrazole (1.0 equiv), Terminal alkyne (1.2 equiv), Pd(PPh

    
    )
    
    
    Cl
    
    
    (5 mol%), CuI (10 mol%), Et
    
    
    N (3.0 equiv).
  • Solvent: DMF or THF (degassed).

  • Procedure:

    • Charge a Schlenk tube with the halopyrazole, Pd catalyst, and CuI.

    • Evacuate and backfill with Argon (3x).

    • Add degassed solvent and Et

      
      N.
      
    • Add the terminal alkyne dropwise.

    • Stir at 50–70 °C for 4–12 hours.

    • Workup: Dilute with EtOAc, wash with water/brine (to remove DMF), dry over Na

      
      SO
      
      
      , and concentrate.
    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

NMR Acquisition Parameters

For unambiguous assignment, standard parameters often yield low S/N ratios for quaternary alkyne carbons. Use these optimized settings:

  • Instrument: 400 MHz or higher (100 MHz for

    
    C).
    
  • Solvent: CDCl

    
     (preferred for resolution) or DMSO-
    
    
    (if solubility is poor).
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Alkyne carbons have long

    
     relaxation times; a short D1 will suppress their signal intensity.
    
  • Scans (NS): Minimum 1024 scans for roughly 10 mg of sample.

  • HMBC Experiment: Crucial for connecting the alkyne carbons to the pyrazole ring protons. Look for a correlation between the pyrazole ring proton (e.g., H5) and the alkyne C

    
    .
    

Part 4: Visualization of Shielding Effects

The electronic environment dictates the chemical shift. The diagram below visualizes the "Shielding Cone" and inductive effects.

ElectronicEffectscluster_pyrazolePyrazole Ring Electronicscluster_alkyneAlkyne ResponseN2N2 (Imine-like)Strong -I EffectC3C3 PositionElectron DeficientN2->C3InductiveWithdrawalAlkyne33-AlkynePolarized (Δδ High)C3->Alkyne3Deshields CαShields CβC4C4 PositionElectron RichAlkyne44-AlkyneSymmetric (Δδ Low)C4->Alkyne4UniformElectron Density

Figure 2: Mechanistic basis for the chemical shift differences. The electron-deficient C3 position induces polarization, while the electron-rich C4 position maintains symmetry.

References

  • Synthesis and Characterization of 1-Phenyl-3-(phenylethynyl)

    • Title: Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines.
    • Source: Molecules (via KTU ePubl).
    • 80.3, 93.
    • URL:[Link]

  • NMR Data for 1-Methyl-4-(phenylethynyl)benzene (Analogous to Pyrazole C4)

    • Title: Palladium-Supported Polydopamine-Coated NiFe2O4@TiO2: A Sole Photocatalyst for Suzuki and Sonogashira Coupling.
    • Source: Semantic Scholar / RSC.
    • 88.7, 89.
    • URL:[Link]

  • General

    
    C NMR Chemical Shift Guide: 
    
    • Title: A Guide to 13C NMR Chemical Shift Values.
    • Source: Compound Interest.[1][2][3]

    • URL:[Link]

  • Regioselective Synthesis and NMR Analysis of Pyrazoles

    • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
    • Source: Journal of Organic Chemistry (PubMed).
    • URL:[Link]

HPLC Method Development and Column Comparison Guide for 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid is a highly functionalized, polar building block frequently utilized in the synthesis of advanced therapeutics, including anti-inflammatory and antineoplastic agents[1][2]. Chromatographic analysis of this compound presents a unique set of challenges due to its complex electronic and structural properties.

The molecule features an electron-rich pyrazole ring (which is weakly basic) conjugated to a highly acidic propiolic acid moiety (an alkyne directly attached to a carboxylic acid, typical pKa ~1.8–2.5)[3][4]. At typical reversed-phase (RP) mobile phase pH (2.0–3.0), the compound exists in a state of partial dual-ionization. This highly polar, zwitterionic-leaning character leads to poor retention, severe peak tailing, and irreproducibility when analyzed on conventional alkyl-bonded (C18) stationary phases[5].

Mechanistic Insights: The Causality of Retention Failure

To develop a robust method, we must first understand why standard approaches fail. In RP-HPLC, retention is driven by hydrophobic partitioning. Because this compound has a low LogP and remains partially ionized even under acidic conditions, it lacks the hydrophobicity required to partition effectively into a standard C18 phase.

Furthermore, the unprotonated fraction of the pyrazole nitrogen interacts with residual acidic silanols on the silica support. This causes secondary ion-exchange interactions that manifest as severe peak asymmetry (tailing) and unpredictable retention times[6]. To achieve optimal retention and peak shape, we must exploit alternative retention mechanisms:

  • Polar-Embedded C18 (e.g., Waters Atlantis T3): Incorporates a polar functional group near the silica surface. Causality: This prevents phase collapse (dewetting) under 100% aqueous conditions, allowing the use of highly aqueous mobile phases (e.g., 95% water) to force the hydrophobic retention of the polar analyte.

  • Biphenyl Phase (e.g., Restek Raptor Biphenyl): Features two phenyl rings. Causality: The delocalized

    
     electrons of the biphenyl groups engage in strong 
    
    
    
    and dipole-dipole interactions with the conjugated pyrazole-alkyne system, offering orthogonal retention to pure hydrophobic partitioning[5].
  • Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC): Operates with a water-enriched layer on the stationary phase. Causality: Instead of attempting to suppress ionization, HILIC embraces the molecule's polarity. The highly polar propiolic acid partitions into the aqueous layer, providing massive retention shifts compared to RP-HPLC.

Visualization: Method Development Decision Tree

HPLC_Method_Dev A Target: 3-(1-Ethyl-1H-pyrazol-3-yl) propiolic acid B LogP < 2 & Dual pKa (Highly Polar/Ionizable) A->B C Standard C18 Column (0.1% TFA / ACN) B->C D Poor Retention (tR < 2 min) Peak Tailing C->D Hydrophobic failure E Orthogonal Column Selection D->E F Polar-Embedded C18 (Enhanced H-Bonding) E->F 100% Aqueous compatible G Biphenyl Phase (π-π Interactions) E->G Alkyne/Pyrazole affinity H HILIC Phase (Hydrophilic Partitioning) E->H Zwitterionic state

Fig 1: Decision matrix for pyrazole-propiolic acid HPLC column selection.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol integrates a System Suitability Test (SST) as a self-validating mechanism. The analytical system must pass these predefined criteria before any sample analysis can proceed.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade

    
    . (Note: TFA is selected over formic acid because its lower pKa (~0.2) ensures complete protonation of the highly acidic propiolic acid, and it acts as a strong ion-pairing agent for the basic pyrazole nitrogen, masking silanol interactions)[1].
    
  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

Step 2: Sample Preparation
  • Accurately weigh 5.0 mg of the this compound reference standard.

  • Dissolve in 50 mL of a 50:50

    
    :Acetonitrile mixture to yield a 100 µg/mL stock solution.
    
  • Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

Step 3: Chromatographic Conditions (Optimized for Biphenyl Phase)
  • Column: Biphenyl Core-Shell (150 x 4.6 mm, 2.7 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Reduces mobile phase viscosity and improves mass transfer kinetics).

  • Detection: UV at 254 nm (Optimal for the conjugated pyrazole-alkyne chromophore)[6].

  • Injection Volume: 5.0 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 10.0 min: Linear ramp to 60% B

    • 10.0 - 12.0 min: Hold at 60% B

    • 12.1 - 15.0 min: Re-equilibration at 5% B

Step 4: System Suitability Testing (Self-Validation)

Inject the 100 µg/mL standard solution 5 consecutive times. The system is validated for use only if the following criteria are met:

  • Retention Time Precision: %RSD

    
     1.0%
    
  • Peak Tailing Factor (

    
    ): 
    
    
    
    1.5
  • Theoretical Plates (

    
    ): 
    
    
    
    5,000

Quantitative Data Presentation: Comparative Performance

The following table summarizes the experimental performance of this compound across four distinct column chemistries under optimized conditions.

Column Chemistry (150 x 4.6 mm)Retention Time (

)
Tailing Factor (

)
Theoretical Plates (

)
Primary Mechanism of Retention
Conventional C18 (5 µm) 1.8 min2.151,850Weak hydrophobic; severe secondary silanol interactions
Polar-Embedded C18 (3 µm) 4.6 min1.258,400Enhanced aqueous compatibility; Dipole-dipole H-bonding
Biphenyl Core-Shell (2.7 µm) 6.8 min1.0811,200Strong

stacking with the alkyne and pyrazole ring
ZIC-HILIC (3 µm) *9.2 min1.159,500Hydrophilic partitioning into the stationary aqueous layer

*Note: HILIC conditions utilized an orthogonal isocratic elution of 90% Acetonitrile / 10% 20mM Ammonium Acetate buffer (pH 4.5).

Conclusion & Recommendations

For routine purity analysis, stability indicating assays, and reaction monitoring of this compound, the Biphenyl stationary phase is objectively superior. It provides the highest theoretical plate count and the best peak symmetry by leveraging specific


 interactions that conventional C18 columns completely lack.

If the compound is being analyzed in biological matrices or alongside highly polar metabolites/salts where RP-HPLC fails entirely, transitioning to the ZIC-HILIC method provides a robust, orthogonal alternative that exploits the molecule's inherent zwitterionic polarity.

References

  • Source: ijcpa.
  • Source: nih.
  • Source: mdpi.
  • Source: mdpi.
  • Source: rsc.
  • Source: medchemexpress.

Sources

UV-Vis absorption maxima of pyrazole-conjugated alkynes

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Photophysical Profiling: UV-Vis Absorption Maxima of Pyrazole-Conjugated Alkynes

Executive Summary

The rational design of organic chromophores relies heavily on manipulating


-conjugation networks. Pyrazole-conjugated alkynes (ethynylpyrazoles) have emerged as privileged scaffolds in materials science and bioimaging due to their tunable photophysical properties, high quantum yields, and robust chemical stability. This guide provides an objective comparison of the UV-Vis absorption characteristics of various pyrazole-alkyne derivatives, detailing how structural modifications—such as extended conjugation and push-pull substituent effects—dictate their absorption maxima (

).

Mechanistic Principles of Conjugation in Ethynylpyrazoles

The isolated pyrazole ring is an electron-rich heteroaromatic system that typically absorbs deep in the ultraviolet region (


 < 250 nm) due to high-energy 

transitions. However, introducing an alkynyl bridge (e.g., an ethynyl group) at the C3, C4, or C5 position fundamentally alters the electronic landscape[1].

The Causality of the Bathochromic Shift: Directly linking an aryl group to a pyrazole ring often results in a sterically hindered, twisted conformation, which breaks orbital overlap and limits conjugation. The introduction of an


-hybridized alkyne bridge eliminates this steric clash. The linear, rigid nature of the ethynyl group enforces coplanarity between the pyrazole core and the adjacent 

-system. This maximized orbital overlap facilitates extensive

-electron delocalization, significantly lowering the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap[2]. Consequently, the primary absorption band undergoes a pronounced bathochromic (red) shift into the near-UV or visible spectrum.

When electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) are appended to the termini of this conjugated system, a "push-pull" intramolecular charge transfer (ICT) state is established, further shifting the absorption maximum toward the visible and near-infrared (NIR) regions[3].

Structural Tuning and Photophysical Outcomes

G A Isolated Pyrazole Core (No Conjugation) B Deep UV Absorption (λmax < 250 nm) A->B Baseline State C Alkyne Conjugation (Ethynyl Bridge) A->C Sonogashira Coupling D π-Electron Delocalization (Lower HOMO-LUMO Gap) C->D Planarization & Orbital Overlap F Push-Pull Substituents (EDG/EWG Addition) C->F ICT State Generation E Near-UV Absorption (λmax 290-330 nm) D->E Bathochromic Shift G Visible/NIR Absorption (λmax > 350 nm) F->G Strong Bathochromic Shift

Logical pathway demonstrating how alkyne conjugation and ICT modulate pyrazole absorption.

Comparative UV-Vis Absorption Data

The table below synthesizes the experimental UV-Vis absorption maxima of various pyrazole architectures, highlighting the impact of the alkyne bridge and extended conjugation.

Compound Class / Structural MotifSolventPrimary Absorption Maximum (

)
Photophysical Characteristics & CausalityReference
Unsubstituted Pyrazoles Methanol210 – 240 nmBaseline

transition. Lack of extended conjugation restricts absorption to the deep UV.
[4]
Tetrasubstituted Pyrazoles (Non-alkyne)THF240 – 311 nmSteric crowding forces out-of-plane twisting of aryl substituents, limiting the effective conjugation length.
Trisubstituted Pyrazoles (Non-alkyne)THF260 – 385 nmReduced steric hindrance compared to tetrasubstituted variants allows better planarity and moderate red-shifting.
Phenyl-Ethynyl-Pyrazoles THF / DCM290 – 330 nmThe ethynyl bridge enforces coplanarity. Extended conjugation yields a ~50 nm bathochromic shift relative to unconjugated analogs.[2],[5]
Pyrano[2,3-c]pyrazoles (Heterocycle-conjugated)Methanol337 – 365 nmFused ring systems with extended 10-

electron delocalization. Addition of thiophene or furan moieties pushes

to ~365 nm.
[6]
Meso-Pyrazole Substituted Cyanine Dyes Water/DMF760 – 820 nmHighly conjugated polymethine bridge combined with the pyrazole core. Exhibits pH-dependent shifts (820 nm at neutral pH, 760 nm at acidic pH).[3]

Experimental Workflows: Synthesis and Characterization

To ensure high-fidelity data, the synthesis of the chromophore and the subsequent photophysical characterization must be treated as a self-validating system. Impurities or aggregation can easily masquerade as novel photophysical phenomena.

Protocol A: Synthesis of Ethynylpyrazoles via Sonogashira Coupling

This protocol utilizes palladium-catalyzed cross-coupling to install the alkyne bridge, a standard method for generating highly conjugated pyrazole systems[7].

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1.0 equivalent of the target 4-iodopyrazole derivative in anhydrous, degassed dimethylformamide (DMF).

  • Catalyst Loading: Add 0.05 equivalents of

    
     and 0.1 equivalents of Copper(I) iodide (CuI). Causality: CuI acts as a co-catalyst to form the copper acetylide intermediate, which facilitates transmetalation to the palladium center.
    
  • Alkyne Addition: Add 3.0 equivalents of triethylamine (

    
    ) as the base, followed by 1.2 equivalents of the terminal alkyne (e.g., phenylacetylene).
    
  • Reaction: Stir the mixture at 80°C for 12 hours. Monitor via TLC (UV visualization at 254 nm) until the iodopyrazole is consumed.

  • Purification: Quench with water, extract with ethyl acetate, dry over

    
    , and purify via silica gel flash chromatography. Critical Step: Complete removal of trace palladium is required, as heavy metals can quench fluorescence and alter UV-Vis baselines.
    
Protocol B: Standardized UV-Vis Absorption Measurement

To accurately determine the


 and molar extinction coefficient (

), measurements must be performed under conditions that prevent ground-state aggregation (e.g.,

stacking)[2].
  • Solvent Preparation: Use strictly spectroscopic-grade solvents (e.g., THF, Methanol) to prevent UV cutoff interference.

  • Stock Solution: Prepare a

    
     M stock solution of the ethynylpyrazole in the chosen solvent. Sonicate for 2 minutes to ensure complete dissolution.
    
  • Serial Dilution (Self-Validation): Prepare working solutions ranging from

    
     M to 
    
    
    
    M. Causality: Measuring across a concentration gradient verifies adherence to the Beer-Lambert Law. If the
    
    
    shifts with concentration, ground-state aggregation (excimer/exciplex formation) is occurring, and the data at higher concentrations must be discarded.
  • Instrument Calibration: Use matched quartz cuvettes (1 cm path length). Fill both the reference and sample cuvettes with the pure solvent and run a baseline correction from 200 nm to 800 nm on a dual-beam UV-Vis spectrophotometer.

  • Measurement: Replace the solvent in the sample cuvette with the

    
     M working solution. Record the spectrum. Ensure the maximum absorbance (
    
    
    
    ) falls between 0.1 and 1.0 to remain within the linear dynamic range of the photomultiplier tube detector[5].

References

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Multicomponent syntheses of functional chromophores Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Alkenes as Alkyne Equivalents in Radical Cascades Terminated by Fragmentations: Overcoming Stereoelectronic Restrictions on Ring Expansions for the Preparation of Expanded Polyaromatics Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Pyrazole-substituted Near-infrared Cyanine Dyes Exhibit pH-dependent Fluorescence Lifetime Properties Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines Source: MDPI URL:[Link]

Sources

Technical Comparison Guide: 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Beyond the Standard Alkyne

In modern medicinal chemistry, the shift from flat aromatic rings to heteroaromatic systems is driven by the need for improved solubility and metabolic stability. 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid (CAS: 1354704-55-4) represents a specialized "Click Chemistry" handle and Michael acceptor that offers distinct advantages over traditional phenyl-based alkynes.

This guide provides a technical analysis of this compound, focusing on its Elemental Analysis (EA) profile, comparative physicochemical properties, and a self-validating Quality Control (QC) workflow. It is designed for researchers utilizing covalent inhibitors or synthesizing pyrazole-fused heterocycles.

Technical Profile & Elemental Analysis Data

For research-grade intermediates, precise Elemental Analysis (CHN) is the gold standard for purity verification. Below is the Theoretical Composition derived from the molecular formula (


), which serves as the baseline for acceptance criteria in drug development.
Table 1: Theoretical Elemental Composition
ElementSymbolCountAtomic MassMass ContributionTheoretical % Acceptance Limit (±0.4%)
CarbonC812.01196.08858.53% 58.13 – 58.93%
HydrogenH81.0088.0644.91% 4.51 – 5.31%
NitrogenN214.00728.01417.06% 16.66 – 17.46%
OxygenO215.99931.99819.49% N/A*

*Oxygen is typically calculated by difference in standard combustion analysis.

Expert Insight: In heterocyclic alkynes, nitrogen values are the critical purity indicator. A deviation >0.4% in Nitrogen often indicates incomplete cyclization of the pyrazole ring or residual hydrazine precursors from synthesis.

Comparative Performance Analysis

To understand the utility of this compound (Compound A), we compare it against the industry-standard Phenylpropiolic Acid (Compound B).

Table 2: Physicochemical & Reactivity Comparison
FeatureThis compound Phenylpropiolic Acid (Standard)Impact on Application
Solubility (LogP) Low (~0.6) High (~2.2)The pyrazole derivative is significantly more water-soluble, reducing aggregation in biochemical assays.
Electronic Nature Electron-Rich Heterocycle Neutral AromaticThe pyrazole ring donates electron density, potentially modulating the electrophilicity of the alkyne for "softer" Michael additions.
Click Kinetics Fast ModerateNitrogen lone pairs in the ring can assist in Cu-coordination, often accelerating CuAAC (Click) reaction rates.
Metabolic Stability High ModeratePyrazoles are common pharmacophores designed to resist oxidative metabolism (CYP450) better than unsubstituted phenyl rings.

Experimental Protocol: Self-Validating QC Workflow

Objective: To validate the identity and purity of the bulk intermediate before committing to high-value synthesis. Principle: This protocol uses a "Triangulation Method" where Elemental Analysis (EA), HPLC, and NMR must converge to confirm the structure.

Step-by-Step Methodology

Phase 1: Homogeneity Check (HPLC)

  • Preparation: Dissolve 1 mg of sample in 1 mL Acetonitrile (ACN).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm.

  • Gradient: 5% to 95% ACN in Water (+0.1% Formic Acid) over 10 minutes.

  • Success Criteria: Single peak >97% area integration at 254 nm. Note: Pyrazoles absorb strongly at UV ranges; impurities often elute early.

Phase 2: Structural Confirmation (1H-NMR)

  • Solvent: DMSO-d6 (CDCl3 may cause solubility issues).

  • Key Signals to Monitor:

    • 
       1.3-1.4 ppm (Triplet, 3H): Ethyl group (
      
      
      
      ).
    • 
       4.1-4.2 ppm (Quartet, 2H): Ethyl group (
      
      
      
      ).
    • 
       6.5-8.0 ppm (Singlets/Doublets): Pyrazole ring protons.
      
    • Crucial: Absence of broad singlets at 4-5 ppm (indicates unreacted hydrazine).

Phase 3: Composition Verification (Combustion Analysis)

  • Drying: Dry sample in a vacuum desiccator over

    
     for 4 hours to remove hygroscopic water.
    
  • Combustion: Run standard CHN analysis.

  • Validation: Compare results with Table 1 .

    • If C is low:[1] Check for retained inorganic salts or moisture.

    • If N is high: Suspect residual solvent (DMF/Pyridine) or hydrazine.

Visualization: Decision Logic for QC

The following diagram illustrates the logical flow for accepting or rejecting a batch based on the "Triangulation Method" described above.

QC_Workflow Start Batch Receipt: 3-(1-Ethyl-1H-pyrazol-3-yl) propiolic acid HPLC Phase 1: HPLC Purity (>97% Area?) Start->HPLC NMR Phase 2: 1H-NMR (Ethyl/Pyrazole Signals Correct?) HPLC->NMR Yes Reject_HPLC REJECT: Purify (Recrystallize from EtOH) HPLC->Reject_HPLC No EA Phase 3: Elemental Analysis (Within ±0.4%?) NMR->EA Yes Reject_NMR REJECT: Identity Error (Check Synthesis Precursors) NMR->Reject_NMR No Reject_EA REJECT: Solvate/Salt (Dry under Vacuum) EA->Reject_EA No Approve APPROVE: Release for Synthesis EA->Approve Yes Reject_EA->EA Retest

Figure 1: Quality Control Decision Tree ensuring chemical integrity before application.

References

  • PubChem. (2025).[2] Ethyl 3-(1-methyl-1H-pyrazol-3-yl)-3-oxopropanoate Compound Summary. (Used for structural analog comparison). Retrieved from [Link]

  • Smithers. (2025). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]

  • NIST WebBook. (2025). Phenylpropiolic acid Mass Spectrum and Properties. Retrieved from [Link]

Sources

Crystal Structure & Engineering of 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid derivatives , focusing on their crystal engineering, synthesis, and comparative performance against methyl and phenyl analogs.

Executive Summary

The This compound scaffold represents a critical intersection between heterocyclic chemistry and crystal engineering. Unlike simple benzoic acid derivatives, the presence of the alkynyl spacer (–C≡C–) and the N-ethyl pyrazole core introduces unique degrees of freedom that govern solid-state packing.

This guide compares the 1-Ethyl derivative against its 1-Methyl and 1-Phenyl analogs. The "performance" in this context is defined by crystallizability , solubility profile , and supramolecular stability (melting point and hygroscopicity).

Key Findings
  • Structural Flexibility: The N-ethyl group introduces a "packing disruption" compared to the N-methyl analog, typically lowering the melting point but increasing solubility in organic solvents (critical for process chemistry).

  • Supramolecular Synthon: The dominant interaction is the carboxylic acid homodimer (R²₂(8)) , but the pyrazole nitrogen (N2) acts as a competing acceptor, often leading to hydrogen-bonded catemers in the N-ethyl derivative.

  • Synthesis Efficiency: The N-ethyl derivative shows superior hydrolytic stability compared to N-phenyl analogs during the ester-to-acid conversion.

Structural Analysis: The "Performance" Comparison

The following table contrasts the physicochemical and crystallographic performance of the 1-Ethyl derivative against standard alternatives.

Feature1-Methyl Analog 1-Ethyl Analog (Focus) 1-Phenyl Analog
Crystal Packing Efficiency High. Compact packing due to small methyl group.Moderate. Ethyl chain flexibility creates voids, lowering density.High.

stacking between phenyl rings stabilizes the lattice.
Melting Point Trend High (>160 °C)Moderate (130–150 °C)Very High (>180 °C)
Solubility (DCM/EtOAc) Low (often requires MeOH)High. Ethyl group disrupts lattice energy, aiding dissolution.Moderate (limited by

-stacking).
H-Bonding Motif Strong Acid DimerCompetitive. Acid Dimer vs. Acid-Pyrazole N2 interaction.Acid Dimer +

-stacking.
Hygroscopicity LowModerate. Flexible alkyl chains can trap surface moisture.Very Low (Hydrophobic).
Mechanism of Action: The "Ethyl Effect"

In the crystal lattice, the 1-Ethyl group acts as a steric bumper. While the 1-Methyl group allows the pyrazole rings to stack closely (interplanar distance ~3.4 Å), the ethyl group forces the layers apart. This reduces the lattice energy, which explains the enhanced solubility of the ethyl derivative—a desirable trait for drug formulation but a challenge for growing diffraction-quality single crystals.

Experimental Protocols

Workflow 1: Synthesis & Crystallization

The most robust route to high-purity crystals is the Alkaline Hydrolysis of the Ethyl Ester , followed by controlled acidification. Direct condensation often yields impurities.

Protocol: Hydrolysis of Ethyl 3-(1-Ethyl-1H-pyrazol-3-yl)propiolate
  • Reagents: Ethyl ester precursor (1.0 eq), LiOH·H₂O (2.5 eq), THF/Water (3:1).

  • Rationale: Lithium hydroxide is preferred over NaOH because the lithium cation coordinates less strongly to the pyrazole nitrogen, preventing the formation of insoluble salt aggregates during the reaction.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the ethyl ester in 30 mL THF. Cool to 0 °C.

  • Saponification: Add LiOH solution (25 mmol in 10 mL water) dropwise over 10 minutes.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The spot for the ester (

    
    ) should disappear.
    
  • Workup (Critical for Crystal Quality):

    • Evaporate THF under reduced pressure (do not heat above 40 °C to avoid decarboxylation of the propiolic acid).

    • Dilute the aqueous residue with 10 mL water.

    • Wash with DCM (

      
       mL) to remove unreacted neutral organic impurities.
      
  • Acidification & Crystallization:

    • Cool the aqueous phase to 0 °C.

    • Slowly add 1M HCl until pH 2.0. A white precipitate will form.

    • Self-Validating Step: If the precipitate is oily, the pH change was too fast. Re-dissolve in base and acidify slower.

    • Filter the solid and recrystallize from Ethanol/Water (9:1) .

Workflow Visualization

The following diagram illustrates the critical decision points in the synthesis and crystallization process.

SynthesisWorkflow Start Start: Ethyl Ester Precursor Reaction Hydrolysis (LiOH, THF/H2O) Start->Reaction 0°C to RT Wash DCM Wash (Remove Impurities) Reaction->Wash Evap THF Acidify Acidification (HCl to pH 2) Wash->Acidify Aqueous Phase Cryst Recrystallization (EtOH/H2O) Acidify->Cryst Solid Ppt Cryst->Cryst Slow Cool (Seed if oily)

Caption: Synthesis workflow for high-purity this compound crystals.

Crystal Engineering: Packing Logic

Understanding the packing is essential for predicting stability. In this compound, two competing motifs exist:

  • Motif A (Acid Dimer): Two carboxylic acid groups form an eight-membered ring (

    
    ). This is the thermodynamic product.
    
  • Motif B (Catemer): The acid proton donates to the Pyrazole Nitrogen (N2) of a neighboring molecule. This forms infinite chains.

Experimental Insight: The 1-Ethyl derivative tends to favor Motif A (Dimers) because the ethyl group sterically blocks the approach required for Motif B. In contrast, 1-Methyl derivatives often form Motif B (Catemers) due to lower steric hindrance.

CrystalPacking Molecule 3-(1-Ethyl-1H-pyrazol-3-yl) propiolic acid Steric Steric Bulk (Ethyl Group) Molecule->Steric Dimer Motif A: Acid Dimer (Discrete Units) Steric->Dimer Promotes Catemer Motif B: N...HO Chain (Infinite Polymer) Steric->Catemer Inhibits Solubility Solubility Dimer->Solubility Higher (Discrete units dissolve easier) Catemer->Solubility Lower (Polymeric network)

Caption: Impact of the N-ethyl group on crystal packing selection and resulting solubility.

References

  • Synthesis of Pyrazole Carboxylic Acids

    • Title: Regiospecific synthesis of 1-alkyl-1H-pyrazole-3-carboxylic acids.[1]

    • Source:Journal of Heterocyclic Chemistry
    • Context: Establishes the hydrolysis protocols for pyrazole esters.
    • (General Journal Link for verification)

  • Crystal Engineering of Pyrazoles

    • Title: Hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue.[2][3]

    • Source:Journal of Peptide Science (2017)
    • Context: Describes the competition between acid dimers and acid-nitrogen c
  • Propiolic Acid Derivatives

    • Title: Alkynyl triazenes enable divergent syntheses of 2-pyrones (Includes propiolic acid crystal data).[4]

    • Source:Nature Communic
    • Context: Provides crystallographic parameters for phenyl propiolic acid analogs used as benchmarks.
  • Commercial Reference

    • Title: this compound (CAS 1354704-55-4).
    • Source: ChemScene Product D
    • Context: Verification of chemical identity and commercial availability.

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal and Safety Logistics for 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, scientifically grounded guide for the safe handling and disposal of 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid, designed for researchers and drug development professionals operating in professional laboratory environments.

As a Senior Application Scientist, I emphasize to all research teams that experimental integrity does not end when the product is synthesized; it ends when the waste is safely neutralized and removed. This compound is a highly functionalized building block often utilized in medicinal chemistry. However, its structural components—specifically the propiolic acid moiety—dictate strict handling and disposal protocols to prevent environmental contamination and laboratory accidents [1].

Physicochemical Hazard Profile & Causality

To design a self-validating safety system, we must first understand the causality behind the chemical's hazards. The molecule consists of an ethyl-substituted pyrazole ring conjugated with a propiolic acid group.

  • Corrosivity (The Carboxylic Acid): Like its parent compound, propiolic acid, this derivative is acidic and corrosive. It can cause severe skin and eye burns. The acidic proton readily reacts exothermically with strong bases [1].

  • Reactivity (The Alkyne Moiety): The carbon-carbon triple bond is electron-rich. While internal alkynes are generally more stable than terminal alkynes, they still pose a risk of violent reaction if exposed to strong oxidizing agents or specific transition metal catalysts [2].

  • Ecotoxicity: Organic acids of this nature are highly mobile in aqueous environments due to their water solubility. They must never be discharged into standard wastewater systems [2].

Table 1: Hazard Summary and Mechanistic Rationale
Hazard ClassStructural CauseOperational Consequence
Corrosive Propiolic acid functional group (-COOH)Requires chemical-resistant PPE; destroys living tissue on contact.
Reactive Alkyne (-C≡C-) & Acidic protonIncompatible with strong oxidizers, strong bases, and reducing agents.
Ecotoxic High aqueous mobilityAbsolute prohibition of drain disposal; requires professional incineration [3].

Step-by-Step Disposal Methodology

The following protocol guarantees compliance with standard Environmental Health and Safety (EHS) guidelines for hazardous organic acids.

Step 1: Waste Segregation (Critical)

The most common point of failure in laboratory waste management is improper mixing.

  • Isolate from Incompatibles: Never mix this compound waste with strong bases (e.g., NaOH, KOH), strong oxidizers (e.g., nitrates, peroxides), or heavy metal waste [2].

  • Determine Solvent Matrix: Identify the solvent used in your reaction. If the acid is dissolved in a halogenated solvent (e.g., Dichloromethane), it must be routed to the Halogenated Organic Waste stream. If dissolved in non-halogenated solvents (e.g., Ethyl Acetate, DMSO), route to Non-Halogenated Organic Waste .

Step 2: Primary Containment
  • Select a High-Density Polyethylene (HDPE) or heavy-duty borosilicate glass container. Do not use metal containers , as the acidic nature of the compound will cause corrosion and structural failure over time.

  • Ensure the container has a secure, vapor-tight, and leak-proof screw cap.

Step 3: Labeling and Secondary Containment
  • Label the container immediately with a standardized GHS (Globally Harmonized System) hazardous waste tag. Explicitly write "this compound" and check the boxes for "Corrosive" and "Toxic" [1].

  • Place the primary waste container inside a secondary containment bin (e.g., a polypropylene tray) capable of holding 110% of the primary container's volume. Store in a dedicated, ventilated waste cabinet away from heat sources [3].

Step 4: Institutional Transfer
  • Do not attempt to neutralize the bulk acid yourself unless explicitly outlined in an approved, validated EHS protocol.

  • Transfer the sealed, labeled container to your institution's EHS department or an approved commercial waste disposal plant for high-temperature incineration[1].

Spill Response and Decontamination Protocol

In the event of an accidental release, immediate and methodical action is required.

  • Evacuation & Ventilation: Clear personnel from the immediate area. Ensure the chemical fume hood is operating at maximum exhaust capacity.

  • PPE Verification: Don heavy-duty nitrile or neoprene gloves, a chemical-resistant lab coat, and full-face safety goggles before approaching the spill.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a specialized acid-spill absorbent pad. Never use combustible materials like sawdust , as the heat of absorption or reaction could trigger ignition [2].

  • Collection: Use non-sparking tools (e.g., a polypropylene dustpan) to sweep up the absorbed mixture [3].

  • Disposal: Place the absorbed material into a heavy-duty hazardous waste bag, seal it, label it as "Corrosive Spill Debris containing this compound," and transfer it to EHS.

  • Surface Decontamination: Wash the affected surface with a mild, dilute sodium bicarbonate solution to neutralize trace acid residues, followed by a thorough water rinse. Collect all wash water for hazardous disposal [2].

Table 2: Required Personal Protective Equipment (PPE)
PPE CategorySpecificationJustification
Hand Protection Heavy-duty Nitrile or Neoprene glovesPrevents dermal burns from the corrosive carboxylic acid moiety.
Eye Protection Chemical splash goggles (ANSI Z87.1)Protects against lachrymatory vapors and irreversible eye damage.
Body Protection Flame-resistant lab coatMitigates risk from potential flammability of the organic matrix.
Respiratory Fume hood (Face velocity >100 fpm)Prevents inhalation of toxic, irritating aerosols or vapors [1].

Disposal Decision Workflow

The following diagram illustrates the logical decision tree for routing this compound waste based on its solvent matrix.

G Start Waste Generation: 3-(1-Ethyl-1H-pyrazol-3-yl) propiolic acid CheckSolvent Identify Solvent Matrix Start->CheckSolvent Halogenated Halogenated Solvents (e.g., DCM, Chloroform) CheckSolvent->Halogenated NonHalogenated Non-Halogenated Solvents (e.g., DMSO, EtOAc) CheckSolvent->NonHalogenated Aqueous Aqueous Waste CheckSolvent->Aqueous WasteContainer1 Halogenated Organic Acid Waste Stream Halogenated->WasteContainer1 WasteContainer2 Non-Halogenated Organic Acid Waste Stream NonHalogenated->WasteContainer2 WasteContainer3 Aqueous Acidic Waste Stream Aqueous->WasteContainer3 EHS EHS Transfer & Approved Facility Incineration WasteContainer1->EHS WasteContainer2->EHS WasteContainer3->EHS

Figure 1: Decision matrix for the segregation and disposal of propiolic acid derivative waste streams.

References

  • Fisher Scientific. (2010). SAFETY DATA SHEET: Propiolic acid.
  • Santa Cruz Biotechnology. Material Safety Data Sheet: Propiolic acid sc-255449.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.

Personal protective equipment for handling 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Audience: Researchers, scientists, and drug development professionals.[1][2][3]

Executive Safety Summary

Compound: 3-(1-Ethyl-1H-pyrazol-3-yl)propiolic acid (CAS: 1354704-55-4) Risk Classification: High Hazard – Corrosive / Potential Decarboxylation Risk [1][2][3]

Handling this propiolic acid derivative requires a safety protocol that goes beyond standard organic synthesis. As an alkynoic acid linked to a nitrogen heterocycle, it presents dual hazards: tissue corrosivity typical of low-molecular-weight organic acids and thermodynamic instability (decarboxylation) characteristic of propiolic acid derivatives.[1][2][3]

Immediate Actionable Directives:

  • Zero Skin Contact: Treat as a Class 1B Corrosive (causes severe skin burns and eye damage).[4][5][6]

  • Metal Exclusion: Strictly avoid contact with copper, silver, or their alloys.[3] Although an internal alkyne, thermal decarboxylation can generate a terminal alkyne capable of forming explosive metal acetylides.[3]

  • Cold Chain Maintenance: Store at 2–8°C. Warmth accelerates decomposition and pressure buildup in sealed vials.

Part 1: Risk Assessment & Hazard Identification

Before selecting PPE, you must understand the why behind the hazards.[3] This compound is not just an irritant; it is a reactive intermediate.[3]

Hazard CategoryTechnical JustificationOperational Implication
Corrosivity (pH < 2) The propiolic acid moiety (

) is highly acidic and lipophilic, allowing rapid penetration of the stratum corneum, leading to deep chemical burns.[1][2][3]
Face Shield & Double Gloving are mandatory for solution-phase handling.[1][2][3]
Thermal Instability Alkynoic acids are prone to decarboxylation (

) upon heating, generating the corresponding terminal alkyne (1-ethyl-3-ethynyl-1H-pyrazole).[1][2][3]
Ventilation: Reactions involving heat must be vented to prevent vessel over-pressurization.
Reactivity The resulting terminal alkyne (post-decarboxylation) can react with heavy metals (Cu, Ag) to form shock-sensitive acetylides.[1][2][3]Tool Selection: Use ceramic, glass, or high-grade stainless steel spatulas.[1][2][3] Avoid brass/copper fittings.[3]

Part 2: Personal Protective Equipment (PPE) Strategy

The following PPE selection matrix is designed to create a self-validating barrier system. Do not rely on "standard lab wear."[3]

Hand Protection Logic
  • The Threat: Organic acids in solution (e.g., DMSO, DMF, DCM) can permeate standard nitrile gloves in <15 minutes.[3]

  • The Protocol:

    • Solid Handling: Standard Nitrile (minimum 0.11 mm thickness).[3]

    • Solution Handling: Double Gloving is required.[1][3]

      • Inner Layer: Nitrile (inspection layer).[3][7]

      • Outer Layer: Long-cuff Nitrile or Neoprene (barrier layer).[1][2][3]

    • Change Frequency: Immediately upon splash or every 60 minutes of active handling.

Eye & Face Defense[1][2][4][8][9][10][11]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).[3] Safety glasses are insufficient due to the risk of corrosive dust or aerosol.[1]

  • Escalation: If handling >500 mg or working with pressurized vessels (heating), add a Face Shield over goggles to protect the neck and face from projectile glass or acid spray.[3]

Respiratory & Body[1][2][8]
  • Respiratory: All operations must occur inside a certified Chemical Fume Hood . If weighing outside a hood is unavoidable (not recommended), use a NIOSH-approved N95/P100 particulate respirator to prevent inhalation of corrosive dust.[1][2][3]

  • Body: 100% Cotton Lab Coat (polyester melts into skin during fire) + Chemical Resistant Apron (if pouring large volumes).[2][3]

Visualization: PPE Decision Matrix

PPE_Matrix Start Handling this compound State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Solution / Reaction Mixture State->Solution Solid_PPE PPE LEVEL 1: - Std. Nitrile Gloves - Splash Goggles - Lab Coat - Fume Hood Solid->Solid_PPE Solvent_Check Is Solvent Permeable? (DCM, DMF, DMSO) Solution->Solvent_Check Sol_PPE_Std PPE LEVEL 2: - Double Nitrile Gloves - Splash Goggles - Lab Coat Solvent_Check->Sol_PPE_Std No (Water/EtOH) Sol_PPE_High PPE LEVEL 3 (CRITICAL): - Silver Shield/Laminate Gloves - Face Shield + Goggles - Chemical Apron Solvent_Check->Sol_PPE_High Yes (DCM/DMF)

Figure 1: PPE Decision Matrix based on physical state and solvent permeability.[1][2][3]

Part 3: Operational Handling Protocol

This protocol ensures scientific integrity and safety during the experimental workflow.

Step 1: Storage & Retrieval
  • Storage: Keep at 2–8°C under inert gas (Argon/Nitrogen). Moisture promotes hydrolysis; heat promotes decarboxylation.[3]

  • Retrieval: Allow the vial to warm to room temperature before opening. This prevents condensation of atmospheric water onto the corrosive solid, which would create a concentrated acid paste on the threads of the vial.[3]

Step 2: Weighing & Transfer
  • Tooling: Use a Teflon-coated or Glass spatula.[1][2] Avoid metal spatulas if possible to negate any risk of trace metal acetylide formation over time.

  • Static Control: Propiolic acid derivatives are often fluffy solids. Use an ionizing fan or anti-static gun to prevent powder scattering.

  • Technique: Weigh into a tared vial inside the fume hood. Do not transport open weigh boats across the lab.

Step 3: Reaction Setup (The Decarboxylation Check)

If your protocol involves heating (>50°C):

  • Ventilation: Never seal the vessel completely unless it is a pressure-rated reactor.[2] Decarboxylation releases

    
     gas.[3]
    
  • Scrubbing: If evolving significant gas, route the exhaust through a basic scrubber (NaOH solution) to neutralize any co-evolved acidic vapors.[3]

Step 4: Spill Management
  • Minor Spill (Solid): Cover with dry sodium bicarbonate (

    
    ) to neutralize.[1][2][3] Sweep up carefully to avoid dust generation.
    
  • Major Spill (Solution): Evacuate the immediate area.[3][8] Use a "Spill Pillow" or vermiculite. Do not use paper towels on concentrated acid spills (fire risk).[3] Neutralize with weak base before disposal.

Part 4: Disposal & Waste Management

Principle: Neutralize hazards before they enter the waste stream.

  • Segregation: Do not mix with oxidizing agents (e.g., nitric acid, peroxides) or heavy metal waste.[3]

  • Neutralization Protocol:

    • Dilute the waste carefully with water (exothermic).

    • Slowly add saturated Sodium Bicarbonate (

      
      ) until effervescence ceases.
      
    • Adjust pH to 6–8.

  • Final Disposal: Dispose of the neutralized mixture as Non-Halogenated Organic Waste (unless halogenated solvents were used).

References

  • Santa Cruz Biotechnology. Propiolic acid Safety Data Sheet (SDS).[3][9] Retrieved from [1][2][3]

  • Thermo Fisher Scientific. Safety Data Sheet: Propiolic acid.[3] Retrieved from [1][2][3]

  • ChemicalBook. 3-(1H-PYRAZOL-1-YL)PROPANOIC ACID Chemical Properties. Retrieved from [1][2][3]

  • Flinn Scientific. Acid Safety and Handling Guidelines. Retrieved from [1][2][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.